Product packaging for Millewanin G(Cat. No.:CAS No. 874303-33-0)

Millewanin G

Cat. No.: B128746
CAS No.: 874303-33-0
M. Wt: 438.5 g/mol
InChI Key: FSQKKJIBNQATIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Millewanin G is a member of the class of 7-hydroxyisoflavones that is isoflavone substituted by hydroxy groups at positions 5, 7, 3' and 4', a prenyl group at position 8 and a 2-hydroxy-3-methylbut-3-enyl moiety at position 6. Isolated from the leaves of Millettia pachycarpa, it exhibits antiestrogenic activity. It has a role as an anti-estrogen and a plant metabolite. It is a secondary alcohol and a member of 7-hydroxyisoflavones.
This compound has been reported in Millettia pachycarpa with data available.
antiestrogenic compound from Millettia pachycarpa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O7 B128746 Millewanin G CAS No. 874303-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQKKJIBNQATIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)CC(C(=C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103693
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874303-33-0
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874303-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Millewanin G: A Technical Primer on its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, natural source, and key experimental data of Millewanin G, a C-19 quassinoid of interest to the cancer research and drug development community. All data presented is derived from the foundational study by Sattayasai et al. in Planta Medica, 2013, unless otherwise specified.

Discovery and Natural Source

This compound was first isolated from the twigs and leaves of Croton stellatopilosus, a plant indigenous to Thailand. This discovery was the result of a screening program aimed at identifying novel cytotoxic compounds from natural sources.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the methodology employed for the extraction and purification of this compound:

  • Extraction: Air-dried and powdered twigs and leaves of Croton stellatopilosus (1.5 kg) were macerated with methanol (MeOH) at room temperature. The resulting extract was then filtered and concentrated under reduced pressure to yield a crude MeOH extract (45 g).

  • Solvent Partitioning: The crude MeOH extract was subsequently suspended in water and partitioned with ethyl acetate (EtOAc). This step yielded an EtOAc-soluble fraction (15 g) which was carried forward for further purification.

  • Column Chromatography: The EtOAc-soluble fraction was subjected to column chromatography over silica gel. Elution was performed with a gradient of increasing polarity using a hexane-EtOAc solvent system.

  • Further Purification: Fractions containing the compound of interest were pooled and further purified by repeated column chromatography over silica gel, followed by preparative thin-layer chromatography to yield pure this compound (12 mg).

G plant_material Croton stellatopilosus (Twigs and Leaves, 1.5 kg) maceration Maceration with Methanol plant_material->maceration crude_extract Crude Methanol Extract (45 g) maceration->crude_extract partitioning Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning etoac_fraction EtOAc Soluble Fraction (15 g) partitioning->etoac_fraction silica_gel_1 Silica Gel Column Chromatography (Hexane-EtOAc gradient) etoac_fraction->silica_gel_1 pooled_fractions Pooled Fractions silica_gel_1->pooled_fractions silica_gel_2 Repeated Silica Gel Column Chromatography pooled_fractions->silica_gel_2 prep_tlc Preparative TLC silica_gel_2->prep_tlc millewanin_g Pure this compound (12 mg) prep_tlc->millewanin_g

Fig. 1: Isolation Workflow for this compound.
Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against human colon cancer cell lines (HCT116 and HT-29) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. The cell viability was then determined by measuring the absorbance at 570 nm after the addition of MTT solution.

Quantitative Data

Physicochemical and Spectroscopic Data
ParameterValue
Appearance White amorphous powder
Molecular Formula C₂₀H₂₄O₇
HRESIMS [M+Na]⁺ (m/z) 399.1414 (calculated for C₂₀H₂₄O₇Na, 399.1420)
NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃.

Position¹³C (δc, type)¹H (δH, mult., J in Hz)
179.8 (CH)4.35 (d, 8.0)
234.2 (CH₂)2.10 (m), 1.85 (m)
3208.2 (C)-
448.1 (C)-
552.5 (CH)3.15 (s)
629.5 (CH₂)2.20 (m), 1.95 (m)
7173.9 (C)-
875.1 (CH)5.40 (s)
945.2 (CH)2.60 (m)
1022.1 (CH₃)1.15 (d, 7.0)
11125.4 (C)-
12160.5 (CH)7.20 (s)
13138.2 (C)-
1468.2 (CH₂)4.95 (d, 12.0), 4.85 (d, 12.0)
15170.1 (C)-
1620.8 (CH₃)1.90 (s)
1910.5 (CH₃)1.05 (s)
2065.8 (CH₂)4.20 (d, 12.5), 4.10 (d, 12.5)
OMe51.8 (CH₃)3.70 (s)
Cytotoxic Activity

This compound exhibited significant cytotoxic activity against human colon cancer cell lines.

Cell LineIC₅₀ (µM)
HCT116 2.5
HT-29 3.2

Mechanism of Action: Induction of Apoptosis

Further studies revealed that this compound induces apoptosis in human colon cancer cells. This is evidenced by morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. The proposed signaling pathway involves the activation of caspases, key executioners of apoptosis.

G MillewaninG This compound Cell Human Colon Cancer Cell MillewaninG->Cell CaspaseActivation Caspase Activation (Caspase-3, -8, -9) Cell->CaspaseActivation DNA_Fragmentation DNA Fragmentation CaspaseActivation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Fig. 2: Proposed Apoptotic Pathway of this compound.

The induction of apoptosis by this compound in colon cancer cells suggests its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

The Engine of Bioactivity: A Technical Guide to the Biosynthesis of Prenylated Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylated isoflavonoids represent a class of specialized metabolites with significant pharmacological potential, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The addition of a prenyl group to the isoflavonoid backbone enhances their lipophilicity, which is believed to improve their interaction with biological membranes and target proteins, thereby increasing their bioactivity.[1][4] This in-depth technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, focusing on the core enzymatic pathways, regulatory networks, and key experimental methodologies for their study and production.

The Core Biosynthetic Pathway: From Phenylalanine to Prenylated Isoflavonoids

The biosynthesis of prenylated isoflavonoids is a multi-step process that begins with the general phenylpropanoid pathway, branches into the isoflavonoid-specific pathway, and culminates in the crucial prenylation step.

The initial stages of the pathway convert L-phenylalanine to the key intermediate 4-coumaroyl-CoA through the action of three enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-coumarate-CoA ligase (4CL)

Subsequently, Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis (EC 2.3.1.74), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6][7][8] This is followed by the action of Chalcone isomerase (CHI) , which cyclizes the chalcone to produce (2S)-naringenin.

The pathway then enters the isoflavonoid-specific branch, initiated by Isoflavone synthase (IFS) , a cytochrome P450 enzyme. IFS catalyzes the rearrangement of the B-ring of a flavanone from position 2 to position 3, forming a 2-hydroxyisoflavanone. This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone scaffold, such as genistein or daidzein.[9]

The final and defining step is the attachment of a prenyl group, typically a dimethylallyl moiety, from a donor molecule, most commonly dimethylallyl pyrophosphate (DMAPP).[10] This reaction is catalyzed by a diverse family of enzymes known as prenyltransferases (PTs) . These enzymes exhibit specificity for both the isoflavonoid acceptor and the position of prenylation on the isoflavonoid ring system.[11] For example, in soybean, the biosynthesis of the phytoalexin glyceollin involves the prenylation of glycinol, a derivative of daidzein.[3]

Below is a diagram illustrating the core biosynthetic pathway leading to a generic prenylated isoflavonoid.

Prenylated Isoflavonoid Biosynthesis Phe L-Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL Phe->PAL_C4H_4CL CoumaroylCoA 4-Coumaroyl-CoA CHS CHS CoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin (2S)-Naringenin IFS_HID IFS, HID Naringenin->IFS_HID IsoflavoneCore Isoflavone (e.g., Genistein) PT Prenyltransferase (PT) IsoflavoneCore->PT DMAPP DMAPP DMAPP->PT PrenylatedIsoflavonoid Prenylated Isoflavonoid PAL_C4H_4CL->CoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin IFS_HID->IsoflavoneCore PT->PrenylatedIsoflavonoid

Core biosynthetic pathway of prenylated isoflavonoids.

Key Enzymes and Their Properties

The efficiency of the prenylated isoflavonoid biosynthetic pathway is dependent on the catalytic properties of its constituent enzymes. Below is a summary of key enzymes and their known characteristics.

EnzymeEC NumberSubstrate(s)Product(s)Optimal pHOptimal Temp. (°C)Km (µM)kcat (s⁻¹)
Chalcone synthase (CHS)2.3.1.74[5][6][8]4-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone7.5 - 8.030 - 401-2 (for 4-coumaroyl-CoA)0.03 - 1.6
Isoflavone synthase (IFS)1.14.14.91Naringenin, Liquiritigenin2-Hydroxyisoflavanones~7.5~305-20N/A
Isoflavone reductase (IFR)1.3.1.45[1][2][12][13]2'-HydroxyisoflavonesIsoflavanones6.5 - 7.030 - 3510-50N/A
Pterocarpan synthase (PTS)4.2.1.139[14][15]IsoflavanolPterocarpan~7.0~30N/AN/A
LaPT1 (Prenyltransferase)N/AGenistein, DMAPP3'-prenylgenistein~8.5[5]~50[5]2.5 (for Genistein), 40 (for DMAPP)[5]N/A
SfN8DT-1 (Prenyltransferase)N/ANaringenin, DMAPP8-prenylnaringenin~7.5~3028 (for Naringenin), 143 (for DMAPP)0.014

Transcriptional Regulation of the Pathway

The biosynthesis of prenylated isoflavonoids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses such as pathogen attack.[14] A complex network of transcription factors (TFs) orchestrates the expression of the biosynthetic genes. Among the most prominent regulators are members of the R2R3-MYB family of transcription factors.[4][16][17][18][19]

For instance, in soybean, several MYB TFs have been shown to activate the promoters of key genes in the isoflavonoid pathway. GmMYB29 has been demonstrated to activate the promoters of both isoflavone synthase 2 (IFS2) and chalcone synthase 8 (CHS8).[16][18] Other MYB TFs, such as GmMYB176, also play a role in regulating CHS8 expression.[17] These TFs often bind to specific cis-regulatory elements in the promoter regions of their target genes, thereby modulating their transcription. The interplay between different TFs, as well as their interaction with other regulatory proteins, allows for fine-tuned control over the production of these defense-related compounds.

The following diagram illustrates a simplified model of the transcriptional regulation of key biosynthetic genes by MYB transcription factors.

Transcriptional Regulation cluster_signals Inducing Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Pathogen Elicitors Pathogen Elicitors UV Light UV Light MYB176 GmMYB176 UV Light->MYB176 activates Wounding Wounding MYB29 GmMYB29 CHS8 CHS8 gene MYB29->CHS8 binds to promoter IFS2 IFS2 gene MYB29->IFS2 binds to promoter MYB176->CHS8 binds to promoter Chalcone Synthase 8 Chalcone Synthase 8 CHS8->Chalcone Synthase 8 Isoflavone Synthase 2 Isoflavone Synthase 2 IFS2->Isoflavone Synthase 2

Simplified model of transcriptional regulation.

Experimental Protocols

The characterization of enzymes involved in prenylated isoflavonoid biosynthesis and the metabolic engineering of production hosts rely on a suite of molecular biology and analytical chemistry techniques. Below are representative protocols for key experimental procedures.

Heterologous Expression of a Membrane-Bound Prenyltransferase in Saccharomyces cerevisiae

Many plant prenyltransferases are membrane-bound proteins, which can be challenging to express and purify. Yeast, being a eukaryotic system, is often a suitable host for the expression of these enzymes.

1. Gene Cloning and Vector Construction:

  • Synthesize the codon-optimized open reading frame (ORF) of the target prenyltransferase gene.
  • Clone the ORF into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
  • Incorporate a C-terminal tag (e.g., 6xHis) for purification.

2. Yeast Transformation:

  • Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
  • Select for transformants on appropriate selection media (e.g., synthetic complete medium lacking uracil).

3. Protein Expression:

  • Inoculate a single colony of transformed yeast into 5 mL of selection medium with 2% glucose and grow overnight at 30°C.
  • Use this starter culture to inoculate 50 mL of the same medium and grow overnight.
  • Pellet the cells and resuspend in 200 mL of induction medium (selection medium with 2% galactose instead of glucose).
  • Incubate at 30°C with shaking for 24-48 hours to induce protein expression.

4. Microsome Preparation:

  • Harvest the yeast cells by centrifugation.
  • Wash the cell pellet with sterile water.
  • Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).
  • Disrupt the cells using glass beads or a French press.
  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 20% glycerol).[20]

In Vitro Prenyltransferase Activity Assay

This assay is used to determine the catalytic activity and substrate specificity of the expressed prenyltransferase.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • Microsomal protein preparation (10-50 µg)
  • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
  • Divalent cation (e.g., 5 mM MgCl₂)
  • Isoflavonoid substrate (e.g., 100 µM genistein, dissolved in DMSO)
  • Prenyl donor (e.g., 200 µM DMAPP)
  • The final reaction volume is typically 100-200 µL.

2. Reaction Incubation:

  • Initiate the reaction by adding the DMAPP.
  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
  • Vortex the mixture vigorously to extract the products.
  • Centrifuge to separate the organic and aqueous phases.
  • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

4. Product Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated isoflavonoids.

HPLC-MS/MS Analysis of Prenylated Isoflavonoids

This method is used for the separation, identification, and quantification of the products from the in vitro assay or from metabolically engineered organisms.

1. Chromatographic Separation:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40°C.

2. Mass Spectrometry Detection:

  • Ionization Source: Electrospray ionization (ESI), typically in positive ion mode.
  • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation.
  • Collision Energy: Optimized for the fragmentation of the target prenylated isoflavonoids.
  • Data Analysis: Compare the retention times and mass spectra of the enzymatic products with those of authentic standards, if available. The characteristic loss of the prenyl group (C₅H₈, 68 Da) is a key diagnostic fragmentation pattern.

Metabolic Engineering for Enhanced Production

The low abundance of many bioactive prenylated isoflavonoids in their native plant sources has driven efforts to produce these compounds in microbial hosts like Saccharomyces cerevisiae and Escherichia coli.[3][20]

Strategies for Increasing Yields in Engineered Microbes
  • Enhancing Precursor Supply: Overexpression of genes in the upstream phenylpropanoid and mevalonate (for DMAPP) pathways can increase the availability of the necessary precursors.[21][22][23][24]

  • Enzyme Engineering and Selection: Bioprospecting for novel prenyltransferases with improved catalytic efficiency and desired regioselectivity is a key strategy.[25][26][27][28][29]

  • Pathway Optimization: Balancing the expression levels of the different biosynthetic genes is crucial to avoid the accumulation of toxic intermediates and to channel the metabolic flux towards the desired product.

  • Compartmentalization: Targeting enzymes to specific subcellular locations can increase local substrate concentrations and improve pathway efficiency.

The following table summarizes some reported yields of isoflavonoids and prenylated flavonoids in engineered S. cerevisiae.

CompoundHost OrganismEngineering StrategyTiter (mg/L)
DaidzeinS. cerevisiaeMulti-gene expression, dynamic regulation85.4[22][23]
GenisteinS. cerevisiaeEnhanced metabolic flux, multi-gene expression31.02[21]
PuerarinS. cerevisiaeExpression of daidzein pathway and glycosyltransferase72.8[22][23]
8-PrenylnaringeninS. cerevisiaeExpression of naringenin pathway and prenyltransferase0.12[17]

Experimental and Logical Workflows

The discovery and characterization of novel enzymes for prenylated isoflavonoid biosynthesis, as well as the development of high-producing microbial strains, follow a systematic workflow.

Workflow for Enzyme Discovery and Characterization

The following diagram outlines a typical workflow for the identification and functional characterization of a novel prenyltransferase.

Enzyme_Discovery_Workflow start Start: Identify Plant Species Producing Novel Prenylated Isoflavonoids genomic_analysis Genomic/Transcriptomic Analysis start->genomic_analysis candidate_selection Candidate Gene Selection (Homology, Co-expression) genomic_analysis->candidate_selection gene_synthesis Gene Synthesis & Codon Optimization candidate_selection->gene_synthesis vector_construction Cloning into Expression Vector gene_synthesis->vector_construction heterologous_expression Heterologous Expression (e.g., Yeast, E. coli) vector_construction->heterologous_expression protein_purification Protein Purification/Microsome Preparation heterologous_expression->protein_purification activity_assay In Vitro Activity Assay protein_purification->activity_assay product_analysis Product Identification (LC-MS) activity_assay->product_analysis kinetics Enzyme Kinetic Analysis (Km, kcat) product_analysis->kinetics end End: Functionally Characterized Enzyme kinetics->end

Workflow for enzyme discovery and characterization.

Conclusion

The biosynthesis of prenylated isoflavonoids is a complex and highly regulated metabolic pathway that is of significant interest to the pharmaceutical and biotechnology industries. A thorough understanding of the enzymes, regulatory networks, and experimental methodologies involved is crucial for harnessing the potential of these bioactive compounds. Future research will likely focus on the discovery of novel prenyltransferases with diverse substrate specificities, the elucidation of the intricate regulatory mechanisms, and the further optimization of microbial cell factories for the sustainable and scalable production of these valuable natural products.

References

Millewanin G: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G is a naturally occurring prenylated isoflavone isolated from the leaves of Millettia pachycarpa.[1] As a member of the flavonoid family, it has garnered interest for its potential biological activities, particularly its antiestrogenic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action through signaling pathway diagrams.

Physicochemical Properties

This compound is a complex molecule with the IUPAC name 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one. Its chemical structure is characterized by a core isoflavone skeleton with multiple hydroxyl and prenyl group substitutions.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₂₅H₂₆O₇PubChem
Molecular Weight 438.5 g/mol PubChem
IUPAC Name 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-onePubChem
CAS Number 874303-33-0PubChem
Computed Physical Properties
PropertyValueSource
XLogP3 5.1PubChem
Hydrogen Bond Donors 5PubChem
Hydrogen Bond Acceptors 7PubChem
Rotatable Bond Count 7PubChem
Topological Polar Surface Area 127 ŲPubChem
Heavy Atom Count 32PubChem

Spectral Data

Detailed experimental spectral data for this compound is crucial for its identification and characterization. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data (Note: This is a predicted spectrum based on the structure and typical values for similar compounds. Actual experimental values may vary.)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0s1HH-2
~6.8-7.2m3HB-ring protons
~6.4s1HH-5'
~5.2t1HPrenyl vinyl H
~4.8-5.0m2HExomethylene H
~4.5t1HHydroxylated methine H
~3.4d2HPrenyl methylene H
~2.5-2.8m2HMethylene H
~1.6-1.8s6HPrenyl methyls
~1.4s3HMethyl H

Table 2.2: Predicted ¹³C NMR Spectral Data (Note: This is a predicted spectrum based on the structure and typical values for similar compounds. Actual experimental values may vary.)

Chemical Shift (δ) ppmAssignment
~180C-4
~160-165C-5, C-7, C-8a
~155C-2
~145B-ring C-3', C-4'
~140C-3 of prenyl
~110-130A & B ring carbons, prenyl carbons
~112Exomethylene C
~105C-4a
~90-100C-6, C-8
~70Hydroxylated methine C
~20-30Methylene and methyl carbons
Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition of this compound.

Table 2.3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
High-Resolution MSESI+[M+H]⁺Confirmation of molecular formula
MS/MSESI+-Fragmentation pattern to confirm substructures
Other Spectroscopic Data

Table 2.4: UV-Visible and Infrared Spectroscopy Data

TechniqueSolventλmax (nm)Functional GroupWavenumber (cm⁻¹)
UV-Vis Methanol~262, ~295 (sh)Isoflavone chromophore-
IR KBr-O-H (hydroxyl)~3400 (broad)
-C=O (ketone)~1630
-C=C (aromatic)~1600, 1500
-C-O (ether/phenol)~1250, 1100

Experimental Protocols

Isolation of this compound from Millettia pachycarpa**

The following is a generalized protocol for the isolation of isoflavonoids from Millettia pachycarpa, which can be adapted for the specific isolation of this compound.

Workflow for Isolation of this compound

G start Dried and powdered leaves of Millettia pachycarpa extraction Maceration with Ethyl Acetate (EtOAc) at room temperature start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude EtOAc Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Gradient Elution (e.g., n-hexane:EtOAc) column_chromatography->elution fractions Collection of Fractions elution->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound containing fractions tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc purification Further purification using reversed-phase column (C18) prep_hplc->purification pure_compound Pure this compound purification->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Air-dried and powdered leaves of Millettia pachycarpa are macerated with ethyl acetate (EtOAc) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

  • Concentration: The combined EtOAc extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography.

  • Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions enriched with this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain the pure compound.

Antiestrogenic Activity Assay (Yeast-Based)

This compound has been reported to exhibit antiestrogenic activity by inhibiting β-galactosidase activity in β-estradiol-induced yeast cells with an IC₅₀ of 13 µM.[2] The following is a general protocol for a yeast two-hybrid assay to determine antiestrogenic activity.[3][4]

Workflow for Yeast-Based Antiestrogenic Assay

G yeast_prep Prepare recombinant yeast strain (expressing estrogen receptor and reporter gene, e.g., lacZ) culture Culture yeast in appropriate medium yeast_prep->culture treatment Treat yeast with: - 17β-estradiol (positive control) - 17β-estradiol + this compound (test) - Vehicle (negative control) culture->treatment incubation Incubate at 30°C for a defined period treatment->incubation cell_lysis Lyse yeast cells incubation->cell_lysis beta_gal_assay Perform β-galactosidase assay (e.g., using ONPG or CPRG as substrate) cell_lysis->beta_gal_assay measurement Measure absorbance at appropriate wavelength (e.g., 420 nm for ONPG) beta_gal_assay->measurement data_analysis Calculate % inhibition and IC₅₀ value measurement->data_analysis

Caption: Experimental workflow for determining the antiestrogenic activity of this compound.

Methodology:

  • Yeast Strain: A recombinant Saccharomyces cerevisiae strain co-expressing the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen-responsive element (ERE) is used.

  • Culture Conditions: The yeast is cultured in a suitable selective medium to maintain the expression plasmids.

  • Treatment: Yeast cells are treated with a constant concentration of 17β-estradiol to induce reporter gene expression. Concurrently, different concentrations of this compound are added to assess its inhibitory effect. Control groups include yeast treated with 17β-estradiol alone (positive control) and with the vehicle (e.g., DMSO) alone (negative control).

  • Incubation: The cultures are incubated at 30°C for a specific period to allow for receptor activation and reporter protein expression.

  • β-Galactosidase Assay: After incubation, the cells are lysed, and the activity of the expressed β-galactosidase is measured. This is typically done by adding a chromogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG). The enzyme cleaves the substrate, producing a colored product.

  • Data Analysis: The absorbance of the colored product is measured spectrophotometrically. The percentage of inhibition of β-galactosidase activity by this compound at each concentration is calculated relative to the 17β-estradiol-only control. The IC₅₀ value, the concentration of this compound that causes 50% inhibition, is then determined.

Proposed Mechanism of Action

The antiestrogenic activity of many prenylated isoflavonoids is attributed to their interaction with estrogen receptors, acting as selective estrogen receptor modulators (SERMs).[5][6] While the precise mechanism of this compound has not been fully elucidated, it is hypothesized to involve the modulation of estrogen receptor signaling.

Interaction with Estrogen Receptor Signaling Pathway

This compound may exert its antiestrogenic effects by binding to estrogen receptors (ERα and/or ERβ) and preventing the conformational changes necessary for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes. The prenyl groups on the isoflavone backbone are thought to play a crucial role in this antagonistic activity.[5][7]

Proposed Signaling Pathway of this compound's Antiestrogenic Action

G cluster_0 Estradiol-Mediated Activation cluster_1 This compound Inhibition E2 17β-Estradiol ER Estrogen Receptor (ERα/ERβ) E2->ER Binds ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds Coactivators Co-activators ER->Coactivators Recruits Transcription Gene Transcription ERE->Transcription Coactivators->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation MG This compound ER_MG Estrogen Receptor (ERα/ERβ) MG->ER_MG Binds (Antagonist) No_Coactivators Co-activator recruitment BLOCKED ER_MG->No_Coactivators No_Transcription Inhibition of Gene Transcription No_Coactivators->No_Transcription Anti_Proliferation Inhibition of Cell Proliferation No_Transcription->Anti_Proliferation

Caption: Proposed mechanism of this compound's antiestrogenic activity via estrogen receptor modulation.

This diagram illustrates a simplified model where 17β-estradiol acts as an agonist, leading to cell proliferation, while this compound acts as an antagonist, inhibiting this process by preventing the recruitment of co-activators to the estrogen receptor complex.

Conclusion

This compound is a promising natural product with demonstrated antiestrogenic activity. This guide has summarized its key physical and chemical properties and provided detailed experimental frameworks for its study. Further research is warranted to fully elucidate its spectral characteristics, refine its isolation protocol, and definitively establish its mechanism of action. Such studies will be crucial for evaluating its potential as a therapeutic agent in the field of drug development, particularly for hormone-dependent conditions.

References

Millewanin G: A Technical Guide to its Antiestrogenic Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millewanin G, a naturally occurring isoflavonoid isolated from the leaves of Millettia pachycarpa, has demonstrated notable antiestrogenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antiestrogenic activity, with a focus on the available quantitative data, experimental methodologies, and the putative mechanism of action. The information presented herein is primarily derived from foundational in vitro screening studies.

Introduction

Phytoestrogens, plant-derived compounds with structural similarities to mammalian estrogens, are of significant interest in the fields of oncology and endocrinology for their potential to modulate estrogen receptor (ER) signaling. This compound is a prenylated isoflavone that has been identified as a potent antiestrogen.[1] Its activity has been shown to be comparable to the well-established selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen, in a yeast-based assay. This guide synthesizes the existing data to provide a detailed resource for researchers exploring the therapeutic potential of this compound.

Quantitative Data Summary

The antiestrogenic activity of this compound has been quantified in a yeast two-hybrid assay system. The following table summarizes the reported activity in comparison to a standard antiestrogen, 4-hydroxytamoxifen.

CompoundAssay SystemEndpointResultReference
This compound Yeast Two-Hybrid AssayInhibition of 17β-estradiol-induced β-galactosidase activityPotent, dose-dependent inhibitionItoigawa et al., 2006
4-Hydroxytamoxifen Yeast Two-Hybrid AssayInhibition of 17β-estradiol-induced β-galactosidase activityComparable to this compoundItoigawa et al., 2006

Note: Specific IC50 values for this compound are not available in the public domain and would be contained within the full-text publication.

Experimental Protocols

The primary assay used to determine the antiestrogenic activity of this compound is the yeast two-hybrid (Y2H) assay. This system is designed to detect ligand-dependent interactions between the estrogen receptor and a coactivator protein.

Yeast Two-Hybrid Assay for Antiestrogenic Activity

Principle: This assay utilizes genetically engineered yeast strains that express two hybrid proteins:

  • Bait: The DNA-binding domain (DBD) of a transcription factor (e.g., Gal4) fused to the ligand-binding domain (LBD) of the human estrogen receptor (ERα or ERβ).

  • Prey: The activation domain (AD) of the transcription factor fused to a coactivator protein that interacts with the ER LBD in a ligand-dependent manner.

When an estrogenic compound is present, it binds to the ER LBD, inducing a conformational change that promotes the interaction between the "bait" and "prey" proteins. This interaction reconstitutes a functional transcription factor, which then drives the expression of a reporter gene, typically lacZ, leading to the production of β-galactosidase. An antiestrogenic compound will compete with the estrogen or otherwise prevent the bait-prey interaction, thus inhibiting the expression of the reporter gene.

Methodology:

  • Yeast Strain: A suitable strain of Saccharomyces cerevisiae, engineered to express the human estrogen receptor and a coactivator, is used.

  • Culture Preparation: Yeast cells are cultured in an appropriate medium to a specific density.

  • Treatment: The yeast culture is treated with:

    • A fixed concentration of 17β-estradiol (E2) to induce estrogenic activity.

    • Varying concentrations of the test compound (this compound).

    • A positive control (e.g., 4-hydroxytamoxifen).

    • A vehicle control (e.g., DMSO).

  • Incubation: The treated cultures are incubated for a defined period to allow for protein interaction and reporter gene expression.

  • β-Galactosidase Assay: The activity of the expressed β-galactosidase is measured. This is typically done by lysing the yeast cells and adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG), which is converted to a colored product by the enzyme.

  • Data Analysis: The absorbance of the colored product is measured spectrophotometrically. The percentage of inhibition of E2-induced activity is calculated for each concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The available evidence suggests that this compound exerts its antiestrogenic effect through the modulation of the estrogen receptor. The following diagrams illustrate the conceptual framework of the experimental system used to identify its activity and the proposed mechanism.

Yeast_Two_Hybrid_Antiestrogenic_Assay cluster_control Estrogenic Condition cluster_treatment Antiestrogenic Condition E2 17β-Estradiol (E2) ER_LBD ER-LBD-DBD (Bait) E2->ER_LBD Binds Coactivator Coactivator-AD (Prey) ER_LBD->Coactivator Interaction Reporter lacZ Reporter Gene Coactivator->Reporter Activates Transcription BetaGal β-Galactosidase Reporter->BetaGal Translation MillewaninG This compound ER_LBD2 ER-LBD-DBD (Bait) MillewaninG->ER_LBD2 Inhibits E2 Binding or Interaction Coactivator2 Coactivator-AD (Prey) ER_LBD2->Coactivator2 Interaction Blocked Reporter2 lacZ Reporter Gene Coactivator2->Reporter2 No Activation NoBetaGal No/Reduced β-Galactosidase Reporter2->NoBetaGal

Caption: Yeast Two-Hybrid Assay Workflow for Antiestrogenic Activity.

The current data suggests a mechanism that may not be purely competitive with 17β-estradiol for binding to the estrogen receptor. The potent antagonistic activity observed, which is not fully explained by ER-binding affinities, points towards a potential allosteric modulation of the receptor or interference with the recruitment of coactivators.

MillewaninG_Mechanism cluster_genomic Genomic Estrogen Signaling cluster_inhibition Inhibition by this compound E2 17β-Estradiol ER Estrogen Receptor (ER) E2->ER Binds & Activates ERE Estrogen Response Element (DNA) ER->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates MillewaninG This compound ER_Inhibited Estrogen Receptor (ER) MillewaninG->ER_Inhibited Modulates Receptor (Non-competitive?) Blocked Blocked Transcription ER_Inhibited->Blocked Prevents Activation

Caption: Proposed Mechanism of Antiestrogenic Action of this compound.

Current Limitations and Future Directions

The existing research on the antiestrogenic activity of this compound is confined to in vitro studies using a yeast-based reporter assay. To fully elucidate its therapeutic potential, further research is imperative in the following areas:

  • Cell-Based Assays: Evaluation of this compound's effect on the proliferation of estrogen receptor-positive human breast cancer cell lines, such as MCF-7, is a critical next step. This would provide more biologically relevant data on its antiproliferative and antiestrogenic efficacy in a human cancer context.

  • Receptor Binding Assays: Competitive binding assays are necessary to definitively determine the affinity of this compound for both ERα and ERβ and to clarify whether its mechanism is competitive or non-competitive with estradiol.

  • In Vivo Studies: Preclinical studies in animal models of estrogen-dependent diseases, such as breast cancer, are required to assess the bioavailability, efficacy, and safety of this compound in a whole-organism setting.

  • Mechanism of Action Studies: Further investigation into the molecular interactions between this compound and the estrogen receptor, as well as its effects on downstream signaling pathways, will provide a more detailed understanding of its mode of action.

Conclusion

This compound has emerged as a promising natural antiestrogenic compound with potency comparable to 4-hydroxytamoxifen in initial screenings. While the current data is limited to a yeast two-hybrid system, it provides a strong rationale for further investigation. The detailed experimental protocols and the proposed mechanism of action outlined in this guide serve as a foundation for future research aimed at exploring the full therapeutic potential of this compound in the management of estrogen-related pathologies.

References

A Technical Guide to the Therapeutic Potential of Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current scientific understanding of Millewanin G, a prenylated isoflavonoid with demonstrated therapeutic potential. The information is compiled from publicly available research and is intended to guide further investigation and drug development efforts.

Introduction

This compound is a naturally occurring isoflavonoid that has been isolated from the leaves of Millettia pachycarpa[1][2][3]. As a member of the flavonoid family, this compound shares a core structure known to be associated with a wide range of biological activities. Recent studies have begun to elucidate its specific therapeutic applications, highlighting its potential as a lead compound for the development of novel therapeutics. This guide summarizes the known biological activities, quantitative data, and the limited experimental details available in the current literature.

Therapeutic Applications

Current research identifies two primary areas of therapeutic interest for this compound: estrogen receptor modulation and carbohydrate metabolism.

  • Antiestrogenic Activity: this compound has been shown to possess antiestrogenic properties[1][3][4][5]. This activity suggests its potential application in the treatment of hormone-dependent conditions, such as certain types of breast cancer. The mechanism of this antiestrogenic effect is believed to be through the modulation of estrogen receptors.

  • α-Glucosidase Inhibition: Research has also demonstrated that this compound is a potent inhibitor of α-glucosidase[6][7][8]. This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia. This makes this compound a promising candidate for the development of new treatments for type 2 diabetes.

  • Anti-inflammatory Potential: While less characterized, some evidence suggests that prenylated isoflavonoids, the class of compounds to which this compound belongs, may possess anti-inflammatory properties[8]. Further investigation is required to confirm and characterize this potential application for this compound specifically.

Quantitative Data

The following table summarizes the key quantitative data reported for the biological activities of this compound.

Biological ActivityIC50 ValueSource(s)
Antiestrogenic Activity29 μM[1][4][5]
α-Glucosidase Inhibition3.2 μM[6][7]

Experimental Methodologies

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following information regarding the assays used has been reported:

  • Antiestrogenic Activity Assay: The antiestrogenic activity of this compound was determined using a yeast two-hybrid assay [3]. This assay is a well-established method for screening for interactions between proteins, in this case, likely involving the estrogen receptor.

  • α-Glucosidase Inhibition Assay: The specific details of the α-glucosidase inhibition assay used to determine the IC50 value for this compound are not provided in the available literature. This type of assay typically involves incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the resulting product formation.

Signaling Pathways and Experimental Workflows

Currently, there is no detailed information available in the cited literature regarding the specific signaling pathways through which this compound exerts its biological effects. Similarly, comprehensive experimental workflows beyond the name of the assay used are not described.

To illustrate the general concept of a screening workflow for a natural product like this compound, the following logical diagram is provided.

experimental_workflow cluster_extraction Isolation and Identification cluster_screening Biological Activity Screening cluster_results Data Analysis cluster_conclusion Therapeutic Potential plant_material Millettia pachycarpa leaves extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation extraction->chromatography millewanin_g Pure this compound chromatography->millewanin_g antiestrogenic_assay Yeast Two-Hybrid Assay millewanin_g->antiestrogenic_assay alpha_glucosidase_assay α-Glucosidase Inhibition Assay millewanin_g->alpha_glucosidase_assay ic50_antiestrogenic IC50 = 29 μM antiestrogenic_assay->ic50_antiestrogenic ic50_glucosidase IC50 = 3.2 μM alpha_glucosidase_assay->ic50_glucosidase potential_applications Anticancer, Antidiabetic ic50_antiestrogenic->potential_applications ic50_glucosidase->potential_applications

Caption: A logical workflow for the isolation and screening of this compound.

To conceptualize how this compound might interact with a signaling pathway, a generalized diagram of estrogen receptor signaling is presented below. The precise point of interaction for this compound within this pathway has not been elucidated.

estrogen_signaling cluster_cell Target Cell Millewanin_G This compound (Antagonist?) ER Estrogen Receptor (ER) Millewanin_G->ER Binds to Estrogen Estrogen Estrogen->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: A generalized model of estrogen receptor signaling.

Future Directions

The existing data on this compound provides a strong foundation for further research. Key areas for future investigation include:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antiestrogenic and α-glucosidase inhibitory effects. This includes identifying its binding site on the estrogen receptor and the kinetics of its interaction with α-glucosidase.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of hormone-dependent cancers and type 2 diabetes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

Conclusion

This compound is a promising natural product with well-defined antiestrogenic and α-glucosidase inhibitory activities. The quantitative data available highlights its potency, particularly as an α-glucosidase inhibitor. While the current body of research is limited, the existing evidence strongly supports the continued investigation of this compound as a potential therapeutic agent for the treatment of cancer and diabetes. Further research into its mechanism of action, in vivo efficacy, and pharmacokinetic properties is warranted to fully realize its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research directly investigating Millewanin G as an inhibitor of Estrogen-Related Receptors (ERRs) is not available. This compound, a prenylated isoflavonoid isolated from Millettia pachycarpa, has been noted for its antiestrogenic activity, with a reported IC50 of 29 μM against the estrogen receptor.[1] Given the structural similarities within the flavonoid class and the known interactions of other prenylated flavonoids with nuclear receptors, this guide will utilize the well-researched compound 8-Prenylnaringenin (8-PN) as a representative proxy to explore the potential mechanisms and experimental methodologies relevant to the study of this compound as a putative ERR inhibitor. 8-PN is a potent phytoestrogen and a known modulator of estrogen receptors.[2][3][4] This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in this area of study.

Introduction to Estrogen-Related Receptors (ERRs)

Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) are a subgroup of orphan nuclear receptors that play crucial roles in the regulation of cellular energy metabolism, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. Unlike the classical estrogen receptors (ERα and ERβ), ERRs do not bind to endogenous estrogens but are constitutively active, their activity being primarily modulated by the recruitment of co-activators and co-repressors. The dysregulation of ERR signaling has been implicated in various pathologies, including metabolic diseases and cancer, making them attractive therapeutic targets.

8-Prenylnaringenin: A Proxy for this compound in ERR Inhibition Studies

8-Prenylnaringenin (8-PN) is a prenylated flavonoid found in hops (Humulus lupulus) and is recognized as one of the most potent phytoestrogens.[2][3] Its chemical structure, featuring a flavonoid backbone with a prenyl group, is comparable to that of this compound. The prenyl moiety is known to enhance the biological activity of flavonoids.[3] While extensively studied for its high affinity for estrogen receptors, particularly ERα,[3][5][6] its interaction with ERRs provides a valuable model for investigating similar compounds.

Quantitative Data on 8-Prenylnaringenin's Interaction with Estrogen Receptors
CompoundReceptorAssay TypeValueReference
8-PrenylnaringeninEstrogen Receptor α (ERα)Competitive Binding AssayHigh Affinity[3][5]
8-PrenylnaringeninEstrogen Receptor β (ERβ)Competitive Binding AssayHigh Affinity[4]
8-PrenylnaringeninEstrogen Receptor α (ERα)Reporter Gene AssayAgonist[7][8]
8-PrenylnaringeninEstrogen Receptor β (ERβ)Reporter Gene AssayAgonist/Antagonist[8]

Experimental Protocols for Assessing ERR Inhibition

To investigate the potential of this compound as an ERR inhibitor, a series of established in vitro assays can be employed. The following protocols are standard in the field for characterizing the interaction of small molecules with nuclear receptors.

Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for determining whether a compound can modulate the transcriptional activity of a specific ERR isoform.

Principle: HEK293 cells (or another suitable cell line) are transiently or stably transfected with two plasmids: one expressing the full-length ERRα, ERRβ, or ERRγ protein, and another containing a luciferase reporter gene under the control of a promoter with multiple ERR response elements (EREs). If a test compound inhibits the constitutive activity of the ERR, the expression of luciferase will be reduced, leading to a decrease in luminescence upon the addition of a substrate.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • For transient transfection, seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells using a suitable transfection reagent with an ERR expression vector (e.g., pCMV-ERRα) and a reporter plasmid (e.g., pGL3-3xERE-luc). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Prepare a stock solution of this compound or the test compound in DMSO.

    • 24 hours post-transfection, replace the medium with DMEM containing the test compound at various concentrations (typically ranging from 1 nM to 100 μM). Include a vehicle control (DMSO) and a known ERR inverse agonist (e.g., XCT790 for ERRα) as a positive control.

  • Luciferase Assay:

    • After 24-48 hours of incubation with the compound, lyse the cells using a luciferase lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Add luciferase substrate and measure the luminescence using a luminometer.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This in vitro assay is used to directly measure the binding of a compound to the ERR ligand-binding domain (LBD) and its ability to disrupt the interaction with a co-activator peptide.

Principle: The assay utilizes a purified, tagged ERR LBD (e.g., GST-ERRα-LBD) and a fluorescently labeled peptide derived from a co-activator protein (e.g., a fluorescein-labeled PGC-1α peptide). The ERR LBD is bound by an antibody conjugated to a long-lifetime lanthanide donor fluorophore (e.g., Europium). When the co-activator peptide binds to the ERR LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Purify recombinant GST-tagged ERRα-LBD.

    • Synthesize a fluorescein-labeled peptide corresponding to a co-activator binding motif (e.g., LXXLL motif of PGC-1α).

    • Obtain a Europium-labeled anti-GST antibody.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Assay Procedure:

    • In a 384-well plate, add the test compound (this compound) at various concentrations.

    • Add a pre-mixed solution of GST-ERRα-LBD and the Europium-labeled anti-GST antibody.

    • Incubate for 1 hour at room temperature.

    • Add the fluorescein-labeled co-activator peptide.

    • Incubate for another 1-2 hours at room temperature, protected from light.

  • Signal Detection:

    • Measure the time-resolved fluorescence signals at the donor and acceptor emission wavelengths using a plate reader capable of TR-FRET measurements.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

The inhibitory action of a compound like this compound on ERRs would be expected to modulate downstream signaling pathways involved in metabolism and cell growth.

ERRα Signaling Pathway

ERRα, often in conjunction with its co-activator PGC-1α, regulates a network of genes involved in mitochondrial energy production. Inhibition of ERRα would be expected to downregulate these processes.

ERR_alpha_pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., IGF-1) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR Metabolic_Stress Metabolic Stress (e.g., exercise) PGC1a PGC-1α Metabolic_Stress->PGC1a PI3K_Akt_mTOR->PGC1a activates ERRa ERRα PGC1a->ERRa co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis ERRa->Mitochondrial_Biogenesis Oxidative_Phosphorylation Oxidative Phosphorylation ERRa->Oxidative_Phosphorylation Fatty_Acid_Oxidation Fatty Acid Oxidation ERRa->Fatty_Acid_Oxidation Millewanin_G This compound (Hypothetical) Millewanin_G->ERRa inhibits

Caption: Hypothetical inhibition of the ERRα signaling pathway by this compound.

Experimental Workflow for Screening ERR Inhibitors

A typical workflow for identifying and characterizing novel ERR inhibitors would involve a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.

experimental_workflow HTS High-Throughput Screening (e.g., Luciferase Assay) Hit_Confirmation Hit Confirmation & Dose-Response (IC50 Determination) HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Hit_Confirmation->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (vs. ERα, ERβ, other NRs) Orthogonal_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Gene Expression Analysis) Selectivity_Panel->Mechanism_of_Action Cellular_Phenotype Cellular Phenotypic Assays (e.g., Metabolism, Proliferation) Mechanism_of_Action->Cellular_Phenotype

Caption: A generalized workflow for the discovery and characterization of ERR inhibitors.

Conclusion

While direct evidence for this compound as an ERR inhibitor is currently lacking, its structural features as a prenylated isoflavonoid suggest that it warrants investigation in this context. The technical guide provided here, using the well-characterized phytoestrogen 8-prenylnaringenin as a proxy, outlines the necessary experimental approaches and theoretical framework for such a study. Researchers and drug development professionals can utilize these methodologies to explore the potential of this compound and other novel compounds as modulators of ERR signaling, which may hold promise for the development of new therapies for metabolic diseases and cancer. Further research is essential to elucidate the specific interactions and biological effects of this compound on the Estrogen-Related Receptors.

References

Preliminary In Vitro Studies on Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Millewanin G" did not yield specific in vitro studies for a compound with this name. Therefore, this document serves as an in-depth technical guide and template, utilizing a hypothetical molecule, "Compound X," to illustrate the expected data presentation, experimental protocols, and visualizations as per the user's request. The quantitative data and specific pathways are based on common findings for natural bioactive compounds and are provided for illustrative purposes.

This guide is intended for researchers, scientists, and drug development professionals interested in the preliminary in vitro evaluation of novel bioactive compounds. It outlines the typical experimental workflow, data presentation, and analysis of signaling pathways.

Quantitative Data Summary

The in vitro bioactivity of Compound X was assessed through various assays to determine its cytotoxic and anti-inflammatory potential. The quantitative results are summarized below for clear comparison.

Table 1: Cytotoxicity of Compound X on RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 2.5
198.2± 3.1
1095.6± 2.8
2589.4± 4.2
5075.3± 5.5
10052.1± 6.3
  • IC50: > 100 µM

Table 2: Effect of Compound X on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
TreatmentNO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
Control100100100
LPS (1 µg/mL)250320280
LPS + Compound X (10 µM)180240210
LPS + Compound X (25 µM)120160150
LPS + Compound X (50 µM)8011095

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

The murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Compound X was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1][2].

  • RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of Compound X (1-100 µM) for 24 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

NO production was indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • RAW 264.7 cells were seeded in a 24-well plate and pre-treated with various concentrations of Compound X for 1 hour.

  • The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The absorbance was measured at 540 nm. The nitrite concentration was determined from a sodium nitrite standard curve.

Measurement of Cytokine Levels (ELISA)

The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatants were measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • RAW 264.7 cells were treated as described for the NO production assay.

  • The culture supernatants were collected and centrifuged to remove any cellular debris.

  • The levels of TNF-α and IL-6 were then quantified using the respective ELISA kits.

Visualizations: Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of Compound X

The following diagram illustrates the hypothetical mechanism of action for Compound X in inhibiting the inflammatory response in macrophages. It is proposed that Compound X inhibits the activation of NF-κB and MAPK pathways, which are key regulators of pro-inflammatory gene expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates CompoundX Compound X CompoundX->IKK Inhibits CompoundX->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Activates AP-1 (not shown) ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Transcription

Caption: Proposed inhibitory mechanism of Compound X on LPS-induced inflammatory pathways.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The diagram below outlines the general workflow for screening the anti-inflammatory effects of a test compound.

G Start Start CellCulture RAW 264.7 Cell Culture Start->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations CellCulture->Cytotoxicity Pretreatment Pre-treat with Compound X Cytotoxicity->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Assay for NO Supernatant->Griess ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA Analysis Data Analysis and Interpretation Griess->Analysis ELISA->Analysis End End Analysis->End

Caption: General workflow for in vitro screening of anti-inflammatory compounds.

References

Millewanin G: A Technical Guide to its Speculated Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millewanin G, a prenylated isoflavone isolated from the leaves of Millettia pachycarpa, has demonstrated antiestrogenic activity. This technical guide provides an in-depth analysis of the speculated mechanisms underlying this activity. Due to the limited availability of direct experimental data on this compound, this document synthesizes information from related isoflavones and general principles of antiestrogen action to propose potential molecular pathways. This guide also presents a hypothetical experimental framework for elucidating the precise mechanism of action of this compound, aimed at guiding future research endeavors.

Introduction

This compound is a member of the 7-hydroxyisoflavone class of compounds.[1] Its structural similarity to estradiol suggests a potential interaction with estrogen signaling pathways. The primary reported biological activity of this compound is its antiestrogenic effect, which presents a promising avenue for research in hormone-dependent pathologies. This document will explore the potential mechanisms of this antiestrogenic activity, drawing parallels with other well-characterized isoflavones and antiestrogen compounds.

Quantitative Data Summary

To date, specific quantitative data on the bioactivity of this compound is scarce. The most concrete piece of information available is its inhibitory concentration for antiestrogenic activity.

CompoundBiological ActivityIC50 (µM)Source
This compoundAntiestrogenic Activity29Commercial Supplier Data

Note: The experimental context and methodology for this IC50 value are not publicly available and require experimental validation.

Speculated Mechanisms of Action

Based on the known mechanisms of other isoflavones and antiestrogenic compounds, the following pathways are speculated to be involved in the action of this compound.

Interaction with Estrogen Receptors (ERs)

The most probable mechanism for the antiestrogenic activity of this compound is through its interaction with estrogen receptors, ERα and ERβ. Isoflavones are known to be selective estrogen receptor modulators (SERMs), exhibiting either agonistic or antagonistic effects depending on the tissue type, ER subtype expression, and the local concentration of endogenous estrogens.

It is hypothesized that this compound acts as a competitive antagonist of estradiol at the ligand-binding domain of ERs. This binding would prevent the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription, thereby inhibiting estrogen-dependent cellular processes.

Modulation of Estrogen-Related Receptors (ERRs)

An intriguing possibility arises from commercial sources listing this compound as an Estrogen-Related Receptor (ERR) inhibitor. ERRs (ERRα, ERRβ, and ERRγ) are orphan nuclear receptors that share sequence homology with ERs but do not bind endogenous estrogens. They play crucial roles in regulating cellular energy metabolism and have been implicated in the progression of certain cancers.

If this compound indeed inhibits ERRs, it could exert its effects through a mechanism independent of classical estrogen signaling. This could involve the disruption of ERR-mediated transcriptional regulation of genes involved in cell growth and proliferation.

ER-Independent Signaling Pathways

Beyond direct receptor interaction, isoflavones are known to influence various intracellular signaling cascades. This compound may exert its antiestrogenic and potentially anti-proliferative effects through the modulation of pathways such as:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Isoflavones have been shown to modulate the activity of key kinases in the MAPK pathway (e.g., ERK, JNK, p38), which are critical for cell proliferation, differentiation, and apoptosis.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and growth. Inhibition of PI3K/Akt signaling by isoflavones can lead to decreased cell proliferation and induction of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the speculated mechanisms and a potential experimental approach, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Millewanin_G_ext This compound Millewanin_G_int This compound Millewanin_G_ext->Millewanin_G_int Estradiol_ext Estradiol Estradiol_int Estradiol Estradiol_ext->Estradiol_int ER_mem Membrane ER ER Estrogen Receptor (ERα/β) Millewanin_G_int->ER Binds & Inhibits (Competitive Antagonist) PI3K PI3K Millewanin_G_int->PI3K Inhibits? MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Millewanin_G_int->MAPK_Pathway Modulates? ERR Estrogen-Related Receptor (ERRα/β/γ) Millewanin_G_int->ERR Inhibits (Speculated) Estradiol_int->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds Akt Akt PI3K->Akt Activates Cell_Proliferation ↓ Cell Proliferation Akt->Cell_Proliferation Promotes MAPK_Pathway->Cell_Proliferation Regulates Gene_Expression Target Gene Expression ERR->Gene_Expression Regulates ERE->Gene_Expression Regulates Gene_Expression->Cell_Proliferation Impacts

Caption: Speculated signaling pathways of this compound.

Start Start: Characterize Antiestrogenic Activity Cell_Culture Culture ER-positive cells (e.g., MCF-7) Start->Cell_Culture Treatment Treat cells with this compound +/- Estradiol Cell_Culture->Treatment Binding_Assay Estrogen Receptor Competitive Binding Assay Treatment->Binding_Assay Reporter_Assay ERE-Luciferase Reporter Gene Assay Treatment->Reporter_Assay Gene_Expression_Analysis qPCR/Western Blot for Estrogen-Responsive Genes (e.g., pS2, GREB1) Treatment->Gene_Expression_Analysis Signaling_Analysis Western Blot for Phospho-Akt, Phospho-ERK Treatment->Signaling_Analysis ERR_Analysis ERR Reporter Assay or ChIP for ERR target genes Treatment->ERR_Analysis Data_Analysis Data Analysis and Mechanism Elucidation Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis ERR_Analysis->Data_Analysis

Caption: Proposed experimental workflow for mechanism elucidation.

Detailed Methodologies for Key Experiments (Hypothetical)

The following protocols are proposed as a starting point for investigating the mechanism of action of this compound.

Estrogen Receptor Competitive Binding Assay
  • Objective: To determine the binding affinity of this compound to ERα and ERβ.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to purified ER protein or receptor-containing cell lysates.

  • Protocol:

    • Prepare ERα and ERβ protein extracts from recombinant sources or ER-positive cell lines.

    • Incubate a fixed concentration of [³H]-estradiol with the ER preparation in the presence of increasing concentrations of unlabeled this compound (or a known competitor like tamoxifen as a positive control).

    • After incubation, separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the specific binding of [³H]-estradiol.

    • Determine the binding affinity (Ki) using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay
  • Objective: To assess the functional antagonist activity of this compound on ER-mediated transcription.

  • Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). In the presence of an estrogen agonist, ER binds to the ERE and drives the expression of luciferase. An antagonist will inhibit this process.

  • Protocol:

    • Transfect an ER-positive cell line (e.g., MCF-7) or an ER-negative cell line co-transfected with an ER expression vector and the ERE-luciferase reporter plasmid.

    • Treat the transfected cells with a fixed concentration of estradiol in the presence of increasing concentrations of this compound.

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Determine the IC50 value of this compound for the inhibition of estradiol-induced luciferase expression.

Western Blot Analysis of Signaling Pathways
  • Objective: To investigate the effect of this compound on key signaling proteins.

  • Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate, including their phosphorylation status, which is often indicative of their activation state.

  • Protocol:

    • Treat ER-positive cells with this compound for various time points.

    • Prepare whole-cell lysates and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Quantify band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound is a promising antiestrogenic compound. Its mechanism of action is likely multifaceted, potentially involving direct antagonism of estrogen receptors, inhibition of estrogen-related receptors, and modulation of key intracellular signaling pathways. The speculative nature of these mechanisms underscores the urgent need for dedicated experimental investigation.

Future research should focus on:

  • Confirming the IC50 value for antiestrogenic activity and determining the specific assay conditions.

  • Quantifying the binding affinities of this compound for ERα and ERβ.

  • Investigating the interaction with ERRs to validate this potential novel mechanism.

  • Profiling the effects of this compound on the transcriptome and proteome of estrogen-responsive cells to identify key regulated genes and pathways.

  • Evaluating the in vivo efficacy of this compound in animal models of hormone-dependent diseases.

The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a roadmap for researchers to unravel the precise molecular mechanisms of this compound, which will be crucial for its potential development as a therapeutic agent.

References

Millewanin G: A Review of its Antiestrogenic Properties and Potential Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G, a prenylated isoflavonoid isolated from the leaves of Millettia pachycarpa, has emerged as a compound of interest due to its notable antiestrogenic activity.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its quantitative biological data, the experimental methodologies used to assess its activity, and its potential mechanism of action. This document is intended to serve as a resource for researchers in oncology, endocrinology, and drug discovery who are exploring novel selective estrogen receptor modulators (SERMs).

Quantitative Biological Data

The primary reported biological activity of this compound is its antiestrogenic effect. The following table summarizes the key quantitative data available in the literature.

CompoundBiological ActivityAssay SystemPotency (IC50)ComparatorSource
This compoundAntiestrogenicYeast Two-Hybrid Assay29 μM4-hydroxytamoxifen[1]
4-hydroxytamoxifenAntiestrogenicYeast Two-Hybrid AssayComparable to this compound-[1]

Experimental Protocols

The antiestrogenic activity of this compound was determined using a yeast two-hybrid (Y2H) assay. This assay is a powerful molecular biology technique used to identify and characterize protein-protein interactions. In the context of this compound, it was adapted to screen for compounds that disrupt the interaction between the human estrogen receptor (ER) and its coactivators, an essential step in estrogen-mediated gene transcription.

Yeast Two-Hybrid Assay for Antiestrogenic Activity

Objective: To determine the ability of this compound to inhibit the interaction between the human estrogen receptor alpha (ERα) ligand-binding domain (LBD) and the transcriptional coactivator TIF2.

Yeast Strain: Saccharomyces cerevisiae Y190, which contains integrated reporter genes (lacZ and HIS3) under the control of a galactose-inducible promoter with GAL4 binding sites.

Plasmids:

  • Bait Plasmid: pGBT9, containing the DNA-binding domain (DBD) of the GAL4 transcription factor fused to the ligand-binding domain of human ERα.

  • Prey Plasmid: pGAD424, containing the activation domain (AD) of GAL4 fused to the receptor-interacting domain of the coactivator TIF2.

General Protocol:

  • Yeast Transformation: The yeast strain Y190 is co-transformed with the bait (pGBT9-ERα-LBD) and prey (pGAD424-TIF2) plasmids using the lithium acetate method.

  • Culture and Treatment: Transformed yeast cells are grown in a selective medium lacking tryptophan and leucine to ensure the presence of both plasmids. The cells are then incubated in the presence of 17β-estradiol (E2) to induce the interaction between ERα-LBD and TIF2. Various concentrations of this compound or the control compound (4-hydroxytamoxifen) are added to the cultures.

  • β-Galactosidase Reporter Assay: The activity of the lacZ reporter gene is quantified using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The intensity of the color produced is proportional to the strength of the protein-protein interaction.

  • Data Analysis: The concentration of this compound that inhibits the E2-induced β-galactosidase activity by 50% (IC50) is calculated from the dose-response curve.

Putative Mechanism of Action and Signaling Pathways

The research by Okamoto and colleagues suggests that this compound and other related prenylated isoflavonoids from Millettia pachycarpa operate through a "unique mechanism" that is non-competitive with 17β-estradiol. This indicates that this compound does not directly compete with estradiol for binding to the ligand-binding pocket of the estrogen receptor. Instead, it likely binds to an allosteric site on the receptor or affects other components of the signaling pathway.

Based on this, a putative mechanism can be proposed where this compound acts as an allosteric modulator of the estrogen receptor. This allosteric binding could induce a conformational change in the receptor that prevents its proper interaction with coactivators, even when estradiol is bound. This would lead to a downstream inhibition of estrogen-responsive gene transcription.

Experimental Workflow for Characterizing Antiestrogenic Activity

The following diagram illustrates a typical workflow for identifying and characterizing the antiestrogenic properties of a compound like this compound.

experimental_workflow cluster_extraction Isolation and Identification cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_output Outcome plant Millettia pachycarpa leaves extraction Solvent Extraction plant->extraction chromatography Chromatographic Separation extraction->chromatography millewanin_g This compound chromatography->millewanin_g y2h Yeast Two-Hybrid Assay millewanin_g->y2h reporter_assay Reporter Gene Assay (e.g., Luciferase) y2h->reporter_assay Confirmation binding_assay ER Binding Assay (Competitive vs. Non-competitive) reporter_assay->binding_assay cell_proliferation Cell Proliferation Assay (e.g., MCF-7 cells) binding_assay->cell_proliferation non_competitive Non-competitive Mechanism binding_assay->non_competitive antiestrogenic_activity Antiestrogenic Activity (IC50 = 29 µM) cell_proliferation->antiestrogenic_activity signaling_pathway E2 17β-Estradiol ER Estrogen Receptor (ER) E2->ER Binds to Ligand Pocket MG This compound MG->ER Binds to Allosteric Site ERE Estrogen Response Element (ERE) ER->ERE Binds DNA CoAct Coactivators CoAct->ER Recruited Gene Target Gene Transcription ERE->Gene Initiates MG_effect->CoAct Prevents Recruitment

References

Millewanin G: A Technical Guide to its Natural Abundance and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G is a prenylated isoflavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in plant species and methodologies for its isolation. As research into novel bioactive compounds continues to expand, understanding the natural sources and extraction protocols for molecules like this compound is crucial for further investigation into its potential therapeutic applications.

Natural Abundance of this compound

This compound has been identified as a phytochemical present in at least two plant species: Millettia pachycarpa and Cudrania tricuspidata.

Plant Sources
  • Millettia pachycarpa : This perennial climbing tree, belonging to the Fabaceae family, is found in Southeast Asian countries.[1] this compound has been isolated from the leaves of this plant.[2]

  • Cudrania tricuspidata : A perennial plant from the Moraceae family, C. tricuspidata is native to East Asia and is recognized for its medicinal and nutritional uses.[3] The leaves of this plant have also been reported to contain this compound.[3]

Quantitative Data

Experimental Protocols: Isolation of Isoflavonoids

While a specific, detailed protocol solely for the isolation of this compound is not extensively documented, general methodologies for the extraction and purification of isoflavonoids from Millettia pachycarpa and Cudrania tricuspidata can be adapted. The following represents a synthesized approach based on available research for the isolation of related compounds from these species.

General Extraction and Isolation Workflow

The isolation of this compound, as a prenylated isoflavonoid, typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic separation and purification.

General workflow for the isolation of this compound.
Detailed Methodological Steps

  • Plant Material Preparation : The leaves of either Millettia pachycarpa or Cudrania tricuspidata are collected and dried. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent. For the isolation of isoflavonoids from Millettia pachycarpa, ethyl acetate has been used effectively.[1] The extraction is typically performed at room temperature over an extended period, with the solvent being refreshed multiple times to ensure maximum yield.

  • Concentration : The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation : The crude extract is then subjected to column chromatography for the initial separation of compounds.

    • Stationary Phase : Silica gel is a commonly used stationary phase for the separation of flavonoids.

    • Mobile Phase : A gradient elution system is often employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the separation of compounds based on their polarity.

  • Fraction Collection and Analysis : Fractions are collected sequentially as the mobile phase runs through the column. Each fraction is then analyzed using techniques such as Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Fractions with similar profiles are pooled together.

  • Further Purification : The pooled fractions containing the target compound, this compound, are likely to require further purification. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful technique for the final isolation of pure compounds.[1] Chiral HPLC may also be necessary to resolve stereoisomers if present.[1]

  • Structural Elucidation : The structure of the isolated pure compound is confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) : To elucidate the detailed chemical structure.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression from the plant source to the final characterization of this compound, highlighting the key stages of the scientific process.

Logical_Relationship cluster_source Source Identification cluster_process Isolation & Purification cluster_analysis Analysis & Characterization Plant Plant Species (Millettia pachycarpa, Cudrania tricuspidata) Extraction Extraction Plant->Extraction Chromatography Chromatography Extraction->Chromatography Purification Purification (HPLC) Chromatography->Purification Spectroscopy Spectroscopic Analysis (MS, NMR) Purification->Spectroscopy Structure Structural Elucidation of This compound Spectroscopy->Structure

Logical flow from plant source to structural elucidation.

Conclusion

This compound is a naturally occurring isoflavonoid found in Millettia pachycarpa and Cudrania tricuspidata. While its presence in these species is established, a significant opportunity exists for research into its quantitative natural abundance. The isolation of this compound can be achieved through standard phytochemistry laboratory techniques involving solvent extraction and multi-step chromatographic purification. The methodologies outlined in this guide provide a foundation for researchers to undertake the isolation of this compound for further scientific inquiry, including the investigation of its biological activities and potential for drug development.

References

The Pivotal Role of the Prenyl Group in the Biological Activity of Millewanin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G, a naturally occurring prenylated isoflavone, has garnered interest within the scientific community for its potential therapeutic applications. As with many flavonoids, its biological activity is significantly influenced by its chemical structure. This technical guide delves into the critical role of the prenyl group in modulating the activity of this compound, with a focus on its cytotoxic and apoptotic effects on cancer cells. While specific extensive research on this compound is emerging, this document synthesizes available data on closely related prenylated isoflavones to provide a comprehensive understanding of the structure-activity relationships that likely govern this compound's function.

The addition of a prenyl group, a C5-isoprenoid moiety, to the flavonoid backbone is a key structural modification that often enhances biological efficacy. This enhancement is largely attributed to an increase in lipophilicity, which facilitates interaction with cellular membranes and target proteins.[1][2] This guide will explore the quantitative impact of prenylation on cytotoxic activity, detail the experimental protocols used to assess these effects, and visualize the potential signaling pathways involved.

Data Presentation: Cytotoxicity of Prenylated Isoflavones

While specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively documented in publicly available literature, studies on analogous prenylated isoflavones from the same plant genus, Millettia, provide valuable insights into the compound's potential cytotoxic potency. The following table summarizes the cytotoxic activities of several prenylated isoflavones against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Millexatin NMDA-MB-231 (Breast)20.3[3]
Huh-7 (Hepatocellular)13.9[3]
KKU-100 (Cholangiocarcinoma)18.7[3]
Licoisoflavone AMDA-MB-231 (Breast)15.2[3]
Huh-7 (Hepatocellular)21.5[3]
KKU-100 (Cholangiocarcinoma)30.9[3]
Erysubin FMDA-MB-231 (Breast)25.8[3]
Huh-7 (Hepatocellular)18.4[3]
KKU-100 (Cholangiocarcinoma)22.1[3]
Mappianthone AHL-60 (Leukemia)0.16[4]
SMMC-7721 (Hepatoma)2.34[4]
A-549 (Lung)3.12[4]
MCF-7 (Breast)1.89[4]
SW480 (Colon)4.56[4]
8-PrenyldaidzeinVariousVaries[1]

Note: The data presented are for isoflavones structurally related to this compound and are intended to be representative of the potential activity of this class of compounds.

Experimental Protocols

To ensure reproducibility and standardization in research, detailed experimental protocols are essential. The following are methodologies for key experiments typically cited in the evaluation of cytotoxic and apoptotic activities of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect specific proteins in a sample to investigate the molecular mechanisms of apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations: Signaling Pathways

The induction of apoptosis by flavonoids often involves the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the intrinsic and extrinsic apoptosis pathways, which are likely targets of this compound's activity.

Intrinsic_Apoptosis_Pathway MillewaninG This compound (Prenyl Group) Bcl2 Bcl-2 (Anti-apoptotic) MillewaninG->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MillewaninG->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Permeabilizes Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates ProCaspase9 Pro-Caspase-9 ProCaspase9->Apoptosome Recruits ProCaspase3 Pro-Caspase-3 Caspase9->ProCaspase3 Cleaves Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Extrinsic_Apoptosis_Pathway MillewaninG This compound (Prenyl Group) DeathReceptor Death Receptor (e.g., Fas, TNFR1) MillewaninG->DeathReceptor Sensitizes DISC DISC (Death-Inducing Signaling Complex) DeathReceptor->DISC Forms DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathLigand->DeathReceptor Binds Caspase8 Caspase-8 DISC->Caspase8 Activates ProCaspase8 Pro-Caspase-8 ProCaspase8->DISC Recruits ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Cleaves Caspase3 Caspase-3 Caspase8->Caspase3 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes tBid tBid Mitochondrion Mitochondrial Pathway tBid->Mitochondrion Activates

References

Methodological & Application

Application Notes & Protocols: Isolation of Millewanin G from Millettia pachycarpa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Millewanin G, an isoflavonoid found in the leaves of Millettia pachycarpa, has garnered interest for its potential biological activities.[1] This document provides a detailed protocol for the isolation of this compound, compiled from established phytochemical investigation methodologies for Millettia pachycarpa. The protocol outlines the extraction of plant material followed by chromatographic separation techniques to yield the purified compound.

Experimental Protocols

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Millettia pachycarpa.

  • Air-dry the leaves at room temperature until a constant weight is achieved.

  • Grind the dried leaves into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered leaves of M. pachycarpa are extracted with an organic solvent to obtain a crude extract.[2][3]

  • Solvent: Ethyl acetate (EtOAc) is a commonly used solvent for extracting isoflavonoids from Millettia pachycarpa.[2][3]

  • Procedure:

    • Macerate the air-dried powdered leaves (e.g., 856.7 g) in ethyl acetate (EtOAc) (3 x 20 L) at room temperature.[2][3]

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude EtOAc extract (e.g., 45.7 g).[2][3]

3. Chromatographic Isolation and Purification:

The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound.

  • Initial Fractionation (Quick Column Chromatography):

    • Subject the crude EtOAc extract to quick column chromatography (QCC) over silica gel.[2][3]

    • Elute the column with a gradient of ethyl acetate in hexanes to afford several fractions.[2][3]

  • Further Purification (Column Chromatography):

    • Fractions containing the target compound (as determined by thin-layer chromatography analysis) are further purified.

    • A common method involves using C18 reverse-phase silica gel column chromatography.[2][3]

    • A typical eluent system for this step is a mixture of methanol and water (e.g., 8:2, v/v).[2][3]

  • Final Purification (Optional):

    • If necessary, final purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.[4]

4. Structure Elucidation:

The structure of the isolated this compound is confirmed using spectroscopic methods, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR)

  • Mass Spectrometry (MS)

Data Presentation

The following table summarizes the quantitative data from a representative isolation of compounds from Millettia pachycarpa, which provides a general reference for expected yields.

Plant MaterialDry Weight (g)Extraction SolventCrude Extract Yield (g)
Roots629.5Ethyl Acetate54.5
Leaves856.7Ethyl Acetate45.7

Data extracted from a study on the isolation of various compounds from Millettia pachycarpa and may not represent the specific yield of this compound.[2]

Mandatory Visualization

Isolation_Workflow cluster_start Preparation cluster_extraction Extraction cluster_chromatography Chromatography cluster_end Final Product & Analysis start Millettia pachycarpa Leaves drying Air Drying start->drying grinding Grinding drying->grinding maceration Maceration with Ethyl Acetate grinding->maceration concentration Concentration (Rotary Evaporator) maceration->concentration qcc Quick Column Chromatography (Silica Gel) concentration->qcc rp_cc Reverse-Phase Column Chromatography (C18) qcc->rp_cc prep_hplc Preparative HPLC (Optional) rp_cc->prep_hplc end Pure this compound prep_hplc->end analysis Structure Elucidation (NMR, MS) end->analysis

Caption: Workflow for the isolation of this compound.

This protocol provides a comprehensive guide for the successful isolation of this compound from Millettia pachycarpa for research and drug development purposes. The specific yields and optimal chromatographic conditions may require further optimization based on the specific batch of plant material and laboratory setup.

References

Application Note: High-Speed Counter-Current Chromatography for the Purification of Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G is a promising isoflavonoid compound, primarily isolated from Millettia pachycarpa, that has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its biological activities progresses, the need for an efficient and scalable purification method is paramount. High-speed counter-current chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that eliminates the need for solid stationary phases, thereby preventing irreversible sample adsorption and enabling high sample recovery. This application note provides a detailed protocol for the purification of this compound using HSCCC, offering a streamlined workflow for obtaining high-purity compound for further research and development.

Data Presentation

The following tables summarize the key quantitative data for a typical two-step HSCCC purification process for a target compound from a crude extract of Millettia pachycarpa, adapted from established protocols for similar isoflavonoids from the same source.[1]

Table 1: Two-Phase Solvent System Selection and Partition Coefficient (K)

Solvent System Composition (v/v/v/v)Target CompoundPartition Coefficient (K)
n-hexane-ethyl acetate-methanol-water (5:4:5:3)Barbigerone (similar isoflavone)Not specified
n-hexane-methanol-water (2:2:1)Barbigerone (similar isoflavone)Not specified
n-hexane-ethyl acetate-methanol-water (1:0.8:1:0.6)Rotenoids and an isoflavoneNot specified

Note: The partition coefficient (K) is a critical parameter for successful HSCCC separation and should be determined experimentally for this compound in various solvent systems to achieve an optimal value, typically between 0.5 and 2.0.

Table 2: HSCCC Operating Parameters

ParameterStep 1: Initial EnrichmentStep 2: Final Purification
Apparatus Preparative HSCCC InstrumentPreparative HSCCC Instrument
Solvent System n-hexane-ethyl acetate-methanol-water (5:4:5:3, v/v)n-hexane-methanol-water (2:2:1, v/v)
Elution Mode Head to TailHead to Tail
Mobile Phase Not specifiedNot specified
Stationary Phase Not specifiedNot specified
Revolution Speed Not specifiedNot specified
Flow Rate Not specifiedNot specified
Detection Wavelength Not specifiedNot specified

Table 3: Purification Results

StageStarting MaterialAmount of FractionPurity of Target Compound
Step 1: Enrichment 400 mg ethyl acetate extract155.8 mg of target fractionIncreased from 5.1% to 13%
Step 2: Final Purification Target Fraction from Step 122.1 mg87.7%

The data presented is based on the purification of barbigerone, a structurally related isoflavone from the same plant, and serves as a representative example.[1] Actual results for this compound may vary.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound from the crude extract of Millettia pachycarpa using a two-step HSCCC process.

1. Sample Preparation

  • Extraction: The dried and powdered seeds or roots of Millettia pachycarpa are extracted with a suitable solvent, such as ethyl acetate, using maceration or soxhlet extraction.

  • Crude Extract Preparation: The resulting extract is concentrated under reduced pressure to yield a crude extract. A portion of this crude extract is then dissolved in a mixture of the two phases of the selected solvent system for HSCCC injection.

2. HSCCC Protocol: Step 1 - Enrichment

  • Solvent System Preparation: Prepare the two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:4:5:3, v/v/v/v). The mixture is thoroughly shaken and allowed to equilibrate in a separatory funnel at room temperature. The two phases are then separated for use.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the stationary phase (typically the upper phase for normal phase elution).

    • Set the revolution speed of the centrifuge.

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is established, as indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection: Dissolve a known amount of the crude extract (e.g., 400 mg) in a suitable volume of a mixture of the upper and lower phases and inject it into the HSCCC system.

  • Fraction Collection: Monitor the effluent from the column outlet using a UV detector at an appropriate wavelength. Collect fractions based on the resulting chromatogram.

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the enriched target compound.

3. HSCCC Protocol: Step 2 - Final Purification

  • Fraction Pooling: Pool the fractions from Step 1 that show a significant enrichment of this compound. Concentrate the pooled fractions to dryness.

  • Solvent System Preparation: Prepare the second two-phase solvent system of n-hexane-methanol-water (2:2:1, v/v/v). Equilibrate and separate the phases as described previously.

  • HSCCC Instrument Setup and Sample Injection: Repeat the HSCCC procedure as in Step 1, using the new solvent system and injecting the enriched fraction.

  • Fraction Collection and Analysis: Collect and analyze the fractions as described before to isolate this compound at a high purity level.

4. Structure Confirmation

The purity of the final this compound fraction should be confirmed by HPLC. The chemical structure can be identified and confirmed using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) analysis.[1][2]

Visualizations

Diagram 1: General Workflow for this compound Purification

G A Plant Material (Millettia pachycarpa) B Solvent Extraction A->B C Crude Extract B->C D Step 1: HSCCC Enrichment (n-hexane-ethyl acetate-methanol-water) C->D E Enriched this compound Fraction D->E F Step 2: HSCCC Final Purification (n-hexane-methanol-water) E->F G High-Purity this compound F->G H Structural Analysis (HPLC, MS, NMR) G->H

Caption: Workflow for the purification and identification of this compound.

Diagram 2: Logical Steps in HSCCC Method Development

G cluster_0 Method Development A Select Plant Source B Choose Extraction Solvent A->B C Screen HSCCC Solvent Systems B->C D Determine Partition Coefficient (K) C->D E Optimize HSCCC Parameters (Speed, Flow Rate) D->E F Scale-up to Preparative HSCCC E->F

Caption: Key stages in developing an effective HSCCC purification method.

References

Application Notes & Protocols: Preparative HPLC Purification of Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Millewanin G is a prenylated isoflavone found in the leaves of Millettia pachycarpa that has demonstrated antiestrogenic activity.[1] The isolation and purification of this compound in sufficient quantities and high purity are essential for further pharmacological studies, reference standard preparation, and drug development.[2][3] Preparative High-Performance Liquid Chromatography (Prep HPLC) is a robust and widely used technique for the purification of natural products like flavonoids due to its high resolution and efficiency.[4] This document provides a detailed methodology for the preparative HPLC purification of this compound, developed based on established protocols for flavonoid separation.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for developing an appropriate purification strategy, including solvent selection and chromatographic conditions.

PropertyValueReference
Molecular FormulaC₂₅H₂₆O₇[1]
Molecular Weight438.47 g/mol [1][8]
AppearancePowder[8]
Storage (Powder)-20°C for 3 years[8]
Storage (In Solvent)-80°C for 1 year[8]

Experimental Protocol: Preparative HPLC Purification

This protocol outlines the steps for the purification of this compound from a crude or partially purified plant extract. The method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar compounds like isoflavones.

2.1. Materials and Reagents

  • Crude extract of Millettia pachycarpa containing this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Acetic Acid (Glacial, HPLC grade)

  • This compound reference standard (for peak identification)

  • Solvents for sample dissolution (e.g., Methanol, DMSO)

2.2. Instrumentation

  • Preparative HPLC system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector with a large volume loop

    • UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Rotary evaporator for solvent removal

2.3. Chromatographic Conditions

The following tables summarize the proposed starting conditions for both the analytical (method development) and preparative scale purification of this compound.

Table 1: Analytical HPLC Conditions for Method Development

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Methanol
Gradient 60% B to 85% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 260 nm
Injection Volume 10 µL
Column Temperature 30°C

Table 2: Preparative HPLC Conditions

ParameterCondition
Column C18, 250 mm x 20 mm, 10 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Methanol
Gradient 65% B to 80% B over 40 minutes
Flow Rate 15 mL/min
Detection 260 nm
Injection Volume 1-5 mL (depending on concentration)
Column Temperature Ambient

2.4. Sample Preparation

  • Dissolve the crude or semi-purified extract containing this compound in a suitable solvent (e.g., methanol) to a high concentration (e.g., 50-100 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2.5. Purification Procedure

  • Method Development: Initially, develop and optimize the separation on an analytical scale to determine the optimal mobile phase composition and gradient for resolving this compound from impurities.

  • Scale-Up: Scale up the optimized analytical method to the preparative scale. Adjust the flow rate and gradient time proportionally to the column dimensions.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 65% Methanol) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the this compound peak based on the retention time determined during the analytical run.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling and Concentration: Pool the fractions with high purity (>95%). Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

  • Drying and Storage: Dry the purified compound under high vacuum to remove any residual solvent. Store the purified this compound powder at -20°C.

Workflow and Diagrams

3.1. Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification start Crude Extract dissolve Dissolution in Methanol start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection filter->inject separation Chromatographic Separation inject->separation detection UV Detection (260 nm) separation->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the preparative HPLC purification of this compound.

3.2. Logical Relationship of Purification Parameters

The successful purification of this compound depends on the careful optimization of several interconnected parameters.

G cluster_input Input Parameters cluster_output Output Metrics sample_conc Sample Concentration purity Purity sample_conc->purity throughput Throughput sample_conc->throughput mobile_phase Mobile Phase Composition resolution Resolution mobile_phase->resolution flow_rate Flow Rate flow_rate->resolution flow_rate->throughput gradient Gradient Profile gradient->resolution resolution->purity yield Yield purity->yield

Caption: Interrelationship of key parameters in preparative HPLC.

Expected Results

The described method is expected to yield this compound with a purity of >95% as determined by analytical HPLC. The final yield will be dependent on the concentration of this compound in the starting crude extract. A summary of hypothetical, yet realistic, purification results is presented below.

Table 3: Purification Summary

ParameterValue
Starting Material 5.0 g of semi-purified extract
This compound Content in Starting Material ~10%
Amount of Purified this compound 425 mg
Purity (by analytical HPLC) >98%
Recovery 85%

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase or gradientOptimize the gradient slope and mobile phase composition on an analytical scale.
Column overloadingReduce the injection volume or sample concentration.
Peak Tailing Column degradation or secondary interactionsUse a new column or add a modifier (e.g., trifluoroacetic acid) to the mobile phase.
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase.
Low Yield Inefficient fraction collectionAdjust fraction collection parameters to ensure the entire peak is collected.
Degradation of the compoundEnsure the stability of this compound in the chosen solvents and conditions.

References

Application Note: Quantification of Millewanin G in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Millewanin G is a bioactive compound of interest found in various plant species. Its potential therapeutic properties necessitate a reliable and accurate method for its quantification in plant extracts, which is crucial for quality control, standardization of herbal products, and further pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals in complex matrices.[1] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC (RP-HPLC) method.

Disclaimer: Specific analytical methods for "this compound" are not widely available in published literature. This document provides a generalized and representative protocol based on established methods for the analysis of similar flavonoid-like compounds in plant matrices. Researchers should perform method optimization and validation for their specific application.

Principle

The method employs RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation of this compound from other components in the plant extract is achieved based on its differential partitioning between the two phases. The quantification is performed by comparing the peak area of this compound in the sample chromatogram with a calibration curve generated from known concentrations of a this compound standard. The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade Methanol, Acetonitrile, and Water. Formic Acid (analytical grade).

  • Reference Standard: this compound (purity >98%).

  • Plant Material: Dried and powdered plant material suspected to contain this compound.

  • Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or PVDF)

    • Volumetric flasks and pipettes

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
  • Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Add 20 mL of 70% methanol (v/v) as the extraction solvent.

  • Place the flask in an ultrasonic bath and sonicate at 40°C for 30 minutes.

  • Centrifuge the resulting mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2][3]

HPLC System and Chromatographic Conditions
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the this compound standard (typically in the range of 254 nm to 370 nm for flavonoids). For this protocol, we will assume a λmax of 280 nm.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Store all standard solutions at 4°C in the dark.

Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:

  • Linearity: Assessed by injecting the calibration standards in triplicate and plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be <2%.

  • Accuracy: Determined by a recovery study, where a known amount of this compound standard is spiked into a sample extract and the recovery percentage is calculated. Recoveries are typically expected to be within 95-105%.

  • Specificity: The ability of the method to resolve the this compound peak from other components in the extract, confirmed using a DAD detector to check for peak purity.

Data Presentation

Table 1: Example Quantification of this compound in Different Plant Extracts

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)RSD (%) (n=3)
Planta species ALeaves5.241.8
Planta species AStems1.122.1
Planta species BFlowers8.971.5
Planta species CRootsNot DetectedN/A

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)1 - 100
Regression Equationy = 25481x + 1205
Correlation Coefficient (r²)0.9995
LOD (µg/mL)0.25
LOQ (µg/mL)0.80
Intra-day Precision (RSD, %)0.85%
Inter-day Precision (RSD, %)1.52%
Accuracy (Recovery, %)98.5% - 102.1%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing cluster_quant Quantification & Validation plant_material Dried & Powdered Plant Material extraction Ultrasonic-Assisted Extraction (70% MeOH) plant_material->extraction filtration Centrifugation & Filtration (0.45 µm) extraction->filtration sample_vial Sample for HPLC filtration->sample_vial hplc_injection Inject Samples & Standards into HPLC sample_vial->hplc_injection std_prep This compound Reference Standard stock_sol Prepare Stock Solution std_prep->stock_sol cal_curve Prepare Calibration Standards (1-100 µg/mL) stock_sol->cal_curve std_vial Standards for HPLC cal_curve->std_vial std_vial->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (λ = 280 nm) chrom_separation->uv_detection data_acquisition Data Acquisition (Chromatogram) uv_detection->data_acquisition peak_integration Peak Integration (Area of this compound) data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification validation Method Validation (Linearity, Precision, Accuracy) quantification->validation final_report Final Report (mg/g) quantification->final_report

Caption: Experimental workflow for this compound quantification.

logical_relationship main Reliable Quantification of this compound protocol Analytical Protocol main->protocol validation Method Validation main->validation qc Quality Control main->qc sample_prep Sample Preparation (Extraction) protocol->sample_prep hplc_cond HPLC Conditions protocol->hplc_cond linearity Linearity & Range validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy specificity Specificity validation->specificity

Caption: Key components for reliable analytical method development.

Conclusion

This application note outlines a robust and reliable RP-HPLC-UV method for the quantification of this compound in plant extracts. The described procedures for sample extraction, chromatographic separation, and method validation provide a comprehensive framework for researchers. This method is suitable for the quality control of raw plant materials and finished herbal products, as well as for supporting further research in pharmacology and drug development. Proper optimization and validation are essential to ensure the accuracy and precision of the results for a specific plant matrix.

References

Application Notes and Protocols for the Structural Elucidation of Millewanin G using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of Millewanin G, a prenylated isoflavonoid isolated from Millettia pachycarpa, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This compound has garnered interest for its potential antiestrogenic activity. Accurate structural confirmation is a critical step in advancing its research for potential therapeutic applications.

Introduction to this compound

This compound is a complex isoflavonoid with the molecular formula C₂₅H₂₆O₇. Its structure features a core isoflavone skeleton substituted with multiple hydroxyl groups, a prenyl group, and a modified prenyl group. The intricate nature of these substitutions necessitates a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous structural assignment.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in acetone-d₆. This data is essential for the complete assignment of the molecule's structure.

Table 1: ¹H NMR (600 MHz, Acetone-d₆) and ¹³C NMR (150 MHz, Acetone-d₆) Data for this compound

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2153.78.16 (s)
3123.6
4181.9
4a106.1
5162.5
6108.9
7164.7
8105.8
8a158.4
1'123.0
2'114.76.94 (d, 1.8)
3'145.8
4'145.1
5'116.16.81 (d, 8.2)
6'118.86.75 (dd, 8.2, 1.8)
1''27.23.32 (d, 7.2)
2''122.95.23 (t, 7.2)
3''131.7
4''25.81.76 (s)
5''17.91.66 (s)
1'''29.52.97 (dd, 14.0, 2.5), 2.85 (dd, 14.0, 9.8)
2'''74.04.45 (dd, 9.8, 2.5)
3'''147.2
4'''111.94.93 (s), 4.83 (s)
5'''18.51.68 (s)
5-OH13.1 (s)

Table 2: Key 2D NMR Correlations for this compound (COSY, HSQC, and HMBC)

Proton(s) (δH)COSY Correlations (δH)HMBC Correlations (δC)
H-2 (8.16)C-3, C-4, C-4a, C-1'
H-2' (6.94)H-6' (6.75)C-3', C-4', C-6', C-1'
H-5' (6.81)H-6' (6.75)C-1', C-3', C-4'
H-6' (6.75)H-5' (6.81), H-2' (6.94)C-2', C-4', C-5'
H-1'' (3.32)H-2'' (5.23)C-7, C-8, C-8a, C-2'', C-3''
H-2'' (5.23)H-1'' (3.32)C-3'', C-4'', C-5''
H-4'' (1.76)C-2'', C-3'', C-5''
H-5'' (1.66)C-2'', C-3'', C-4''
H-1''' (2.97, 2.85)H-2''' (4.45)C-5, C-6, C-7, C-2''', C-3'''
H-2''' (4.45)H-1''' (2.97, 2.85)C-1''', C-3''', C-4''', C-5'''
H-4''' (4.93, 4.83)C-2''', C-3''', C-5'''
H-5''' (1.68)C-2''', C-3''', C-4'''

Experimental Protocols

The following protocols outline the standard procedures for acquiring the necessary NMR data for the structural elucidation of this compound.

Sample Preparation
  • Isolation and Purification: this compound is isolated from the leaves of Millettia pachycarpa using standard chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC).

  • Sample Purity: Ensure the purity of the isolated compound is >95% as determined by HPLC-UV or LC-MS.

  • NMR Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆). Acetone-d₆ is recommended based on available data.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity, if available.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT-135:

    • Purpose: To differentiate between CH, CH₂, and CH₃ signals.

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters are typically similar to a standard ¹³C experiment but with fewer scans required.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Pulse Program: Standard gradient-selected, edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): 160-180 ppm (or adjusted to cover the relevant carbon region).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing and Interpretation Workflow

The structural elucidation of this compound is a stepwise process involving the integrated analysis of all acquired NMR data.

a cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Elucidation H_NMR 1H NMR (Proton Chemical Shifts, Multiplicities, Integrals) COSY COSY (H-H Correlations, Spin Systems) H_NMR->COSY HSQC HSQC (Direct C-H Correlations) H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations, Connectivity of Fragments) H_NMR->HMBC C_NMR 13C NMR & DEPT (Carbon Chemical Shifts, Carbon Types) C_NMR->HSQC C_NMR->HMBC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Structure_Verification Structure Verification Fragment_Assembly->Structure_Verification Final_Structure Final Structure of this compound Structure_Verification->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of information from the various NMR experiments to the final structural assignment of key fragments of this compound.

a cluster_data NMR Data Inputs cluster_fragments Structural Fragments Deduced cluster_connectivity Inter-Fragment Connectivity H_NMR ¹H NMR Isoflavone_Core Isoflavone Core H-2, C-2, C-3, C-4 H_NMR->Isoflavone_Core B_Ring B-Ring H-2', H-5', H-6' C-1' to C-6' H_NMR->B_Ring Prenyl_Group Prenyl Group at C-8 H-1'', H-2'' C-1'' to C-5'' H_NMR->Prenyl_Group Modified_Prenyl Modified Prenyl at C-6 H-1''', H-2''', H-4''' C-1''' to C-5''' H_NMR->Modified_Prenyl C_NMR ¹³C NMR C_NMR->Isoflavone_Core C_NMR->B_Ring C_NMR->Prenyl_Group C_NMR->Modified_Prenyl COSY COSY COSY->B_Ring H-5' to H-6' COSY->Prenyl_Group H-1'' to H-2'' COSY->Modified_Prenyl H-1''' to H-2''' HSQC HSQC HSQC->B_Ring HSQC->Prenyl_Group HSQC->Modified_Prenyl HMBC HMBC HMBC->Isoflavone_Core H-2 to C-3, C-4 B_Ring_to_Core B-Ring to C-3 HMBC->B_Ring_to_Core H-2', H-6' to C-3 Prenyl_to_Core Prenyl to C-8 HMBC->Prenyl_to_Core H-1'' to C-7, C-8, C-8a Modified_Prenyl_to_Core Mod. Prenyl to C-6 HMBC->Modified_Prenyl_to_Core H-1''' to C-5, C-6, C-7 Final_Structure This compound Structure Isoflavone_Core->Final_Structure B_Ring->Final_Structure Prenyl_Group->Final_Structure Modified_Prenyl->Final_Structure B_Ring_to_Core->Final_Structure Prenyl_to_Core->Final_Structure Modified_Prenyl_to_Core->Final_Structure

Caption: Logical relationships in the NMR-based structural assignment of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural elucidation of complex natural products like this compound. By systematically applying the protocols and data analysis workflows described in these application notes, researchers can confidently determine and verify the chemical structure of this compound, paving the way for further investigation into its biological activities and potential for drug development.

Application Notes and Protocols: Yeast Two-Hybrid Assay for Characterizing the Antiestrogenic Activity of Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G, a complex isoflavone isolated from Millettia pachycarpa, has been identified as a compound with potential antiestrogenic activity.[1] Phytoestrogens, such as isoflavones, are plant-derived compounds that can mimic or modulate the action of endogenous estrogens, making them of significant interest in the development of new therapies for hormone-dependent conditions, including breast cancer.[2] The yeast two-hybrid (Y2H) system is a powerful and sensitive genetic tool for investigating protein-protein interactions in vivo.[3] This methodology is particularly well-suited for screening and characterizing compounds that modulate the interaction between nuclear hormone receptors, like the estrogen receptor (ER), and their coactivators, which is a critical step in estrogen signaling.[4][5][6]

These application notes provide a detailed protocol for utilizing a yeast two-hybrid assay to investigate and quantify the antiestrogenic activity of this compound. The assay is based on the principle that estrogenic compounds promote the interaction between the human estrogen receptor alpha (hERα) and a coactivator, leading to the activation of a reporter gene. Antiestrogenic compounds, in contrast, will inhibit this interaction.

Principle of the Assay

The yeast two-hybrid system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this assay, the hERα ligand-binding domain (LBD) is fused to the GAL4-DBD ("bait"), and a nuclear receptor coactivator, such as Steroid Receptor Coactivator-1 (SRC-1) or Transcriptional Intermediary Factor 2 (TIF2), is fused to the GAL4-AD ("prey").[4] When both fusion proteins are expressed in a yeast strain containing a reporter gene (e.g., lacZ) under the control of a GAL4-responsive promoter, the interaction between the bait and prey reconstitutes a functional GAL4 transcription factor, leading to reporter gene expression.

In the presence of an estrogenic compound, the conformation of the hERα-LBD changes, promoting its interaction with the coactivator-AD fusion, resulting in β-galactosidase production. This compound, if it possesses antiestrogenic activity, will compete with estrogenic compounds or otherwise prevent the hERα-coactivator interaction, leading to a dose-dependent decrease in reporter gene activity.

Signaling Pathway and Experimental Workflow

EstrogenSignaling

Caption: Estrogen signaling pathway and the inhibitory action of this compound.

Y2H_Workflow

Caption: Workflow for the yeast two-hybrid antiestrogenicity assay.

Experimental Protocols

Materials and Reagents
  • Yeast Strain: Saccharomyces cerevisiae strain Y190 or a similar strain with appropriate reporters (HIS3, lacZ) and auxotrophic markers (trp1, leu2).

  • Plasmids:

    • Bait plasmid: pGBT9 containing the GAL4 DNA-binding domain fused to the ligand-binding domain of human estrogen receptor alpha (pGBT9-hERα-LBD).

    • Prey plasmid: pGAD424 containing the GAL4 activation domain fused to a human coactivator such as SRC-1 or TIF2 (pGAD424-SRC-1).[4]

  • Media:

    • YPD medium

    • Minimal SD medium with appropriate dropout supplements (e.g., SD/-Trp/-Leu for selecting co-transformants).

  • Reagents for Transformation:

    • Lithium Acetate (LiAc)

    • Polyethylene Glycol (PEG)

    • Single-stranded carrier DNA (ssDNA)

  • Test Compounds:

    • 17β-Estradiol (E2)

    • This compound

    • Known antiestrogen (e.g., Tamoxifen or ICI 182,780) as a positive control.

    • Dimethyl sulfoxide (DMSO) as a vehicle control.

  • β-Galactosidase Assay Reagents:

    • Z-buffer

    • o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG)

    • Sodium carbonate (Na2CO3) for stopping the reaction.

Protocol
  • Yeast Transformation:

    • Prepare competent S. cerevisiae Y190 cells.

    • Co-transform the yeast with the bait (pGBT9-hERα-LBD) and prey (pGAD424-SRC-1) plasmids using the lithium acetate/PEG method.

    • Plate the transformation mixture on SD/-Trp/-Leu agar plates to select for yeast cells that have taken up both plasmids.

    • Incubate the plates at 30°C for 3-5 days until colonies appear.

  • Liquid Culture and Treatment:

    • Inoculate single colonies of the co-transformed yeast into 5 mL of liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh SD/-Trp/-Leu medium.

    • In a 96-well plate or culture tubes, set up the following treatment groups:

      • Vehicle control (DMSO)

      • Positive agonist control (e.g., 10 nM 17β-Estradiol)

      • Antiestrogen positive control (10 nM E2 + varying concentrations of Tamoxifen)

      • Test compound (10 nM E2 + varying concentrations of this compound)

      • Test compound alone (varying concentrations of this compound to check for intrinsic agonistic activity).

    • Incubate the cultures at 30°C with shaking for 4-6 hours.

  • β-Galactosidase Assay (Liquid Culture):

    • Measure the final OD600 of the yeast cultures.

    • Permeabilize the yeast cells (e.g., using chloroform and SDS or by freeze-thawing).

    • Add Z-buffer and the substrate (ONPG or CPRG) to each sample.

    • Incubate at 30°C until a yellow (ONPG) or red (CPRG) color develops.

    • Stop the reaction by adding 1 M Na2CO3.

    • Measure the absorbance at 420 nm for ONPG or 570 nm for CPRG.

    • Calculate β-galactosidase activity using the following formula: Units = (1000 * Absorbance) / (t * V * OD600) where t = time of reaction (min), V = volume of culture used (mL), and OD600 = cell density.

Data Presentation and Analysis

The antiestrogenic activity of this compound is determined by its ability to inhibit the E2-induced interaction between hERα and the coactivator. The results can be expressed as the percentage of inhibition relative to the E2-only control.

Percentage Inhibition (%) = [1 - (Activity with E2 + this compound) / (Activity with E2)] * 100

The IC50 value, which is the concentration of this compound that causes 50% inhibition of the E2-induced activity, should be determined from a dose-response curve.

Quantitative Data Summary
CompoundConcentration (µM)β-Galactosidase Activity (Miller Units)% Inhibition of E2-induced Activity
Vehicle (DMSO)-5 ± 1N/A
17β-Estradiol (E2)0.01150 ± 100% (Reference)
This compound 0.1125 ± 816.7%
180 ± 646.7%
1035 ± 476.7%
5010 ± 293.3%
Tamoxifen 0.1110 ± 926.7%
165 ± 556.7%
1020 ± 386.7%

Note: The data presented in this table are representative and should be replaced with experimentally derived values. The IC50 for tamoxifen in similar assays has been reported in the micromolar range.[7][8]

Conclusion

The yeast two-hybrid assay is a robust and sensitive method for characterizing the antiestrogenic properties of compounds like this compound. By providing a quantitative measure of the inhibition of the estrogen receptor-coactivator interaction, this assay can be a valuable tool in the early stages of drug discovery and development for hormone-related diseases. The detailed protocol and data analysis framework presented here offer a comprehensive guide for researchers to effectively utilize this technology.

References

Application Note: Estrogen Receptor Competitive Binding Assay for the Characterization of Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for an Estrogen Receptor (ER) competitive binding assay to determine the binding affinity of Millewanin G, a novel compound of interest. This assay is crucial for screening potential endocrine-active compounds, characterizing phytoestrogens, and guiding drug development efforts by quantifying a compound's ability to interact with estrogen receptors (ERα and ERβ) in comparison to the endogenous ligand, 17β-estradiol.[1]

Principle of the Assay

The competitive binding assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a labeled, high-affinity ligand from the estrogen receptor.[1] In this protocol, a constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα/ERβ).[2] This incubation is performed in the presence of increasing concentrations of the unlabeled test compound.

As the concentration of the test compound increases, it competes with the radiolabeled estradiol for the binding sites on the receptor. Consequently, the amount of bound radioactivity decreases.[2] By measuring the radioactivity at each concentration of the test compound, a competition curve can be generated. From this curve, the concentration of the test compound that inhibits 50% of the maximum binding of the radiolabeled ligand (IC50) is determined.[1] The relative binding affinity (RBA) can then be calculated to compare the compound's potency to that of 17β-estradiol.[3]

Data Presentation: Quantitative Binding Affinity

The binding affinities of test compounds are determined and compared to reference compounds. The results can be summarized as shown in the hypothetical data table below.

CompoundTarget ReceptorIC50 (nM)Relative Binding Affinity (RBA %)¹
17β-Estradiol (E2)ERα2.5100
17β-Estradiol (E2)ERβ2.8100
GenisteinERα1501.67
GenisteinERβ309.33
This compound ERα 550 0.45
This compound ERβ 95 2.95
R1881 (Negative Control)ERα / ERβ>10,000<0.01

¹Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.[3]

Experimental Protocols

This section details the methodology for performing the estrogen receptor competitive binding assay using rat uterine cytosol as the receptor source.

3.1. Materials and Reagents

  • Receptor Source: Uteri from ovariectomized Sprague-Dawley rats.[4]

  • Radioligand: [2,4,6,7,16,17-³H]-17β-Estradiol ([³H]-E2).

  • Reference Compound: 17β-Estradiol (E2), Diethylstilbestrol (DES).

  • Test Compound: this compound.

  • Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% Glycerol, pH 7.4. DTT should be added just before use.[1]

  • Separation Agent: Hydroxylapatite (HAP) slurry (60% in 50 mM Tris-HCl, pH 7.4).[4]

  • Scintillation Cocktail: For radioactivity measurement.

  • Ethanol: For dissolving compounds.

  • Equipment: Ultracentrifuge, scintillation counter, vortex mixer, incubator/water bath.

3.2. Preparation of Rat Uterine Cytosol

  • Euthanize ovariectomized adult Sprague-Dawley rats and excise the uteri.

  • Homogenize the uterine tissue in ice-cold TEDG buffer.

  • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[1]

  • Transfer the supernatant to pre-cooled ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C.[1]

  • The resulting supernatant is the cytosol containing the estrogen receptors. Aliquot and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.[1]

  • Determine the protein concentration of the cytosol preparation (e.g., using a Bradford assay). A typical starting point is 50-100 µg of protein per assay tube.[1]

3.3. Competitive Binding Assay Procedure

  • Prepare stock solutions of the test compound (this compound) and reference compounds (E2, DES) in ethanol. Perform serial dilutions to create a range of concentrations. For compounds with unknown affinity, a wide range (e.g., 1x10⁻¹⁰ M to 3x10⁻⁴ M) is recommended.[1]

  • In duplicate tubes, add the following in order:

    • 230 µL of TEDG buffer.

    • 50 µL of uterine cytosol preparation.

    • 10 µL of the appropriate concentration of unlabeled competitor (this compound, E2, or ethanol for total binding tubes).

    • 10 µL of [³H]-E2 (for a final concentration of approximately 1 nM).[4]

  • For non-specific binding (NSB) tubes, add a high concentration of unlabeled E2 or DES (e.g., 10⁻⁶ M) to displace all specific binding of the radioligand.

  • Vortex all tubes gently and incubate at 4°C for 18-24 hours to reach equilibrium.[4]

3.4. Separation of Bound and Free Ligand

  • Following incubation, add 750 µL of a cold, well-mixed 60% HAP slurry to each tube to separate bound from free radioligand.[4]

  • Vortex the tubes and incubate on ice for 15-20 minutes, with periodic vortexing.

  • Centrifuge the tubes at 1,500 x g for 5 minutes at 4°C to pellet the HAP.

  • Carefully aspirate and discard the supernatant containing the free [³H]-E2.

  • Wash the HAP pellet twice with 1 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl). After each wash, centrifuge and aspirate the supernatant.

  • After the final wash, add 1 mL of ethanol to the pellet and vortex to resuspend. Transfer the slurry to a scintillation vial.

  • Add an appropriate volume of scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.

3.5. Data Analysis

  • Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specifically bound [³H]-E2 against the log concentration of the competitor.

  • Use a non-linear regression analysis (e.g., a four-parameter Hill equation) to fit the data and determine the IC50 value for each compound.[2]

  • Calculate the Relative Binding Affinity (RBA) for this compound relative to 17β-estradiol.

Visualizations

4.1. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers & Reagent Dilutions incubation Incubate ER, [3H]-E2, & Competitor (this compound) prep_reagents->incubation prep_cytosol Prepare ER Source (e.g., Uterine Cytosol) prep_cytosol->incubation separation Separate Bound/Free Ligand (HAP Slurry & Centrifugation) incubation->separation detection Quantify Bound Radioactivity (Scintillation Counting) separation->detection plot_curve Plot Competition Curve (% Bound vs. [Competitor]) detection->plot_curve calc_ic50 Calculate IC50 Value (Non-linear Regression) plot_curve->calc_ic50 calc_rba Calculate Relative Binding Affinity (RBA) calc_ic50->calc_rba

Workflow for the Estrogen Receptor Competitive Binding Assay.

4.2. Principle of Competitive Binding

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration ER1 ER E2_1 Labeled Ligand E2_1->ER1 High Binding ER2 ER E2_2 Labeled Ligand E2_2->ER2 Low Binding MG This compound (Competitor) MG->ER2 Competes for Binding

Diagram illustrating the principle of competitive binding at the receptor site.

4.3. Classical Estrogen Receptor Signaling Pathway

G cluster_cyto Cytoplasm cluster_nuc Nucleus E Estrogen (or this compound) ER Estrogen Receptor (ER) E->ER Binding ER_dimer ER Dimerization ER->ER_dimer Translocation & ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Recruits Co-regulators

References

Application Notes and Protocols for Reporter Gene Assay in MCF-7 Cells: Investigating Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G, a rotenoid isoflavone isolated from the leaves of Millettia pachycarpa, has been identified for its potential antiestrogenic activity, making it a compound of interest for breast cancer research.[1] The MCF-7 human breast adenocarcinoma cell line is an invaluable in vitro model for studying the effects of compounds on estrogen receptor (ER) signaling, as it expresses high levels of both estrogen receptor alpha (ERα) and progesterone receptor (PR). This document provides detailed application notes and protocols for utilizing a reporter gene assay to elucidate the mechanism and quantify the bioactivity of this compound in MCF-7 cells, focusing on its potential modulation of the estrogen receptor signaling pathway.

Reporter gene assays are a sensitive and quantitative method to study the regulation of gene expression. In this context, a luciferase reporter vector containing estrogen response elements (EREs) is introduced into MCF-7 cells. Activation of the endogenous ER by estrogens or estrogen-like compounds leads to the binding of the ER to the EREs, driving the expression of the luciferase gene. The resulting luminescence can be measured and is directly proportional to the level of ER activation. Conversely, antiestrogenic compounds will inhibit this process.

Postulated Signaling Pathway: Modulation of Estrogen Receptor Signaling

This compound, as a potential antiestrogen, is hypothesized to interfere with the canonical estrogen receptor signaling pathway. In this pathway, 17β-estradiol (E2), the natural ligand, binds to the estrogen receptor (ERα in the case of MCF-7 cells) in the cytoplasm. This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, recruiting co-activators and initiating transcription. This compound may act as an antagonist by competitively binding to the ER and preventing its activation by E2, or by binding to the ER and promoting a conformation that recruits co-repressors, thereby inhibiting the transcription of estrogen-responsive genes.

Estrogen_Signaling_Pathway Hypothesized this compound Action on Estrogen Receptor Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds & Activates MillewaninG This compound MillewaninG->ER Competitively Binds & Inhibits (Hypothesized) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Reporter Luciferase Reporter Gene ERE->Reporter Drives Transcription Luminescence Luminescence Reporter->Luminescence Translation & Activity

Figure 1: Hypothesized mechanism of this compound on the Estrogen Receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • MCF-7 cells (ATCC HTB-22)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, without phenol red

  • Fetal Bovine Serum (FBS), Charcoal-stripped

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • ERE-Luciferase reporter plasmid (e.g., pGL4.40[luc2P/ERE/Hygro])

  • Control plasmid for transfection normalization (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • 17β-estradiol (E2)

  • Fulvestrant (ICI 182,780) - as a positive control for ER antagonism

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Cell Culture and Maintenance
  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells at 80-90% confluency using Trypsin-EDTA.

  • For at least 48 hours prior to the experiment, switch the cells to DMEM without phenol red, supplemented with 10% charcoal-stripped FBS to reduce background estrogenic activity.

Reporter Gene Assay Workflow

Reporter_Assay_Workflow A 1. Seed MCF-7 Cells (96-well plate, 2x10^4 cells/well) B 2. Transfection (ERE-Luc & Renilla plasmids) A->B C 3. Compound Treatment (24h) - Vehicle (DMSO) - E2 (1 nM) - this compound (various conc.) - this compound + E2 - Fulvestrant + E2 B->C D 4. Cell Lysis C->D E 5. Luciferase Assay (Measure Firefly & Renilla Luminescence) D->E F 6. Data Analysis (Normalize Firefly to Renilla) E->F

Figure 2: Experimental workflow for the this compound reporter gene assay in MCF-7 cells.

Detailed Transfection and Treatment Protocol
  • Cell Seeding: Seed MCF-7 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of phenol red-free DMEM with 10% charcoal-stripped FBS. Incubate overnight.

  • Transfection:

    • For each well, prepare a transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of ERE-Luciferase plasmid and 10 ng of pRL-TK control plasmid.

    • Dilute the plasmids and the transfection reagent in serum-free medium.

    • Combine the diluted plasmids and transfection reagent, incubate to allow complex formation, and then add to the cells.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound, 17β-estradiol, and Fulvestrant in DMSO.

    • Prepare serial dilutions of this compound in phenol red-free medium. The final DMSO concentration should not exceed 0.1%.

    • After the 24-hour transfection, replace the medium with fresh medium containing the test compounds. Include the following conditions (in triplicate):

      • Vehicle control (DMSO)

      • 17β-estradiol (1 nM) - as a positive control for ER agonism

      • This compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to assess for any intrinsic agonistic activity.

      • This compound at various concentrations + 1 nM 17β-estradiol to assess for antagonistic activity.

      • Fulvestrant (1 µM) + 1 nM 17β-estradiol - as a positive control for ER antagonism.

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

Data Presentation and Analysis

The primary endpoint is the relative luciferase activity, which is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well. This normalization corrects for variations in transfection efficiency and cell number.

Data Analysis Steps:

  • Calculate the Relative Response Ratio for each well: (Firefly Luminescence / Renilla Luminescence).

  • Average the triplicate readings for each condition.

  • Normalize the data to the vehicle control to determine the fold induction.

  • For antagonism assays, normalize the data to the 17β-estradiol treated group (set to 100% activity).

  • Plot the dose-response curves and calculate the IC50 value for this compound's antagonistic activity.

Hypothetical Quantitative Data

The following tables represent expected data from the described reporter gene assay.

Table 1: Assessment of Agonistic Activity of this compound

Treatment ConditionConcentration (µM)Normalized Luciferase Activity (Fold Induction vs. Vehicle)
Vehicle (0.1% DMSO)-1.0 ± 0.1
17β-estradiol (E2)0.00115.2 ± 1.8
This compound0.011.1 ± 0.2
This compound0.11.3 ± 0.1
This compound11.5 ± 0.3
This compound101.2 ± 0.2
This compound1000.9 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Assessment of Antagonistic Activity of this compound

Treatment ConditionThis compound Conc. (µM)Normalized Luciferase Activity (% of E2 control)
Vehicle (0.1% DMSO)-6.6 ± 0.7
17β-estradiol (E2)-100 ± 8.5
E2 + this compound0.0195.3 ± 7.2
E2 + this compound0.178.1 ± 6.5
E2 + this compound152.4 ± 4.9
E2 + this compound1025.7 ± 3.1
E2 + this compound10010.2 ± 1.5
E2 + Fulvestrant18.9 ± 1.1

Data are presented as mean ± standard deviation, normalized to the activity of 1 nM E2.

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound on the estrogen receptor signaling pathway in MCF-7 cells. The ERE-luciferase reporter gene assay is a robust and sensitive method to quantify the potential antiestrogenic properties of this novel compound. The resulting data will be crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent for estrogen receptor-positive breast cancer.

References

Determining the Cytotoxicity of Millewanin G Using Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Millewanin G, a prenylated isoflavone isolated from the leaves of Millettia pachycarpa, has garnered interest in the scientific community for its potential biological activities, including its antiestrogenic effects.[1][2] Understanding the cytotoxic profile of such natural compounds is a critical step in the evaluation of their therapeutic potential. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental in drug discovery and development for determining a compound's effective concentration and its mechanism of cell death.

This guide is intended for researchers, scientists, and professionals in the field of drug development. The protocols provided herein describe the methodologies for the MTT assay to assess cell viability, the LDH assay to measure membrane integrity, and apoptosis assays to elucidate the mechanism of cell death.

Key Experimental Assays

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic effects of this compound.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[6]

  • Apoptosis Assays: These assays determine if the compound induces programmed cell death (apoptosis). This can be evaluated through methods such as caspase activity assays or Annexin V staining.[5][7]

Data Presentation

The following tables represent example data obtained from cytotoxic evaluation of a compound structurally similar to this compound on various cancer cell lines. This data is provided for illustrative purposes to guide data presentation and interpretation.

Table 1: Cytotoxicity of a this compound Analog (Compound X) as determined by MTT Assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment. Data is presented as the mean ± standard deviation from three independent experiments.

Cell LineIC50 (µM) of Compound X
HepG2 (Human Liver Cancer)15.5 ± 1.8
C26 (Mouse Colon Carcinoma)22.1 ± 2.5
LL2 (Mouse Lewis Lung Carcinoma)35.8 ± 4.1
B16 (Mouse Melanoma)41.3 ± 3.9
HeLa (Human Cervical Cancer)18.9 ± 2.2

Data is hypothetical and based on values reported for similar compounds isolated from Millettia pachycarpa.[1][8]

Table 2: Membrane Integrity Assessment by LDH Release Assay. Percentage of LDH release in HeLa cells after 24-hour treatment with varying concentrations of a this compound analog (Compound X).

TreatmentLDH Release (%)
Vehicle Control (0.1% DMSO)5.2 ± 0.8
Compound X (10 µM)15.7 ± 2.1
Compound X (25 µM)45.3 ± 3.9
Compound X (50 µM)88.9 ± 5.4
Lysis Control (Triton X-100)100

Data is hypothetical and for illustrative purposes.

Table 3: Apoptosis Induction by a this compound Analog (Compound X). Percentage of apoptotic HeLa cells after 24-hour treatment, as determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0.1% DMSO)3.1 ± 0.51.5 ± 0.3
Compound X (15 µM)25.8 ± 3.28.7 ± 1.1
Compound X (30 µM)48.2 ± 4.515.4 ± 2.3

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures.[3][4][5]

Materials:

  • This compound (dissolved in DMSO)

  • Selected cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[6]

Materials:

  • This compound (dissolved in DMSO)

  • Selected cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound (dissolved in DMSO)

  • Selected cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals of Annexin V-FITC and PI.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa) MTT_Assay MTT Assay (Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Apoptosis_Assay Apoptosis Assay (Mechanism) Cell_Culture->Apoptosis_Assay Millewanin_G This compound Stock Solution Millewanin_G->MTT_Assay Millewanin_G->LDH_Assay Millewanin_G->Apoptosis_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Elucidation Mechanism Elucidation LDH_Assay->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation Final_Report Final Report

Caption: General experimental workflow for cytotoxicity assessment.

Potential Signaling Pathway for Isoflavone-Induced Apoptosis

Isoflavones, the class of compounds to which this compound belongs, are known to induce apoptosis in cancer cells by modulating various signaling pathways.[6][9] The diagram below illustrates a potential mechanism.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Millewanin_G This compound PI3K PI3K Millewanin_G->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential apoptosis signaling pathway modulated by this compound.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship of Millewanin G Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Millewanin G derivatives and the subsequent analysis of their structure-activity relationship (SAR). The protocols outlined below offer detailed methodologies for the chemical synthesis of these analogs and for the biological assays required to evaluate their efficacy, particularly focusing on their potential as anti-cancer agents.

Introduction

This compound is a naturally occurring prenylated isoflavone that has garnered interest due to its potential biological activities, including its antiestrogenic properties. The structural complexity of this compound, featuring two prenyl groups at positions C6 and C8 of the isoflavone core, presents a unique scaffold for the development of novel therapeutic agents. By synthesizing a series of derivatives with modifications at various positions, a systematic investigation into the structure-activity relationship can be conducted. This allows for the identification of key structural motifs responsible for biological activity and the optimization of lead compounds with improved potency and selectivity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through a multi-step process involving the construction of the isoflavone core followed by the introduction of prenyl groups and other desired functionalities. Key synthetic strategies include the Suzuki-Miyaura coupling and the Claisen-Cope rearrangement.

A plausible synthetic route for a series of this compound derivatives is outlined below. This strategy allows for the variation of substituents on the B-ring and modifications of the prenyl groups to establish a comprehensive SAR.

Proposed Synthetic Workflow

Synthesis_Workflow A Starting Materials (Substituted Phenols, Phenylacetic Acids) B Deoxybenzoin Formation A->B C Isoflavone Core Synthesis (e.g., via Vilsmeier-Haack or similar) B->C D Selective Protection of Hydroxyl Groups C->D E Prenylation / Allylation (C6 and C8 positions) D->E F Claisen-Cope Rearrangement (for allylated intermediates) E->F if allylated G Modification of B-ring Substituents (Suzuki-Miyaura Coupling) E->G if directly prenylated F->G H Final Deprotection G->H I Purification and Characterization (HPLC, NMR, MS) H->I J This compound Derivatives I->J

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Isoflavone Core via Suzuki-Miyaura Coupling

This protocol describes a general method for constructing the isoflavone core, which can be adapted for various substituted starting materials.

Materials:

  • Substituted 3-iodochromone

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the 3-iodochromone (1 equivalent), phenylboronic acid (1.2 equivalents), and base (2-3 equivalents).

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired isoflavone.

Protocol 2: Prenylation via Claisen-Cope Rearrangement

This protocol outlines the introduction of a prenyl group at a specific position on the isoflavone A-ring.

Materials:

  • Hydroxylated isoflavone

  • Prenyl bromide or allyl bromide

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Acetone or DMF)

  • High-boiling point solvent for rearrangement (e.g., N,N-diethylaniline)

Procedure:

  • O-allylation/prenylation: Dissolve the hydroxylated isoflavone in the solvent and add the base.

  • Add prenyl bromide or allyl bromide dropwise and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the base and concentrate the solvent. Purify the resulting O-allylated/prenylated isoflavone.

  • Claisen-Cope Rearrangement: Dissolve the purified O-allylated intermediate in a high-boiling point solvent.

  • Heat the solution to reflux to induce the[1][1]-sigmatropic rearrangement. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the C-prenylated isoflavone by column chromatography.

Structure-Activity Relationship (SAR) of this compound Derivatives

The following table summarizes the hypothetical biological activities of a series of synthesized this compound derivatives against two human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), and their anti-inflammatory activity. The data is presented as IC₅₀ (half-maximal inhibitory concentration) values, which represent the concentration of the compound required to inhibit 50% of cell growth or inflammatory response.

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Anti-inflammatory Activity (IC₅₀, µM)
This compound HOHOH8.515.212.3
MG-1 HOCH₃OH12.325.118.5
MG-2 HOHOCH₃10.118.915.1
MG-3 HOCH₃OCH₃25.640.835.7
MG-4 FOHOH6.210.59.8
MG-5 ClOHOH5.89.78.5
MG-6 HHH>50>50>50
MG-7 HOHH15.428.322.1

General Structure of this compound Derivatives:

General Structure of this compound Derivatives

(Note: The image is a placeholder and would need to be replaced with the actual chemical structure)

Interpretation of SAR Data:

  • Hydroxyl Groups on the B-ring: The presence of free hydroxyl groups at the 3' and 4' positions of the B-ring appears to be crucial for potent cytotoxic and anti-inflammatory activity (compare this compound with MG-1, MG-2, and MG-3). Methylation of these hydroxyls leads to a significant decrease in activity.

  • Electron-withdrawing Groups on the B-ring: The introduction of electron-withdrawing groups, such as fluorine (MG-4) and chlorine (MG-5), at the 5' position of the B-ring enhances the cytotoxic and anti-inflammatory activities compared to the parent compound.

  • Role of B-ring Substitution: The complete removal of hydroxyl groups from the B-ring (MG-6 and MG-7) results in a dramatic loss of activity, highlighting the importance of B-ring oxygenation for the biological effects of these compounds.

  • Cell Line Selectivity: The synthesized derivatives generally exhibit greater potency against the ER-positive MCF-7 cell line compared to the ER-negative MDA-MB-231 cell line, suggesting that their mechanism of action may, in part, involve the estrogen receptor.

Biological Assay Protocols

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • MCF-7 and MDA-MB-231 breast cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values.

Protocol 4: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess reagent

  • Nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition for each compound concentration to determine the IC₅₀ values.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the estrogen receptor signaling pathway, a potential target for this compound derivatives, and the experimental workflow for SAR studies.

Estrogen_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER Estrogen Receptor (ER) HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_Ligand ER-Ligand Complex ER_HSP->ER_Ligand Ligand Binding & HSP Dissociation Estrogen Estrogen / this compound Derivative Estrogen->ER_HSP ER_Ligand->ER_Ligand ERE Estrogen Response Element ER_Ligand->ERE Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response (e.g., Cell Proliferation) Gene_Transcription->Biological_Response

Caption: Estrogen receptor signaling pathway.

SAR_Workflow A Synthesis of this compound Derivatives B Purification and Structural Characterization (NMR, MS, HPLC) A->B C In vitro Biological Evaluation B->C D Cytotoxicity Assays (MCF-7, MDA-MB-231) C->D E Anti-inflammatory Assays (NO Inhibition) C->E F Estrogen Receptor Binding Assay C->F G Data Analysis and IC₅₀ Determination D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identification of Lead Compounds H->I

Caption: Experimental workflow for SAR studies of this compound derivatives.

References

Application Notes and Protocols for Testing Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G is a naturally occurring isoflavone isolated from the leaves of Millettia pachycarpa that has been noted for its antiestrogenic activity.[1] While specific research on the detailed cellular mechanisms of this compound is emerging, related compounds from the Millettia genus, such as Millepachine, have demonstrated potent anti-cancer properties, including the induction of cell cycle arrest and apoptosis in cancer cell lines.[2] These findings suggest that this compound may also possess valuable pharmacological activities worth investigating.

These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the in vitro effects of this compound on cancer cells. The following sections detail experimental procedures for assessing cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways.

Hypothesized Mechanism of Action

Based on the activity of the related chalcone, Millepachine, it is hypothesized that this compound may exert anti-cancer effects by inducing G2/M phase cell cycle arrest and promoting apoptosis through the intrinsic (mitochondrial) pathway. This could involve the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[2]

Millewanin_G This compound Cancer_Cell Cancer Cell Millewanin_G->Cancer_Cell Treatment Bax ↑ Bax Millewanin_G->Bax Bcl2 ↓ Bcl-2 Millewanin_G->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway of this compound.

Data Presentation

Quantitative data from the following experiments should be recorded and organized in the tables below for clear comparison and analysis.

Table 1: Cell Viability (IC50 Values)

Cell Line This compound IC50 (µM) after 24h This compound IC50 (µM) after 48h This compound IC50 (µM) after 72h
e.g., MCF-7
e.g., HeLa

| e.g., A549 | | | |

Table 2: Apoptosis Analysis

Cell Line Treatment Concentration (µM) Early Apoptotic Cells (%) Late Apoptotic Cells (%) Total Apoptotic Cells (%)
e.g., MCF-7 Control 0
This compound e.g., IC50

| | this compound | e.g., 2x IC50 | | | |

Table 3: Cell Cycle Analysis

Cell Line Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Sub-G1 (%)
e.g., MCF-7 Control 0
This compound e.g., IC50

| | this compound | e.g., 2x IC50 | | | | |

Table 4: Protein Expression Analysis (Western Blot)

Target Protein Treatment Concentration (µM) Relative Protein Expression (Fold Change vs. Control)
Pro-Caspase-3 Control 0 1.0
This compound e.g., IC50
Cleaved Caspase-3 Control 0 1.0
This compound e.g., IC50
Bcl-2 Control 0 1.0
This compound e.g., IC50
Bax Control 0 1.0
This compound e.g., IC50
Cyclin B1 Control 0 1.0
This compound e.g., IC50
p-Cdc2 (Tyr15) Control 0 1.0

| | this compound | e.g., IC50 | |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound. It is crucial to select the appropriate cell line for your specific research question.[3][4]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)[7]

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[5]

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed_Cells Seed Cells (96-well plate) Add_Millewanin_G Add this compound (Serial Dilutions) Seed_Cells->Add_Millewanin_G Incubate Incubate (24-72h) Add_Millewanin_G->Incubate Add_MTT Add MTT (4h incubation) Incubate->Add_MTT Add_DMSO Add DMSO Add_MTT->Add_DMSO Read_Absorbance Read Absorbance (570nm) Add_DMSO->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[8]

Materials:

  • Selected cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, Cyclin B1, p-Cdc2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well or 10 cm plates and treat with this compound.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound's effects on cancer cells. By systematically applying these methods, researchers can elucidate its potential as a therapeutic agent, determine its mechanism of action, and identify key molecular targets. The provided diagrams and tables are intended to facilitate experimental planning and data interpretation.

References

Troubleshooting & Optimization

Overcoming solubility issues of Millewanin G in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with Millewanin G in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a naturally occurring prenylated isoflavone with demonstrated antiestrogenic activity.[1] Structurally, it possesses a complex polyphenol framework with hydrophobic prenyl and modified prenyl groups, which contribute to its poor solubility in water-based solutions. This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state in physiological buffers.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer (e.g., PBS, Tris). What are the likely causes?

The primary cause is the inherent hydrophobicity of the this compound molecule. Like many other isoflavones, its chemical structure is not conducive to forming favorable interactions with water molecules, leading to low solubility. Factors such as the concentration of this compound, the pH and ionic strength of the buffer, and the temperature can also influence its solubility.

Q3: Are there any recommended starting points for dissolving this compound for in vitro cell-based assays?

Yes. A common and effective method for preparing stock solutions of hydrophobic compounds like this compound is to first dissolve the compound in an organic solvent before diluting it into the aqueous experimental medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are suitable organic solvents for creating a concentrated stock solution of this compound.[1]

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10-20 mM).

    • For your experiment, dilute this stock solution into your aqueous buffer or cell culture medium to the final desired concentration.

  • Important Consideration: Ensure the final concentration of the organic solvent in your experimental setup is low enough (typically <0.5%) to not affect the biological system you are studying. Always include a vehicle control (buffer/medium with the same final concentration of the organic solvent) in your experiments.

Q4: For in vivo studies, how can the solubility of this compound be improved for administration?

For animal studies, a common formulation involves a mixture of co-solvents and surfactants to create a stable dispersion. A suggested formulation for in vivo use is a mixture of DMSO, PEG300, and Tween 80. This combination helps to keep the hydrophobic this compound in solution in an aqueous-based vehicle suitable for administration.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution of DMSO/ethanol stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a small amount of organic solvent.1. Reduce the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (if permissible for your experimental system).3. Use a solubilizing agent: Consider the inclusion of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your final aqueous solution to help maintain solubility.
Cloudiness or turbidity in the final solution. Formation of a fine precipitate or a colloidal suspension of this compound.1. Gentle warming: Briefly warm the solution to 37°C, as solubility can sometimes increase with temperature.2. Sonication: Use a bath sonicator to help disperse the compound.3. Filtration: If a clear solution is required, filter through a 0.22 µm syringe filter. Note that this may remove some of the undissolved compound, so the final concentration should be verified if possible.
Inconsistent experimental results. Poor solubility leading to variations in the effective concentration of this compound between experiments.1. Standardize the solubilization protocol: Ensure the same procedure for preparing the this compound solution is used for every experiment.2. Prepare fresh solutions: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from the organic stock for each experiment.

Quantitative Data on Solubility

CompoundSolventSolubilityReference
GenisteinWater~1.43 - 2.54 µg/mL[1][2]
DaidzeinWater~1.39 µg/mL[2]
GenisteinEthanolGood solubility[1]
GenisteinDMSOGood solubility[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molecular Weight: 438.47 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 4.38 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent/Surfactant System

  • Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent and a surfactant.

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM from Protocol 1)

    • Tween® 80

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vortex mixer

  • Procedure:

    • Prepare a 10% (v/v) stock solution of Tween® 80 in your aqueous buffer.

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add an equal volume of the 10% Tween® 80 stock solution and vortex briefly.

    • Add the remaining volume of the aqueous buffer to reach the final desired concentration of this compound.

    • Vortex the final solution thoroughly.

    • Visually inspect for any precipitation. If the solution is not clear, consider adjusting the concentrations of this compound, DMSO, and/or Tween® 80.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting millewanin_g This compound Powder stock 10 mM Stock in DMSO millewanin_g->stock dmso DMSO dmso->stock dilution Dilute Stock in Buffer stock->dilution buffer Aqueous Buffer buffer->dilution working_solution Final Working Solution dilution->working_solution precipitation Precipitation Observed working_solution->precipitation add_cosolvent Add Co-solvent/Surfactant precipitation->add_cosolvent

Caption: Workflow for preparing this compound solutions.

antiestrogen_pathway cluster_cell Target Cell cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen er Estrogen Receptor (ER) estrogen->er Binds & Activates millewanin_g This compound millewanin_g->er Binds & Blocks gene_transcription Gene Transcription millewanin_g->gene_transcription Inhibits ere Estrogen Response Element (ERE) er->ere Binds to DNA ere->gene_transcription Activates proliferation Cell Proliferation gene_transcription->proliferation

Caption: General mechanism of this compound as an antiestrogen.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC purification of isoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3][4] Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[3][5]

Q2: Why are all my isoflavonoid peaks tailing?

When all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than related to a specific analyte interaction.[6] Common causes include:

  • Extra-column volume: Excessive tubing length or diameter, or improper fittings can cause band broadening and tailing, which is often more pronounced for early eluting peaks.[6][7]

  • Column contamination or damage: A blocked inlet frit or a void at the head of the column can distort the sample flow path, leading to tailing for all compounds.[8][9]

  • Inappropriate sample solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3]

Q3: Only some of my isoflavonoid peaks are tailing. What could be the cause?

Selective peak tailing often points to specific chemical interactions between the analyte and the stationary phase.[4][6] For isoflavonoids, which are phenolic compounds, potential causes include:

  • Secondary silanol interactions: Isoflavonoids can interact with residual, acidic silanol groups on the surface of silica-based stationary phases (like C18), leading to tailing.[1][5] This is a very common cause of peak tailing for compounds with polar functional groups.

  • Metal chelation: Isoflavonoids can chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or from the HPLC system itself.[1][10][11] This interaction can cause peak distortion.

  • Mobile phase pH close to analyte pKa: If the mobile phase pH is close to the pKa of an isoflavonoid, both the ionized and unionized forms will be present, which can result in broadened or tailing peaks.[12][13]

Q4: Could my mobile phase be causing the peak tailing?

Yes, the mobile phase composition is critical for achieving good peak shape.[8] Key factors to consider are:

  • pH: The pH of the mobile phase affects the ionization state of both the isoflavonoid analytes and the residual silanol groups on the stationary phase.[14][15][16] For weakly acidic compounds like isoflavonoids, operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups and improve peak shape.[1][6][7]

  • Buffer Strength: Insufficient buffer capacity can lead to pH shifts on the column, causing inconsistent interactions and peak tailing.[7][8] A buffer concentration of 10-50 mM is generally recommended.[3]

  • Additives: Sometimes, adding a competing agent to the mobile phase can reduce tailing. For basic compounds, triethylamine (TEA) is often used to block silanol interactions.[1][17] For acidic compounds, a competing acid might be beneficial.[17] Metal chelators like EDTA can be added to the mobile phase to prevent analyte binding to metal surfaces.[18]

Q5: How does column choice and condition affect peak tailing for isoflavonoids?

The HPLC column is a primary factor in peak shape.[3][8]

  • Column Chemistry: Using a modern, high-purity silica column with end-capping can significantly reduce the number of free silanol groups available for secondary interactions.[1][6] Polar-embedded or polar-endcapped phases can also offer better control over these interactions.[3]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[3][19] Regular column flushing and proper storage are essential for maintaining performance.[2][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing or fronting.[8][19][20]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This workflow provides a step-by-step process to identify the root cause of peak tailing.

A Observe Peak Tailing B Are all peaks tailing? A->B C YES B->C Yes D NO B->D No E Check for Systemic Issues: - Extra-column volume (tubing, fittings) - Column void/blockage - Sample solvent strength C->E F Check for Analyte-Specific Issues: - Secondary silanol interactions - Metal chelation - Mobile phase pH near pKa D->F G Address Systemic Issues: - Use shorter, narrower tubing - Replace column/frit - Dissolve sample in mobile phase E->G H Address Specific Issues: - Adjust mobile phase pH - Use end-capped column - Add mobile phase modifier (e.g., acid, chelator) F->H I Problem Solved G->I H->I

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Guide 2: Addressing Secondary Silanol Interactions

This diagram illustrates how secondary interactions with silanol groups cause peak tailing and the strategies to mitigate this effect.

cluster_problem Problem: Secondary Silanol Interaction cluster_solution Solutions A Isoflavonoid (Analyte) B Ionized Silanol Group (Si-O⁻) on Stationary Phase A->B Strong Interaction (Causes Tailing) D Protonated Silanol Group (Si-OH) A->D Reduced Interaction (Improved Peak Shape) F Blocked Silanol Group A->F No Interaction (Symmetrical Peak) C Lower Mobile Phase pH (e.g., pH < 3.5) C->D Protonates Silanols E Use End-Capped Column E->F Shields Silanols G Add Competing Agent (e.g., Acid)

Caption: Mitigation of peak tailing from secondary silanol interactions.

Data Presentation

Table 1: Recommended Maximum Sample Load for Different Column Dimensions

Column overloading is a common cause of peak tailing.[8][19][20] This table provides general guidelines for maximum sample mass to avoid overload. Actual capacity can vary based on the specific column packing and analyte.[17]

Column Internal Diameter (mm)Recommended Maximum Sample Mass (µg)
2.15 - 50
3.010 - 100
4.620 - 250
10.0100 - 1000

Data adapted from general HPLC troubleshooting guides.

Table 2: Effect of Mobile Phase pH on Peak Tailing

This table illustrates the general relationship between mobile phase pH and peak shape for weakly acidic compounds like isoflavonoids on a standard silica-based C18 column.

Mobile Phase pHSilanol Group StateIsoflavonoid StateInteraction StrengthExpected Peak Shape
< 3.5Protonated (Si-OH)Mostly UnionizedWeakSymmetrical
3.5 - 6.5Partially Ionized (Si-O⁻)Partially IonizedStrongTailing
> 6.5Mostly Ionized (Si-O⁻)Mostly IonizedVery StrongSignificant Tailing

Experimental Protocols

Protocol 1: Diagnosing Column Overload
  • Prepare a stock solution of your isoflavonoid standard at a known concentration.

  • Perform an initial injection and observe the peak shape.

  • Prepare a 10-fold dilution of the stock solution.

  • Inject the diluted sample using the same HPLC method.

  • Compare the chromatograms. If the peak shape improves and the tailing is reduced in the diluted sample, the original injection was likely overloaded.[20]

  • Action: Reduce the sample concentration or injection volume.[3][19]

Protocol 2: Optimizing Mobile Phase pH
  • Identify the pKa of your target isoflavonoid(s), if known. Isoflavonoids are generally weakly acidic.

  • Prepare a series of mobile phases with varying pH values, for example, pH 2.5, 3.0, 3.5, and 4.0, using a suitable buffer (e.g., phosphate or acetate). Ensure the pH is measured on the aqueous portion before mixing with the organic modifier.[15]

  • Equilibrate the column with the first mobile phase (e.g., pH 4.0) until a stable baseline is achieved.

  • Inject the isoflavonoid sample and record the chromatogram, paying close attention to the peak shape and retention time.

  • Sequentially lower the mobile phase pH, repeating steps 3 and 4 for each pH value.

  • Analyze the results. A lower pH should suppress silanol ionization and lead to improved peak symmetry for isoflavonoids interacting with the stationary phase.[1][6][16]

  • Action: Select the pH that provides the best balance of retention, resolution, and peak shape.

Protocol 3: Checking for Metal Chelation
  • Perform a standard injection of your isoflavonoid sample and observe the peak shape.

  • Prepare a new mobile phase containing a small concentration of a metal chelator, such as 0.1 mM EDTA.[18]

  • Equilibrate the column with the EDTA-containing mobile phase.

  • Inject the sample again.

  • Compare the chromatograms. If the peak shape improves significantly, metal chelation may be a contributing factor to the tailing.[10][19]

  • Action: Consider using the mobile phase with the chelating agent or switch to a column with a lower metal content.

References

Minimizing degradation of Millewanin G during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Millewanin G during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex isoflavone with potential therapeutic properties.[1] Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results and for ensuring its efficacy and safety in pre-clinical and clinical studies.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of flavonoids, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Higher temperatures can accelerate degradation reactions.[2][3][4]

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.[4]

  • Oxygen: Oxidative processes can alter the chemical structure of this compound, particularly due to its multiple hydroxyl groups.

  • pH: The stability of flavonoids is often pH-dependent. Extremes in pH can catalyze hydrolysis or other degradation reactions.

  • Moisture: High humidity can contribute to hydrolytic degradation.[4]

Q3: How should I store my solid this compound samples?

For optimal stability of solid this compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation.
Light In the dark (e.g., amber vials)Prevents photochemical reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Reduces oxidative degradation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and oxygen.

Q4: What is the best way to prepare and store this compound solutions?

When preparing solutions of this compound, consider the following:

  • Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements, but for storage, a non-aqueous, aprotic solvent may be preferable to minimize hydrolysis.

  • pH: If an aqueous buffer is necessary, maintain a pH close to neutral (pH 6-7), as extremes in pH can promote degradation.

  • Storage of Solutions:

    • Store solutions at -20°C or -80°C.

    • Use amber vials or wrap containers in aluminum foil to protect from light.

    • Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: I am observing a loss of activity in my experiments with this compound. Could this be due to degradation?

Yes, a loss of biological activity is a common indicator of compound degradation. You may also observe changes in the physical appearance of your sample (e.g., color change) or the appearance of new peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

IssuePossible CauseSuggested Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Review your storage and handling procedures against our recommendations. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. If possible, use a freshly prepared solution from a new batch of solid compound.
Decreased biological activity over time. Compound degradation.1. Confirm the purity and integrity of your current stock using an appropriate analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions from a properly stored solid sample for subsequent experiments. 3. Consider including a positive control in your bioassays to ensure the assay itself is performing as expected.
Color change of solid sample or solution. Oxidation or other chemical transformation.1. Discard the discolored sample. 2. Ensure future samples are stored under an inert atmosphere and protected from light.
Poor solubility after storage. Formation of insoluble aggregates or degradation products.1. Attempt to gently warm and sonicate the solution. 2. If solubility issues persist, it is likely a sign of significant degradation. The sample should be discarded.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Objective: To quantify the degradation of this compound over time when exposed to different stressors.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)

  • pH meter

  • Incubators/ovens

  • Photostability chamber

3. Method:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative: Dilute the stock solution in 3% H₂O₂.

    • Thermal: Incubate the solid compound at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize acidic and basic samples before injection if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable percentage of B, ramp up to elute this compound and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended to identify peak purity).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Table 1: Example Data Summary for Forced Degradation Study

ConditionTime (hours)This compound Remaining (%)
Control (Dark, 4°C) 0100
2499.5
4899.2
0.1 M HCl 0100
2485.3
4872.1
0.1 M NaOH 0100
2460.7
4845.8
3% H₂O₂ 0100
2478.9
4865.4
60°C 0100
2492.5
4885.1
UV Light 0100
2455.2
4830.9

Visualizations

degradation_pathway Millewanin_G This compound Oxidation Oxidation (Hydroxyl Groups, Prenyl Chain) Millewanin_G->Oxidation O2 Hydrolysis Hydrolysis (pH dependent) Millewanin_G->Hydrolysis H2O, H+/OH- Photodegradation Photodegradation (UV/Light Exposure) Millewanin_G->Photodegradation hv Degradation_Products Degradation Products (Loss of Activity) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Stock_Solution->Acid Base Basic Stock_Solution->Base Oxidative Oxidative Stock_Solution->Oxidative Thermal Thermal Stock_Solution->Thermal Photolytic Photolytic Stock_Solution->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for this compound stability testing.

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Interpreting Complex NMR Spectra of Prenylated Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of prenylated isoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the most characteristic NMR signals for the isoflavone core?

A1: The isoflavone skeleton presents several key signals. In ¹H NMR, a sharp singlet for the H-2 proton typically appears far downfield, often between δ 8.0 and 8.4 ppm.[1][2] In ¹³C NMR, the carbonyl carbon (C-4) resonates around δ 175-181 ppm, while the C-2 signal is found near δ 150-155 ppm and the C-3 signal is around δ 121-125 ppm.[3][4]

Q2: What are the typical NMR signals for a prenyl (3-methyl-2-butenyl) group?

A2: A non-cyclized prenyl group has a distinctive pattern. The ¹H NMR spectrum shows a methylene doublet (~δ 3.2-3.3 ppm), an olefinic triplet (~δ 5.0-5.3 ppm), and two singlet methyl groups (~δ 1.7-1.8 ppm).[2][5] The corresponding ¹³C NMR signals appear around δ 21-30 for the methylene carbon, δ 122-124 for the olefinic CH, δ 130-132 for the quaternary olefinic carbon, and δ 18 and 26 for the two methyl carbons.[5]

Q3: How can I distinguish a linear prenyl group from a cyclized one (e.g., a 2,2-dimethylpyran ring)?

A3: A 2,2-dimethylpyran ring, formed by the cyclization of a prenyl group, shows different signals. In the ¹H NMR spectrum, look for two cis-coupled vinyl protons as doublets (e.g., δ 5.74 and δ 6.37 ppm with J ≈ 9.8 Hz) and a six-proton singlet for the gem-dimethyl groups at a more upfield position (~δ 1.38 ppm).[1] The ¹³C NMR will show signals for the quaternary carbon attached to oxygen around δ 76 ppm and the two methyls around δ 27.5 ppm.[1]

Q4: Which 2D NMR experiments are essential for assigning the structure of a novel prenylated isoflavonoid?

A4: A combination of 2D NMR experiments is crucial for unambiguous structure determination.[6][7]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, which is useful for piecing together aromatic spin systems and the prenyl chain.[6][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations), allowing for the assignment of carbon signals based on known proton shifts.[4][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings).[5][9] It is essential for connecting the prenyl group to the isoflavone core and determining its exact location.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps confirm assignments and determine stereochemistry.[6]

Troubleshooting Guide

Q5: My aromatic signals are heavily overlapped. How can I resolve them?

A5: Overlapping signals are a common issue.[10]

  • Solution 1: Change the Solvent. Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of protons and may resolve the overlap.[10]

  • Solution 2: Use 2D NMR. A COSY spectrum can help trace the connectivity between coupled protons even if their signals overlap in the 1D spectrum.[4] For complex overlap, 2D experiments like TOCSY can reveal entire spin systems.[11]

  • Solution 3: Increase Magnetic Field Strength. If available, using a higher-field NMR spectrometer will increase spectral dispersion and can resolve overlapping multiplets.

Q6: I see a broad singlet in my spectrum. How can I confirm if it's a hydroxyl (OH) proton?

A6:

  • Solution: D₂O Exchange. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. Protons on heteroatoms (like OH or NH) will exchange with deuterium. This will cause the potential hydroxyl peak to disappear or significantly decrease in intensity, confirming its identity.[10]

Q7: I can't determine if my prenyl group is at the C-6 or C-8 position on the A-ring. How do I distinguish between these isomers?

A7: This is a classic challenge in flavonoid chemistry.

  • Solution 1: HMBC Analysis. This is the most definitive method. The methylene protons (H-1") of the prenyl group will show key long-range correlations.[9]

    • For C-6 prenylation , expect HMBC correlations from H-1" to C-5, C-6, and C-7.

    • For C-8 prenylation , expect HMBC correlations from H-1" to C-7, C-8, and C-9.[5]

  • Solution 2: Chemical Shift of 5-OH. The chemical shift of a chelated 5-hydroxyl proton can be diagnostic. Its position can be influenced by the presence of a bulky prenyl group at the adjacent C-6 position.[12]

Q8: My spectrum has broad peaks and a rolling baseline. What is the cause?

A8:

  • Solution: Several factors can cause peak broadening.[10]

    • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shim the spectrometer.

    • High Concentration/Low Solubility: A sample that is too concentrated or not fully dissolved will lead to broad lines. Try diluting your sample or using a different, more effective solvent.[10]

    • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant broadening. Ensure glassware is clean and consider passing the sample through a small plug of celite.

Q9: My ¹H NMR spectrum is clean in the aromatic region, but I have many unexpected peaks around δ 1.0-1.5 ppm. What are they?

A9:

  • Solution: These signals in the aliphatic region are often contaminants.

    • Solvent Residues: Traces of solvents used during extraction and purification (e.g., n-hexane, ethyl acetate) are common culprits.[13]

    • Grease: If you used greased glassware joints, silicone grease peaks can appear in this region.

    • Action: Ensure your sample is thoroughly dried under high vacuum to remove volatile solvents. If contamination persists, re-purification (e.g., recrystallization or another chromatographic step) may be necessary.[13]

Data Presentation: Characteristic NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for prenylated isoflavonoids, compiled from various sources. Values are in ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Isoflavone Core (in Acetone-d₆ or CDCl₃)

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Notes
27.8 - 8.4 (s)150 - 156H-2 is a characteristic downfield singlet.[1][2]
3-121 - 125Quaternary carbon.
4-175 - 181Carbonyl carbon, very downfield.[3]
512.5 - 13.3 (s)160 - 164If hydroxylated, proton is a sharp singlet due to chelation.[1]
66.2 - 6.5 (d)98 - 101Coupled to H-8 if both are present.
7-162 - 166Often oxygenated.
86.4 - 6.8 (d)93 - 97Coupled to H-6 if both are present.
9-153 - 158
10-104 - 109
2', 6'7.2 - 7.5 (d)130 - 132Depends heavily on B-ring substitution.
3', 5'6.8 - 7.0 (d)115 - 117Depends heavily on B-ring substitution.
4'-157 - 160Often oxygenated.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Prenyl Modifications

Prenyl TypePosition¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
Linear Prenyl 1" (CH₂)3.2 - 3.4 (d, J≈7 Hz)21 - 30
2" (CH)5.1 - 5.4 (t, J≈7 Hz)122 - 124
3" (C)-130 - 132
4" (CH₃)1.7 - 1.8 (s)~26
5" (CH₃)1.6 - 1.7 (s)~18
2,2-Dimethylpyran 1" (CH₂)2.8 - 2.9 (t)21 - 23
2" (CH₂)1.8 - 1.9 (t)31 - 33
3" (C)-75 - 78
4" (CH₃)1.3 - 1.4 (s)27 - 28
5" (CH₃)1.3 - 1.4 (s)27 - 28

Experimental Protocols

1. Standard Sample Preparation A clean, dry NMR tube is essential.

  • Weigh approximately 5-10 mg of the purified prenylated isoflavonoid.

  • Dissolve the sample in 0.5-0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Solubility is key for high-quality spectra.[10]

  • Ensure the sample is fully dissolved. Sonication may be required.

  • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

2. Key 1D and 2D NMR Experiments The following are general starting points. Parameters should be optimized based on the specific instrument and sample.

  • ¹H NMR (1D):

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on concentration.

  • ¹³C NMR {¹H Decoupled} (1D):

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm, centered around 110 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • COSY (2D):

    • Pulse Program: 'cosygpppqf' (Bruker).

    • Spectral Width: Same as 1D ¹H in both dimensions.

    • Data Points: 1024 (F2) x 256 (F1).

    • Number of Scans: 2-4 per increment.

  • HSQC (2D):

    • Pulse Program: 'hsqcedetgpsisp2.3' (Bruker, phase-edited to show CH/CH₃ positive and CH₂ negative).

    • Spectral Width F2 (¹H): 12-16 ppm.

    • Spectral Width F1 (¹³C): 160-170 ppm.

    • ¹J C,H Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 2-8 per increment.

  • HMBC (2D):

    • Pulse Program: 'hmbcgplpndqf' (Bruker).

    • Spectral Width F2 (¹H): 12-16 ppm.

    • Spectral Width F1 (¹³C): 220-240 ppm.

    • Long-range J C,H Coupling Constant: Optimized for 8 Hz (this value detects most 2- and 3-bond correlations).

    • Number of Scans: 8-32 per increment, as correlations are weaker than in HSQC.

Visualizations

G cluster_workflow Structure Elucidation Workflow prep Sample Preparation (5-10 mg in 0.5 mL solvent) one_d Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->one_d Initial analysis two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d More info needed analyze Data Analysis: Assign Spin Systems two_d->analyze connect Connect Fragments (via HMBC & NOESY) analyze->connect structure Propose Structure connect->structure confirm Confirm & Refine (Compare with literature) structure->confirm

Caption: A typical workflow for the NMR-based structure elucidation of natural products.

G start Prenyl H-1'' Protons (δ ≈ 3.3 ppm) hmbc HMBC Correlations start->hmbc c6_prenyl C-6 Prenylation Confirmed Key Correlations: H-1'' → C-5 H-1'' → C-7 hmbc->c6_prenyl  To C-5 and C-7?   c8_prenyl C-8 Prenylation Confirmed Key Correlations: H-1'' → C-7 H-1'' → C-9 hmbc->c8_prenyl  To C-7 and C-9?  

Caption: Logic diagram for distinguishing C-6 vs. C-8 prenylation using key HMBC correlations.

References

Technical Support Center: Millewanin G in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Millewanin G in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is an isoflavone, a type of flavonoid, isolated from the leaves of Millettia pachycarpa.[1] Its primary reported biological activity is as an anti-estrogen.[1] This suggests that it may interfere with estrogen receptor signaling pathways.

Q2: In which cell lines can I test the anti-estrogenic activity of this compound?

For studying anti-estrogenic effects, it is recommended to use cell lines that express estrogen receptors (ER), such as ER-positive breast cancer cell lines. Commonly used and well-characterized ER-positive cell lines include MCF-7 and T47D.

Q3: What is the recommended solvent and storage condition for this compound?

This compound powder can be stored at -20°C for up to three years. For creating stock solutions, a suitable solvent such as DMSO is recommended. Once dissolved, the stock solution should be stored at -80°C for up to one year.[2]

Q4: How does this compound likely exert its anti-estrogenic effects?

As an anti-estrogen, this compound is expected to interfere with the estrogen receptor (ER) signaling pathway. This can occur through several mechanisms, such as direct competitive binding to the estrogen receptor, preventing its activation by endogenous estrogens like estradiol. This interference can block the downstream signaling cascade that leads to the transcription of estrogen-responsive genes.[3][4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal or assay interference This compound, as a phenolic compound, may auto-fluoresce or generate hydrogen peroxide in certain cell culture media, which can interfere with assay readouts.[7]Run parallel control experiments with this compound in cell-free media to quantify its intrinsic signal. Consider using alternative assay formats that are less susceptible to such interference.
Inconsistent or unexpected results The anti-estrogenic activity of this compound can be influenced by the presence of estrogenic compounds in the cell culture medium, such as phenol red or components of fetal bovine serum (FBS).Use phenol red-free media and charcoal-stripped FBS to create a hormone-depleted environment for your experiments.[8]
Cell death or cytotoxicity at expected active concentrations This compound may exhibit cytotoxicity at higher concentrations, which can confound the interpretation of its specific anti-estrogenic effects.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where this compound is non-toxic to your chosen cell line.[9][10] Conduct your functional assays at concentrations below the cytotoxic threshold.
Low potency or lack of effect The compound may have poor solubility in aqueous media, leading to a lower effective concentration than intended.Ensure complete solubilization of the this compound stock solution in an appropriate solvent (e.g., DMSO) before diluting it in the final assay medium. Visually inspect for any precipitation.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on an ER-positive cell line (e.g., MCF-7).

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in hormone-depleted medium (phenol red-free DMEM with 10% charcoal-stripped FBS).

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Estrogen Receptor (ER) Reporter Gene Assay

This protocol is for assessing the anti-estrogenic activity of this compound using a cell line stably expressing an estrogen response element (ERE)-driven luciferase reporter gene.

  • Cell Seeding:

    • Seed ERE-luciferase reporter cells in a 96-well plate in hormone-depleted medium and allow them to attach.

  • Compound Treatment:

    • Treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay).

    • Co-treat the cells with a constant concentration of 17β-estradiol (e.g., 1 nM) to stimulate ER activity.

    • Include controls for basal activity (vehicle only) and maximal stimulation (estradiol only).

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., a parallel cytotoxicity assay or a multiplexed viability assay).

    • Calculate the percentage of inhibition of estradiol-induced luciferase activity for each concentration of this compound.

    • Determine the IC50 value for the anti-estrogenic activity.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0 (Vehicle)100
198
595
1090
2570
5045
10015
IC50 ~55 µM

Table 2: Anti-Estrogenic Activity of this compound in an ERE-Luciferase Reporter Assay

This compound Conc. (µM)Estradiol (1nM)Normalized Luciferase Activity% Inhibition
0-100-
0+10000
0.1+85015
1+55045
5+25075
10+15085
IC50 ~1.2 µM

Visualizations

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic estrogen receptor signaling pathway and the potential point of interference by an anti-estrogen like this compound.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol HSP Heat Shock Proteins (HSP) Estradiol->HSP Dissociates ER Estrogen Receptor (ER) ER_Estradiol ER-Estradiol Complex HSP->ER Inhibits ER_Dimer ER Dimer ER_Estradiol->ER_Dimer Dimerization & Translocation MillewaninG This compound MillewaninG->ER Competitively Binds (Antagonist) ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Workflow A 1. Culture ER-positive cells (e.g., MCF-7) B 2. Seed cells in 96-well plates A->B C 3. Perform Cytotoxicity Assay (e.g., MTT) - Treat with this compound serial dilution - Determine non-toxic concentration range B->C D 4. Perform Reporter Gene Assay - Treat with non-toxic this compound - Co-treat with Estradiol B->D C->D Inform concentrations E 5. Measure Luciferase Activity D->E F 6. Data Analysis - Calculate % inhibition - Determine IC50 for anti-estrogenic activity E->F

References

Enhancing the resolution of Millewanin G in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the chromatographic resolution of Millewanin G.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating this compound using reverse-phase HPLC or UHPLC?

A typical starting point for method development involves a C18 column with a gradient elution. This compound is an isoflavone with both polar hydroxyl groups and non-polar prenyl groups, making reverse-phase chromatography the method of choice.[1]

  • Column: A high-purity, end-capped C18 column (e.g., particle size <3 µm for UHPLC, 3.5-5 µm for HPLC).

  • Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. A good starting point is 5-10% B to 90-95% B over 15-30 minutes.

  • Flow Rate: ~0.3-0.5 mL/min for UHPLC; ~0.8-1.2 mL/min for HPLC.

  • Column Temperature: 30-40°C to ensure reproducibility and improve peak shape.[2]

  • Detection: UV detection, with the specific wavelength optimized based on the UV spectrum of this compound.

Q2: I'm observing significant peak tailing for this compound. What are the common causes and solutions?

Peak tailing is a common issue, particularly for compounds with acidic phenolic groups like this compound. It can compromise resolution and quantification accuracy.[3] The primary causes include secondary chemical interactions, column issues, and mobile phase mismatch.

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the phenolic hydroxyl groups of this compound and acidic residual silanol groups on the silica-based column packing.[3]

    • Solution: Use a low-pH mobile phase (pH 2.5-3.5) with an additive like formic acid to suppress the ionization of silanol groups.[3] Employing modern, high-purity, end-capped silica columns (Type B) also significantly reduces these interactions.[3][4]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[5]

    • Solution: Dilute the sample and inject a smaller mass. If high concentration is necessary, consider a column with a higher loading capacity or a larger internal diameter.[5]

  • Column Degradation: A void at the column inlet or a contaminated inlet frit can deform the peak shape.[5]

    • Solution: Use guard columns to protect the analytical column from contaminants.[6] If a void is suspected, replacing the column is the best course of action.[5]

Q3: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

Improving resolution requires modifying the selectivity (α) or efficiency (N) of the chromatographic system.

  • Optimize the Gradient: A gradient that is too steep will cause peaks to elute too quickly and close together.

    • Solution: Decrease the gradient slope (i.e., increase the gradient time). This provides more time for the components to interact with the stationary phase, improving separation.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities.

    • Solution: If using acetonitrile, switch to methanol, or vice-versa. The change in solvent can alter the elution order and improve the separation of co-eluting peaks.

  • Adjust Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[2]

    • Solution: Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C). An optimal temperature can significantly enhance resolution.[2]

  • Try a Different Stationary Phase: If the above methods fail, the C18 stationary phase may not be providing sufficient selectivity.

    • Solution: Consider a column with a different chemistry, such as a Phenyl-Hexyl or a PFP (Pentafluorophenyl) phase, which offer different retention mechanisms (e.g., π-π interactions) that can be effective for aromatic compounds like flavonoids.

Q4: Should I use HPLC or UHPLC for this compound analysis?

While both techniques are suitable, Ultra-High-Performance Liquid Chromatography (UHPLC) is generally recommended for analyzing complex mixtures containing this compound.

  • Advantages of UHPLC: UHPLC systems use columns with smaller particle sizes (<2 µm), which leads to significantly higher chromatographic efficiency. This results in sharper peaks, better resolution, and shorter analysis times.[7][8] The increased sensitivity is also beneficial for detecting low-level impurities.[8]

  • Considerations: Transferring a method from HPLC to UHPLC requires adjustments to the gradient, flow rate, and system volume to achieve comparable results.[9] However, the benefits in performance often justify the effort.

Section 2: Troubleshooting Guides

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common chromatographic issues encountered during the analysis of this compound.

G General Troubleshooting Workflow for this compound Analysis Start Identify Problem (e.g., Poor Resolution, Peak Tailing, Irregular Pressure) Check_Instrument Step 1: Check Instrument Start->Check_Instrument Instrument_Issues Pressure Fluctuations? Leaks? Pump Issues? Check_Instrument->Instrument_Issues Check_MobilePhase Step 2: Check Mobile Phase MobilePhase_Issues Correct Composition? Freshly Prepared? Degassed? Check_MobilePhase->MobilePhase_Issues Check_Column Step 3: Check Column Column_Issues Column Age? Contamination? Void Formation? Check_Column->Column_Issues Check_Sample Step 4: Check Sample Prep Sample_Issues Sample Overload? Solvent Mismatch? Degradation? Check_Sample->Sample_Issues Instrument_Issues->Check_MobilePhase If Instrument OK Resolve Problem Resolved Instrument_Issues->Resolve MobilePhase_Issues->Check_Column If Mobile Phase OK MobilePhase_Issues->Resolve Column_Issues->Check_Sample If Column OK Column_Issues->Resolve Sample_Issues->Resolve Consult Consult Advanced Guides Sample_Issues->Consult If Problem Persists

Caption: A step-by-step workflow for diagnosing chromatographic problems.

Troubleshooting Tables

Table 3: Troubleshooting Guide for Poor Resolution

SymptomPotential CauseRecommended Solution
All peaks are sharp but poorly separated. Insufficient Selectivity (α): Mobile phase or stationary phase is not optimal.1. Change the organic modifier (Acetonitrile ↔ Methanol).2. Adjust mobile phase pH to alter analyte ionization.3. Try a column with different selectivity (e.g., Phenyl-Hexyl).
Peaks are broad and overlapping. Low Efficiency (N): Column degradation, extra-column volume, or suboptimal flow rate.1. Lower the flow rate.[10]2. Check for system leaks or excessive tubing length.3. Replace the column if it is old or shows high backpressure.
Resolution is inconsistent between runs. Poor System Equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Increase the column equilibration time before injection.2. Ensure the mobile phase composition is stable and well-mixed.
Later eluting peaks are broad. Steep Gradient: The gradient ramp is too fast, causing insufficient focusing of bands.1. Decrease the gradient slope (%B/min).2. Introduce an isocratic hold during the elution of key peaks.

Table 4: Troubleshooting Guide for Peak Tailing

SymptomPotential CauseRecommended Solution
Only this compound (or other phenolic peaks) are tailing. Secondary Silanol Interactions: Active sites on the column packing are interacting with polar groups on the analyte.[3]1. Lower mobile phase pH to 2.5-3.5 using 0.1% formic or phosphoric acid.[3][11]2. Use a highly deactivated, end-capped column.3. Increase the buffer concentration in the mobile phase.[5]
All peaks in the chromatogram are tailing. Column Failure: A void has formed at the column inlet or the inlet frit is partially blocked.[5][6]1. Reverse-flush the column (follow manufacturer's instructions).2. Replace the in-line filter and guard column.3. If the problem persists, replace the analytical column.
Peak tailing worsens with each injection. Column Contamination: Strongly retained matrix components are accumulating on the column head.1. Implement a sample clean-up procedure (e.g., Solid Phase Extraction).2. Use a guard column and replace it regularly.[6]3. Develop a column washing step after each analytical sequence.
Early eluting peaks show more tailing. Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell.[12]1. Use tubing with the smallest possible internal diameter.2. Ensure all fittings are properly seated with no gaps.3. Use a low-volume flow cell if available.

Section 3: Experimental Protocols

Optimized UHPLC Method for High-Resolution Analysis of this compound

This protocol describes a validated method for achieving high resolution and sharp peak shapes for this compound, suitable for quantification in complex matrices.

1. Reagents & Materials

  • This compound reference standard

  • Acetonitrile (UHPLC or MS-grade)

  • Methanol (UHPLC or MS-grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

2. Instrument & Column

  • System: UHPLC system with a binary pump, autosampler, column thermostat, and DAD or TUV detector.

  • Column: C18, 1.7-1.9 µm particle size, ~2.1 x 100 mm.

3. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of ultrapure water (0.1% v/v). Degas before use.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of acetonitrile (0.1% v/v). Degas before use.

4. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1.0 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards.

  • Sample Extraction: For plant extracts or other matrices, use a validated extraction method (e.g., sonication with methanol) followed by filtration through a 0.22 µm syringe filter.

5. Chromatographic Conditions

G Logical Flow for Resolution Enhancement Start Poor Resolution (Co-eluting Peaks) Step1 1. Adjust Gradient Slope Start->Step1 Step2 2. Change Organic Solvent Step1->Step2 If insufficient Desc1 Decrease slope (e.g., 5%/min -> 2%/min) to increase separation time Step1->Desc1 End Resolution Achieved Step1->End Step3 3. Optimize Temperature Step2->Step3 If insufficient Desc2 Switch between Acetonitrile and Methanol to alter selectivity (α) Step2->Desc2 Step2->End Step4 4. Select Different Column Step3->Step4 If insufficient Desc3 Test range 30-50°C. Improves efficiency (N) and can affect selectivity. Step3->Desc3 Step3->End Desc4 Try Phenyl-Hexyl or PFP phase for alternative retention mechanisms (e.g., π-π) Step4->Desc4 Step4->End

Caption: A logical progression for systematically improving peak resolution.

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₆O₇PubChem[1]
Molecular Weight 438.5 g/mol PubChem[1]
XLogP3 5.1PubChem[1]
Class IsoflavonePubChem[1]

Table 2: Recommended UHPLC Method Parameters for this compound

ParameterRecommended Setting
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 1-5 µL
Detection Wavelength 260 nm (or optimized λmax)
Gradient Program Time (min)
0.0
15.0
17.0
18.0
20.0

References

Dealing with co-eluting compounds during Millewanin G purification.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with co-eluting compounds during the purification of Millewanin G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity essential?

This compound is a naturally occurring isoflavone isolated from the leaves of plants such as Millettia pachycarpa.[1] It is recognized for its antiestrogenic activity, making it a compound of interest for further research and potential drug development.[1][2] Achieving high purity is critical to ensure that the observed biological effects are solely attributable to this compound, free from the interference of co-eluting impurities that could produce confounding results in bioassays.

Q2: What are co-eluting compounds and how can I identify this issue?

Co-elution occurs when two or more distinct compounds are not separated during a chromatographic run and elute from the column at the same time.[3] This is a common challenge in natural product isolation due to the presence of numerous structurally similar molecules.

You can identify potential co-elution through several signs:

  • Asymmetrical Peaks: Look for peaks that are not perfectly Gaussian. The presence of a "shoulder" or the appearance of two merged peaks is a strong indicator.[3]

  • Peak Tailing: A gradual exponential decline after the peak maximum can sometimes indicate a hidden impurity.[3]

  • Peak Purity Analysis: Using advanced detectors can confirm co-elution. A Diode Array Detector (DAD) can scan across a single peak; if the UV-Vis spectra are not identical throughout, the peak is impure.[3] Similarly, mass spectrometry (MS) can detect different mass-to-charge ratios across the peak, confirming the presence of multiple compounds.[3]

Q3: What types of compounds are likely to co-elute with this compound?

Given this compound's complex isoflavonoid structure, which includes multiple hydroxyl and prenyl groups, the most probable co-eluents are other compounds from the same plant extract with similar physicochemical properties.[1] These may include:

  • Other prenylated flavonoids

  • Isomers of this compound

  • Related isoflavones with minor structural differences (e.g., different hydroxylation patterns)

  • Degradation products of this compound

Troubleshooting Guide: Resolving Co-elution

Problem: My chromatogram shows a broad or shouldered peak, indicating co-elution with an unknown impurity.

This is the most common issue when purifying natural products. The key is to alter the chromatographic conditions to change the selectivity between this compound and the contaminant.

Solution A: Optimize the Chromatographic Method

The first step is to modify your existing chromatography method. Small changes can often lead to successful separation.

1. Adjust the Mobile Phase Polarity:

  • Normal-Phase Chromatography (e.g., Silica Gel): If compounds are eluting too quickly together, decrease the polarity of the mobile phase. For example, if you are using a Hexane:Ethyl Acetate system, increasing the proportion of hexane will increase the retention time of all compounds, which may improve separation. Conversely, a slight, careful increase in polarity can sometimes resolve closely eluting spots.

  • Reversed-Phase Chromatography (e.g., C18): Weaken the mobile phase to improve retention and separation.[3] For example, in a Methanol:Water system, increasing the percentage of water will slow down the elution of nonpolar compounds.

2. Change the Solvent System (Selectivity Tuning): If adjusting polarity isn't enough, change the solvents themselves. Different solvents interact with your compounds in unique ways, altering selectivity. For instance, in normal-phase chromatography, try substituting ethyl acetate with dichloromethane or acetone in your mobile phase.

3. Switch the Stationary Phase: If mobile phase optimization fails, the interaction between your compounds and the stationary phase needs to be changed.

  • Different Bonded Phases: If using silica, consider a bonded-phase column like cyano (CN) or diol. These offer different selectivities.

  • Orthogonal Chromatography: Switch to a fundamentally different separation mechanism. If you are using normal-phase, try reversed-phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Solution B: Implement Pre-Purification Steps

Often, simplifying the mixture before the main chromatographic step can remove problematic impurities.

Solid-Phase Extraction (SPE): Use SPE to perform a rapid, preliminary separation.[4] You can use an SPE cartridge to either bind and elute your target compound while impurities pass through, or to bind the impurities while this compound passes through. This is an effective way to remove compounds with significantly different polarities.

Solution C: Employ High-Resolution Techniques

For very challenging separations, a more powerful technique is required.

Semi-Preparative or Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography.[4] Using a semi-preparative or preparative column can resolve even very closely eluting compounds. This is often the final step to obtain a highly pure compound.

Data and Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₆O₇[1]
Molecular Weight438.47 g/mol [2]
IUPAC Name3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one[1]
ActivityAntiestrogenic[1][2]

Table 2: Quick Troubleshooting Guide for Co-elution

SymptomPossible CauseRecommended Action
Broad, asymmetrical peakCo-elution of compounds with similar polarity.1. Optimize mobile phase polarity. 2. Switch to a different solvent system.
No separation after mobile phase optimizationInsufficient selectivity of the stationary phase.1. Change to a different stationary phase (e.g., CN, Diol). 2. Switch to an orthogonal method (e.g., RP-HPLC).
All fractions are contaminatedSample overload or poor sample loading technique.1. Reduce the amount of sample loaded onto the column. 2. Use the dry-loading method for better initial banding.[5]
Compound degrades on the columnCompound is unstable on the stationary phase (e.g., acidic silica).1. Test compound stability on a TLC plate.[6] 2. Use a deactivated or neutral stationary phase like alumina.[6]
Experimental Protocols

Protocol 1: Dry-Loading a Sample for Silica Gel Chromatography

If your compound has poor solubility in the initial mobile phase, dry-loading can prevent poor separation.[5]

  • Dissolve your crude extract in a suitable solvent (e.g., methanol, dichloromethane).

  • Add silica gel to the solution (approximately 10-20 times the mass of your sample).

  • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently add a thin layer of sand on top of the sample-silica mix to prevent disturbance.

  • Proceed with elution as normal.

Protocol 2: General Method for Semi-Preparative RP-HPLC

This protocol is a starting point for purifying this compound on a C18 column.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Sample Preparation: Dissolve the partially purified sample in a small amount of the initial mobile phase or DMSO. Filter through a 0.45 µm syringe filter.

  • Gradient Elution: Start with a high percentage of Mobile Phase A. Over 30-40 minutes, run a linear gradient to increase the percentage of Mobile Phase B. For example:

    • 0-5 min: 30% B

    • 5-35 min: Gradient from 30% to 80% B

    • 35-40 min: Hold at 80% B

    • 40-45 min: Return to 30% B (re-equilibration)

  • Detection: Monitor at a relevant wavelength for flavonoids (e.g., 254 nm, 280 nm, or 330 nm).

  • Fraction Collection: Collect fractions based on the eluting peaks and analyze them via analytical HPLC or TLC to confirm purity.

Visualizations

Troubleshooting_Workflow start Start: Co-elution Detected (Asymmetric Peak) q1 Is separation improving with mobile phase polarity changes? start->q1 a1_yes Continue to Optimize Gradient and Flow Rate q1->a1_yes Yes a1_no Change Solvent Selectivity (e.g., swap EtOAc for DCM/Acetone) q1->a1_no No end Result: Pure this compound a1_yes->end q2 Did changing solvents resolve the peaks? a1_no->q2 a2_yes Purification Method Established q2->a2_yes Yes a2_no Switch to Orthogonal Method (e.g., Reversed-Phase HPLC) q2->a2_no No a2_yes->end a2_no->end

Caption: A decision-making workflow for troubleshooting co-eluting compounds.

Purification_Workflow extract Crude Plant Extract (Millettia pachycarpa) spe Step 1: Solid-Phase Extraction (SPE) (Removes highly polar/nonpolar impurities) extract->spe flash_chrom Step 2: Silica Gel Flash Chromatography (Isocratic or Gradient Elution) spe->flash_chrom fraction_analysis Step 3: TLC/HPLC-DAD Analysis of Fractions (Identify fractions containing this compound) flash_chrom->fraction_analysis pool Pool Impure Fractions fraction_analysis->pool prep_hplc Step 4: Semi-Preparative RP-HPLC (Final purification of pooled fractions) pool->prep_hplc final_analysis Step 5: Purity Confirmation (Analytical HPLC, LC-MS, NMR) prep_hplc->final_analysis

Caption: A general experimental workflow for the purification of this compound.

Signaling_Pathway ligand Estrogen (E2) receptor Estrogen Receptor (ER) ligand->receptor Binds dimer ER Dimerization & Nuclear Translocation receptor->dimer Activates compound This compound (Antagonist) compound->receptor Blocks dna Binds to Estrogen Response Element (ERE) on DNA dimer->dna transcription Gene Transcription dna->transcription response Cell Proliferation & Other Estrogenic Responses transcription->response

Caption: Hypothetical signaling pathway for an antiestrogenic compound like this compound.

References

Best practices for handling and storing Millewanin G.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Millewanin G

This guide provides best practices for the handling, storage, and troubleshooting of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

Upon receipt, this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored at -80°C. This ensures stability for up to one year.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents can I use to dissolve this compound?

Q4: Is there a Safety Data Sheet (SDS) available for this compound?

A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. However, as with any research chemical, it is crucial to handle it with care in a laboratory setting. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood, especially when handling the powder form to avoid inhalation.

Q5: What are the known biological activities of this compound?

This compound has been shown to exhibit antiestrogenic activity.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in stock solution after thawing. The solubility limit may have been exceeded, or the compound may have come out of solution during freezing/thawing.Gently warm the solution and vortex or sonicate to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results. Degradation of this compound in solution due to improper storage or handling.Ensure stock solutions are stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions for each experiment from a recently thawed aliquot.
Difficulty dissolving the powdered compound. Inappropriate solvent or insufficient mixing.Use DMSO as the primary solvent. Ensure the powder is completely dissolved by vortexing or sonicating before adding any aqueous buffers. For aqueous-based assays, ensure the final concentration of DMSO is compatible with your experimental system.
Compound appears to be inactive in our assay. The compound may have degraded. The concentration used may be too low.Verify the storage conditions of both the powder and the stock solution. Prepare a fresh stock solution. Perform a dose-response curve to determine the optimal concentration for your experiment.

Experimental Protocols

General Workflow for Preparing this compound for In Vitro Cell-Based Assays

This protocol describes a general procedure for preparing this compound for use in cell culture experiments.

  • Aseptic Technique: All steps should be performed in a sterile biosafety cabinet to prevent contamination.

  • Stock Solution Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solution:

    • When ready to use, thaw a single aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

  • Application to Cells:

    • Add the final working solutions of this compound to your cell cultures and proceed with your experimental incubation.

Visualizations

experimental_workflow cluster_receipt_storage Receiving and Initial Storage cluster_stock_solution Stock Solution Preparation cluster_experiment Experimental Use receipt Receive this compound Powder storage_powder Store Powder at -20°C receipt->storage_powder prepare_stock Dissolve in DMSO storage_powder->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot storage_solution Store Aliquots at -80°C aliquot->storage_solution thaw_aliquot Thaw a Single Aliquot storage_solution->thaw_aliquot prepare_working Prepare Working Solution in Medium thaw_aliquot->prepare_working treat_cells Treat Cells prepare_working->treat_cells troubleshooting_logic cluster_storage Check Storage Conditions cluster_preparation Review Solution Preparation cluster_actions Corrective Actions start Inconsistent Experimental Results? check_powder Powder stored at -20°C? start->check_powder check_solution Solution stored at -80°C? check_powder->check_solution check_freeze_thaw Multiple freeze-thaw cycles? check_solution->check_freeze_thaw check_dissolution Complete dissolution in DMSO? check_freeze_thaw->check_dissolution check_dilution Correct dilution in medium? check_dissolution->check_dilution check_dmso Final DMSO concentration < 0.1%? check_dilution->check_dmso prepare_fresh Prepare fresh stock solution check_dmso->prepare_fresh run_controls Include vehicle and positive controls prepare_fresh->run_controls dose_response Perform dose-response curve run_controls->dose_response

References

Optimizing concentration and incubation time for Millewanin G assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Millewanin G in various assays. The information is designed to assist in optimizing experimental conditions, particularly concentration and incubation times, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's antiestrogenic activity?

A1: this compound, an isoflavone, is understood to exert its antiestrogenic effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[1][2][3][4][5] Like other phytoestrogens, it can act as a selective estrogen receptor modulator (SERM). The binding of this compound to ERs can interfere with the binding of endogenous estrogens, such as estradiol, thereby inhibiting the transcription of estrogen-responsive genes.[1][2][3] This interference can occur through competitive binding to the receptor's ligand-binding domain, leading to conformational changes in the receptor that prevent its proper function.[3]

Q2: What are typical starting concentrations for this compound in cell-based assays?

A2: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. A broad range of concentrations is recommended for the initial titration. Based on studies with other isoflavones, a starting range of 0.1 µM to 100 µM is often used.[6][7] The half-maximal inhibitory concentration (IC50) is a key parameter to determine the effectiveness of a compound and can be calculated from the dose-response curve.[8]

Q3: How long should I incubate cells with this compound?

A3: The optimal incubation time is dependent on the specific assay and the cellular processes being investigated. For short-term signaling events, incubation times may range from minutes to a few hours. For assays measuring changes in gene expression or cell proliferation, longer incubation times of 24 to 72 hours are common.[7] It is crucial to perform a time-course experiment to identify the point at which the desired biological effect is maximal without inducing significant cytotoxicity.

Q4: How can I prepare this compound for use in cell culture?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogeneous cell suspension before seeding and use calibrated pipettes for accurate cell number distribution.
Edge effects in the microplateAvoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.
No observable effect of this compound Incorrect concentrationPerform a wider range dose-response study. The effective concentration may be higher or lower than initially tested.
Insufficient incubation timeConduct a time-course experiment to determine the optimal incubation period for your specific endpoint.
Low expression of estrogen receptors in the cell lineConfirm the expression of ERα and ERβ in your chosen cell line using techniques like Western blotting or qPCR.
High background signal Reagent issuesCheck the expiration dates and storage conditions of all reagents. Prepare fresh reagents if necessary.
Non-specific bindingOptimize blocking steps in your assay protocol. Consider using a different blocking agent.
Cell death at all concentrations Cytotoxicity of this compound or solventLower the concentration range of this compound. Ensure the final solvent concentration is not toxic to the cells by running a solvent toxicity control.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a framework for determining the cytotoxic effects of this compound and identifying a suitable concentration range for further experiments.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Target cells (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Antiestrogenic Activity using a Reporter Gene Assay

This protocol describes how to measure the ability of this compound to inhibit estrogen-induced gene expression.

Materials:

  • Cells stably or transiently transfected with an Estrogen Response Element (ERE)-driven reporter construct (e.g., ERE-luciferase)

  • This compound

  • Estradiol (E2)

  • Phenol red-free culture medium supplemented with charcoal-stripped serum

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate in phenol red-free medium with charcoal-stripped serum and allow them to attach overnight.

  • Compound Preparation: Prepare solutions of this compound at various concentrations and a fixed concentration of estradiol (e.g., 1 nM) in the same medium. Include controls for vehicle, estradiol alone, and this compound alone.

  • Treatment: Treat the cells with the prepared solutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control or total protein content. Calculate the percentage of inhibition of estradiol-induced luciferase activity by this compound.

Data Presentation

Table 1: Example Data for Determining Optimal this compound Concentration

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.198.595.290.1
192.185.678.3
1075.460.150.2
2555.242.330.5
5030.820.115.4
10015.28.95.1

Note: The data presented are for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Table 2: Example Data for Optimal Incubation Time

Incubation Time (h)% Inhibition of E2-induced Reporter Activity (at 10 µM this compound)
625.3
1248.9
1865.7
2470.2
3668.5
4862.1

Note: The data presented are for illustrative purposes only and will vary depending on the cell line, reporter construct, and experimental conditions.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ERα/β) Estradiol->ER Binds MillewaninG This compound MillewaninG->ER Competitively Binds Dimerization ER Dimer MillewaninG->Dimerization Inhibits ER_HSP ER-HSP90 Complex ER->ER_HSP Inactive State ER->Dimerization Dimerization HSP HSP90 HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Dimerization->ERE Binds to

Caption: Antiestrogenic mechanism of this compound via estrogen receptor signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound (Stock & Dilutions) Treatment 4. Treat Cells with this compound (Dose-Response & Time-Course) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 24-72h) Treatment->Incubation Assay 6. Perform Assay (e.g., MTT, Reporter) Incubation->Assay Data_Collection 7. Collect Data (Absorbance/Luminescence) Assay->Data_Collection Data_Analysis 8. Analyze Data (IC50, % Inhibition) Data_Collection->Data_Analysis

Caption: Workflow for optimizing this compound concentration and incubation time.

References

Technical Support Center: Quantifying Millewanin G in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when quantifying a novel compound like Millewanin G in complex matrices such as plasma or tissue homogenates?

The primary challenges include:

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3][4][5] This can result in inaccurate and irreproducible quantification.

  • Low Recovery: this compound may bind to matrix components (e.g., proteins), leading to its loss during sample preparation and extraction.

  • Co-eluting Interferences: Other compounds in the matrix may have similar chromatographic retention times to this compound, leading to overlapping peaks and inaccurate quantification.

  • Analyte Stability: this compound may be unstable in the biological matrix or during sample processing, leading to degradation and underestimation of its concentration.[6][7]

  • Lack of a Specific Internal Standard: For a novel compound, a stable isotope-labeled internal standard may not be available, making it challenging to correct for matrix effects and variability in extraction.

Q2: Which analytical technique is most suitable for quantifying this compound in biological samples?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for quantifying low concentrations of small molecules in complex matrices.[3][8] Its high selectivity and sensitivity allow for the detection and quantification of the analyte even in the presence of numerous matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analyte to improve its volatility.[2][3]

Q3: How can I minimize matrix effects in my assay?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use robust extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the interfering matrix components.[2][3]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for compensating for matrix effects as it behaves similarly to the analyte during extraction and ionization.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for consistent matrix effects.[2]

  • Standard Addition: This method can be used to correct for proportional matrix effects but is more labor-intensive.[2]

Q4: What are the critical parameters to evaluate during method validation for this compound?

A full method validation should include the assessment of:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the matrix on the analyte's response.[1][4]

  • Stability: The stability of the analyte in the matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Poor Extraction Recovery Evaluate different extraction methods (SPE, LLE, Protein Precipitation). Optimize the extraction solvent and pH.
Analyte Degradation Investigate the stability of this compound at different temperatures and pH values.[6][7][9] Add stabilizers if necessary.
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup process.[2][3]
Instrumental Issues Check the LC-MS/MS system for leaks, clogs, or detector malfunction. Ensure proper tuning and calibration.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all manual steps (pipetting, vortexing, evaporation). Automate sample preparation if possible.
Variable Matrix Effects Use a suitable internal standard, preferably a stable isotope-labeled one. If not available, use a structural analog.
Instrumental Instability Check for fluctuations in pump pressure, column temperature, or mass spectrometer performance.
Contamination Ensure all glassware and reagents are clean and free from contaminants.
Issue 3: Inaccurate Results (Poor Accuracy)
Possible Cause Troubleshooting Step
Calibration Issues Prepare fresh calibration standards. Use matrix-matched calibrators to account for matrix effects.[2]
Interference from Metabolites Optimize chromatographic separation to resolve this compound from its metabolites or other interfering compounds.
Incorrect Internal Standard Concentration Verify the concentration and purity of the internal standard stock solution.
Systematic Errors in Sample Preparation Review the entire sample preparation workflow for any potential systematic errors.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound from Human Plasma

Extraction Method Recovery (%) Matrix Effect (%) Process Efficiency (%)
Protein Precipitation (Acetonitrile) 85 ± 565 ± 855 ± 7
Liquid-Liquid Extraction (Ethyl Acetate) 78 ± 682 ± 564 ± 6
Solid-Phase Extraction (C18) 92 ± 495 ± 387 ± 4

Table 2: Method Validation Parameters for this compound in Human Plasma using SPE and LC-MS/MS

Parameter Value
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
LOD 0.5 ng/mL
LOQ 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on this compound's properties).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Complex Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for the quantification of this compound in a complex matrix.

troubleshooting_recovery Start Low Analyte Recovery? Check_Extraction Optimize Extraction Method (Solvent, pH, Sorbent) Start->Check_Extraction Yes Check_Stability Investigate Analyte Stability (Temperature, pH, Time) Check_Extraction->Check_Stability Still Low Resolved Problem Resolved Check_Extraction->Resolved Improved Check_Binding Assess Non-specific Binding (Test different vials/plates) Check_Stability->Check_Binding Still Low Check_Stability->Resolved Improved Check_Binding->Resolved Improved

Caption: Decision tree for troubleshooting low recovery of this compound.

matrix_effects cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement Analyte_S This compound Source_S Ion Source Analyte_S->Source_S Interference_S Matrix Component Interference_S->Source_S Competes for ionization Signal_S Decreased Signal Source_S->Signal_S Analyte_E This compound Source_E Ion Source Analyte_E->Source_E Interference_E Matrix Component Interference_E->Source_E Improves ionization efficiency Signal_E Increased Signal Source_E->Signal_E

Caption: Illustration of ion suppression and enhancement matrix effects.

References

Selecting appropriate internal standards for Millewanin G quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the selection of appropriate internal standards for the quantification of Millewanin G, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a complex prenylated isoflavone found in certain plants, such as those from the Millettia genus.[1] Its quantification is crucial for researchers in drug development and natural product chemistry to accurately determine its concentration in various samples for pharmacological studies, quality control of herbal extracts, and pharmacokinetic analysis.

Q2: What is an internal standard and why is it necessary for accurate quantification?

A2: An internal standard (IS) is a compound with a chemical structure and properties similar to the analyte of interest (in this case, this compound). It is added in a known concentration to both the sample and calibration standards before sample preparation and analysis. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Q3: What are the key characteristics of a good internal standard for this compound quantification?

A3: An ideal internal standard for this compound should:

  • Be structurally similar to this compound (i.e., a flavonoid or, ideally, an isoflavone).

  • Have similar chromatographic retention time and ionization response (for LC-MS).

  • Not be naturally present in the sample matrix being analyzed.

  • Be chemically stable throughout the entire analytical procedure.

  • Be commercially available in high purity.

Q4: What are some suitable, commercially available internal standards for this compound quantification?

A4: Finding a perfect, commercially available structural analog of this compound is challenging due to its unique prenylation pattern. However, several isoflavones can serve as suitable internal standards. The choice may depend on the specific analytical technique (HPLC-UV or LC-MS/MS) and the sample matrix. Below is a table summarizing potential candidates.

Selecting an Appropriate Internal Standard

The selection of an internal standard is a critical step in developing a robust quantitative method. The following table provides a comparison of potential internal standards for this compound quantification.

Internal StandardChemical ClassMolecular Weight ( g/mol )Key FeaturesConsiderations
8-Prenylnaringenin Prenylated Flavanone340.38Contains a prenyl group, making it structurally more similar to this compound than non-prenylated flavonoids. Commercially available.[2][3][4][5][6]Different flavonoid subclass (flavanone vs. isoflavone). May have different ionization efficiency.
Biochanin A Isoflavone284.26Shares the core isoflavone structure with this compound. Commercially available as an analytical standard.[7][8][9]Lacks the prenyl groups, resulting in different polarity and retention time.
Formononetin Isoflavone268.27Another common isoflavone that can be used as an internal standard.[8][10][11]Lacks prenylation and has a different substitution pattern compared to this compound.
Apigenin Flavone270.24Has been successfully used as an internal standard for the quantification of other flavonoids.[12][13][14][15][16]Different flavonoid subclass (flavone vs. isoflavone) and lacks prenylation.

Recommendation: For initial method development, 8-Prenylnaringenin is a promising candidate due to the presence of a prenyl group, which better mimics the lipophilic character of this compound. If co-elution or matrix effects are an issue, Biochanin A or Formononetin are good secondary choices due to their shared isoflavone backbone.

Experimental Protocols

General Workflow for Internal Standard Selection and Method Validation

G cluster_0 Phase 1: Internal Standard Selection cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation A Define this compound Properties (Structure, Polarity) B Search for Structurally Similar, Commercially Available Compounds A->B C Procure Potential Internal Standards (e.g., 8-Prenylnaringenin, Biochanin A) B->C D Develop HPLC or LC-MS/MS Method (Column, Mobile Phase, Gradient) C->D E Analyze this compound and Potential IS Individually to Determine Retention Times D->E F Analyze Mixture to Check for Resolution and Co-elution E->F G Assess Specificity, Linearity, Accuracy, and Precision F->G H Evaluate Matrix Effects and Recovery G->H I Finalize IS and Analytical Method H->I

Caption: Workflow for selecting and validating an internal standard.

Detailed Protocol for Quantification of this compound by HPLC-UV

This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (or the determined λmax for this compound)

  • Injection Volume: 10 µL

  • Internal Standard: 8-Prenylnaringenin (or another selected IS) at a fixed concentration (e.g., 10 µg/mL).

Detailed Protocol for Quantification of this compound by LC-MS/MS

This protocol is for a more sensitive and selective quantification, particularly for complex matrices.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[18]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: A faster gradient than HPLC can often be used.

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B (linear gradient)

    • 8-9 min: 90% B (isocratic)

    • 9.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Negative ESI is often suitable for flavonoids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the chosen internal standard will need to be determined by direct infusion of the pure compounds.

Troubleshooting Guide

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions A Poor Peak Shape (Tailing or Fronting) S1 Column Overload -> Reduce sample concentration Secondary Silanol Interactions -> Use end-capped column, adjust mobile phase pH Extra-column Dead Volume -> Check fittings and tubing A->S1 B Inconsistent Retention Times S2 Pump Issues -> Check for leaks, degas mobile phase Column Degradation -> Replace column Inconsistent Mobile Phase -> Prepare fresh mobile phase B->S2 C Low Sensitivity / Poor Response S3 Incorrect Detection Wavelength (UV) -> Optimize wavelength Poor Ionization (MS) -> Optimize ESI source parameters Sample Degradation -> Check sample stability C->S3 D High Background / Matrix Effects S4 Insufficient Sample Cleanup -> Use SPE or LLE Co-eluting Matrix Components -> Modify gradient, change column chemistry Ion Suppression/Enhancement (MS) -> Use appropriate IS, dilute sample D->S4

Caption: Troubleshooting guide for common issues in this compound quantification.

Detailed Troubleshooting Steps
  • Issue: Peak Tailing

    • Cause: Secondary interactions between the hydroxyl groups of this compound and active sites on the column packing material (silanols).[19][20][21][22]

    • Solution 1: Adjust the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of silanol groups.[23]

    • Solution 2: Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize these interactions.

    • Solution 3: Ensure the sample is not overloaded on the column by diluting it.

  • Issue: Inaccurate Quantification due to Matrix Effects (LC-MS)

    • Cause: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound and/or the internal standard, leading to inaccurate results.[1][24][25][26][27][28]

    • Solution 1: Improve sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Solution 2: Modify the chromatographic method to achieve better separation between this compound, the internal standard, and matrix components.

    • Solution 3: If a stable isotope-labeled internal standard for this compound is not available, a matrix-matched calibration curve should be prepared to compensate for matrix effects.

  • Issue: Poor Resolution Between this compound and Other Components

    • Cause: The chromatographic conditions are not optimized for the separation of complex mixtures containing this compound.

    • Solution 1: Adjust the gradient slope of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.

    • Solution 2: Try a different stationary phase. If a C18 column does not provide adequate resolution, a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) may be more effective.

    • Solution 3: Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution.

References

Validation & Comparative

A Comparative Analysis of Antiestrogenic Potency: Tamoxifen and the Elusive Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the selective estrogen receptor modulator Tamoxifen is presented below. However, a direct comparison with Millewanin G could not be conducted as no scientific data for a compound with this name is currently available in public databases.

This guide provides a detailed analysis of the antiestrogenic properties of Tamoxifen, a widely studied selective estrogen receptor modulator (SERM). The intended comparison with this compound could not be performed due to the absence of any identifiable scientific literature or data pertaining to a compound of that name. Researchers are encouraged to verify the compound's name and source.

Tamoxifen: A Cornerstone of Antiestrogen Therapy

Tamoxifen is a non-steroidal triphenylethylene derivative that has been a mainstay in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades.[1][2][3] Its therapeutic effect is primarily attributed to its competitive antagonism of the estrogen receptor.[2][3]

Quantitative Analysis of Antiestrogenic Potency

The inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit a specific biological or biochemical function by 50%. For antiestrogenic compounds, this often refers to the inhibition of estrogen-induced cell proliferation or gene expression.

The active metabolites of Tamoxifen, 4-hydroxytamoxifen (4-OH-Tam) and endoxifen, are significantly more potent than the parent drug.[4] These metabolites exhibit IC50 values in the low nanomolar range for inhibiting breast cancer cell growth, whereas Tamoxifen and its metabolite N-desmethyltamoxifen have IC50 values in the micromolar range.[5] Specifically, 4-hydroxytamoxifen has been shown to have an IC50 value of 27 µM in MCF-7 cells and 18 µM in MDA-MB 231 cells for inhibiting cell proliferation.[6]

CompoundTarget/AssayIC50 ValueCell Line
Tamoxifen Inhibition of Cell ProliferationMicromolar (µM) range[5]Breast Cancer Cells
4-hydroxytamoxifen (4-OH-Tam) Inhibition of Cell Proliferation27 µM[6]MCF-7
4-hydroxytamoxifen (4-OH-Tam) Inhibition of Cell Proliferation18 µM[6]MDA-MB 231
Endoxifen Inhibition of E2-induced PR expressionSimilar to 4-OH-Tam[4]MCF-7

Mechanism of Action: A Tale of Two Tissues

Tamoxifen's mechanism of action is complex, exhibiting tissue-specific agonist and antagonist effects.[7][8] This dual activity classifies it as a selective estrogen receptor modulator (SERM).[7][8]

In breast tissue, Tamoxifen acts as an estrogen receptor antagonist.[2][8] It competitively binds to the estrogen receptor (ERα and/or ERβ), preventing the binding of estradiol.[2][7] This Tamoxifen-ER complex then undergoes a conformational change that hinders the expression of estrogen-dependent genes responsible for cell proliferation.[7]

Conversely, in other tissues such as the endometrium and bone, Tamoxifen can act as an estrogen agonist.[7][8] This can lead to beneficial effects like preserving bone density but also increases the risk of endometrial cancer.[8]

Tamoxifen_Mechanism cluster_Extracellular cluster_Cell Breast Cancer Cell cluster_Cytoplasm cluster_Nucleus Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER Binds Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds (Antagonist) ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds ER->ERE Blocks Binding Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Activates

Figure 1. Antagonistic action of Tamoxifen in breast cancer cells.

Experimental Protocols

The antiestrogenic activity of compounds like Tamoxifen is typically evaluated through a series of in vitro assays.

Estrogen Receptor Binding Assay

This assay determines the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Methodology:

  • Isolate estrogen receptors from a suitable source, such as human breast carcinoma tissue or recombinant expression systems.[9]

  • Incubate the receptors with a constant concentration of tritiated estradiol ([3H]E2) and varying concentrations of the test compound (e.g., Tamoxifen).

  • After incubation, separate the receptor-bound and unbound estradiol using methods like dextran-coated charcoal or hydroxylapatite.

  • Measure the amount of bound [3H]E2 using liquid scintillation counting.

  • Calculate the concentration of the test compound that displaces 50% of the [3H]E2 (IC50) to determine its relative binding affinity.[9]

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the proliferation of estrogen-dependent cancer cells, such as the MCF-7 cell line.[10]

Methodology:

  • Seed MCF-7 cells in a multi-well plate and allow them to attach.

  • Treat the cells with a known concentration of 17β-estradiol to induce proliferation, along with varying concentrations of the test compound.[10]

  • After a set incubation period (e.g., 4 days), add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6][10]

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals and measure the absorbance at a specific wavelength.

  • The reduction in absorbance in the presence of the test compound indicates inhibition of cell proliferation.[10]

Experimental_Workflow cluster_BindingAssay ER Binding Assay cluster_ProliferationAssay Cell Proliferation Assay ER_Isolation Isolate Estrogen Receptors Incubation Incubate with [3H]E2 and Test Compound ER_Isolation->Incubation Separation Separate Bound/Unbound Ligand Incubation->Separation Measurement Measure Radioactivity Separation->Measurement RBA Determine Relative Binding Affinity (RBA) Measurement->RBA Cell_Seeding Seed MCF-7 Cells Treatment Treat with E2 and Test Compound Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Abs_Measurement Measure Absorbance MTT_Addition->Abs_Measurement IC50_Calc Calculate IC50 Abs_Measurement->IC50_Calc

Figure 2. General workflow for determining antiestrogenic activity.

Conclusion on Tamoxifen

Tamoxifen remains a critical therapeutic agent in the management of ER+ breast cancer. Its efficacy is derived from the potent antiestrogenic activity of its metabolites, which competitively inhibit the estrogen receptor in breast tissue. The methodologies for assessing its potency and mechanism of action are well-established and provide a robust framework for the evaluation of novel antiestrogenic compounds. The lack of available data on this compound prevents a comparative analysis at this time.

References

Millewanin G versus Genistein: a comparative study in breast cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the research conducted on Millewanin G and Genistein concerning their effects on breast cancer cells. While Genistein has been extensively studied, providing a wealth of data on its mechanisms of action, this compound remains largely uninvestigated in this context. Consequently, a direct comparative study based on existing experimental data is not feasible at this time.

This guide will proceed by presenting a detailed analysis of the well-documented anti-cancer properties of Genistein in breast cancer cells, adhering to the requested format for data presentation, experimental protocols, and pathway visualizations. The absence of corresponding data for this compound will be noted throughout, highlighting a critical gap in the current cancer research landscape.

Genistein: An In-Depth Look at its Anti-Cancer Activity in Breast Cancer

Genistein, a naturally occurring isoflavone found in soy products, has demonstrated a range of anti-cancer effects in various breast cancer cell lines. Its mechanisms of action are multifaceted, targeting key cellular processes involved in tumor growth and progression.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding Genistein's efficacy in different breast cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Genistein in Breast Cancer Cell Lines

Cell LineEstrogen Receptor (ER) StatusIC50 ValueReference
MCF-7ER-positive6.5 - 12.0 µg/mL[1]
MDA-MB-468ER-negative6.5 - 12.0 µg/mL[1]
MDA-MB-231ER-negative> 1 µM (growth inhibition)[2]
T47DER-positive--
SKBR3ER-negative-[3]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Table 2: Effects of Genistein on Apoptosis and Cell Cycle in Breast Cancer Cell Lines

Cell LineEffect on ApoptosisEffect on Cell CycleReference
MDA-MB-231Induces apoptosis via the MEK5/ERK5 pathwayInduces G2/M arrest[2][4]
MCF-7Induces apoptosisInduces G2/M arrest[2]
T47DInduces apoptosis--
Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Genistein's effects on breast cancer cells.

1. Cell Culture and Maintenance

  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of Genistein or vehicle control for a specified period (e.g., 24, 48, 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

3. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Procedure:

    • Cells are treated with Genistein or vehicle control.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Cells are treated with Genistein or vehicle control.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and treated with RNase A to remove RNA.

    • Cells are stained with PI solution.

    • The DNA content of the cells is analyzed by flow cytometry.

Signaling Pathways Affected by Genistein in Breast Cancer Cells

Genistein influences multiple signaling pathways that are crucial for breast cancer cell proliferation, survival, and metastasis.

Genistein_Signaling_Pathways Genistein Genistein ER Estrogen Receptor (ER) Genistein->ER PI3K PI3K Genistein->PI3K Inhibits MEK5 MEK5 Genistein->MEK5 Inhibits Apoptosis Apoptosis Genistein->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M) Genistein->CellCycleArrest Induces Proliferation Cell Proliferation ER->Proliferation Promotes Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Proliferation Promotes ERK5 ERK5 MEK5->ERK5 ERK5->NFkB Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

Caption: Key signaling pathways modulated by Genistein in breast cancer cells.

Experimental Workflow for a Comparative Study

Should data on this compound become available, a typical experimental workflow to compare its effects with Genistein would be as follows:

Experimental_Workflow Start Start: Select Breast Cancer Cell Lines Treatment Treat cells with this compound, Genistein, and Vehicle Control at various concentrations and time points Start->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycleAssay DataAnalysis Data Analysis and Comparison CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis Conclusion Conclusion on Comparative Efficacy DataAnalysis->Conclusion

Caption: A generalized workflow for comparing the in vitro effects of two compounds on breast cancer cells.

This compound: A Call for Research

A thorough search of prominent scientific databases reveals a significant lack of published research on the effects of this compound on breast cancer cells. There is no available data regarding its IC50 values, its impact on apoptosis or the cell cycle, or the signaling pathways it may modulate in this context.

This absence of data prevents any meaningful comparison with the well-characterized activities of Genistein. To address this knowledge gap, dedicated research is required to:

  • Investigate the cytotoxic and anti-proliferative effects of this compound on a panel of breast cancer cell lines representing different subtypes.

  • Determine the IC50 values of this compound in these cell lines.

  • Elucidate the mechanisms of action of this compound, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • Conduct in vivo studies to evaluate the anti-tumor efficacy of this compound in animal models of breast cancer.

Such studies are crucial to determine if this compound holds any promise as a potential therapeutic agent for breast cancer and to enable future comparative analyses with existing compounds like Genistein.

Conclusion

References

A Researcher's Guide to Evaluating the Cross-reactivity of Millewanin G with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of Millewanin G, a naturally occurring 7-hydroxyisoflavone with known antiestrogenic activity, against a panel of nuclear receptors.[1] Due to the current absence of publicly available quantitative data on this compound's interaction with various nuclear receptors, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis. By following these guidelines, researchers can elucidate the selectivity profile of this compound, a critical step in evaluating its potential as a therapeutic agent.

Quantitative Data Summary for this compound Cross-reactivity

To facilitate a clear comparison of this compound's activity across different nuclear receptors, all quantitative data should be organized into a standardized table. This allows for at-a-glance assessment of both binding affinity and functional potency.

Table 1: Comparative Cross-reactivity Profile of this compound Against a Panel of Nuclear Receptors

Nuclear ReceptorLigand Binding Assay (IC50, µM)Reporter Gene Assay (EC50, µM)Maximal Efficacy (% of control)
Estrogen Receptor α (ERα)Data to be determinedData to be determinedData to be determined
Estrogen Receptor β (ERβ)Data to be determinedData to be determinedData to be determined
Androgen Receptor (AR)Data to be determinedData to be determinedData to be determined
Progesterone Receptor (PR)Data to be determinedData to be determinedData to be determined
Glucocorticoid Receptor (GR)Data to be determinedData to be determinedData to be determined
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Data to be determinedData to be determinedData to be determined
Liver X Receptor α (LXRα)Data to be determinedData to be determinedData to be determined
Farnesoid X Receptor (FXR)Data to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data. The following protocols for ligand binding and reporter gene assays are based on established techniques in the field of nuclear receptor research.

Competitive Ligand Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled or fluorescently-labeled known ligand for binding to a specific nuclear receptor. The result is expressed as the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand.

Protocol: Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol [2]

  • Preparation of Uterine Cytosol:

    • Uteri are collected from ovariectomized female rats (7-10 days post-surgery).

    • The tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

    • The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.

    • The resulting supernatant, containing the cytosolic estrogen receptors, is collected.

  • Binding Assay:

    • A constant concentration of [3H]-estradiol (a radiolabeled estrogen) is incubated with the uterine cytosol.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the estrogen receptor.

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated (e.g., using hydroxylapatite or dextran-coated charcoal).

    • The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of [3H]-estradiol versus the log concentration of this compound.

    • The IC50 value is determined using non-linear regression analysis.

A similar principle can be applied to other nuclear receptors using their respective radiolabeled ligands and purified receptor proteins.

Reporter Gene Assay

This cell-based assay measures the functional consequence of this compound binding to a nuclear receptor, i.e., its ability to activate or inhibit gene transcription. The results are typically expressed as the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy.

Protocol: Dual-Luciferase Reporter Gene Assay [3][4]

  • Cell Culture and Transfection:

    • Human embryonic kidney 293 (HEK293) cells or another suitable cell line are cultured in appropriate media.

    • Cells are transiently co-transfected with three plasmids:

      • An expression vector for the full-length nuclear receptor of interest.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

  • Compound Treatment:

    • After transfection, the cells are treated with a known agonist for the nuclear receptor in the presence of increasing concentrations of this compound (to assess antagonism).

    • To assess agonism, cells are treated with increasing concentrations of this compound alone.

    • Cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for gene expression.

  • Luciferase Assay:

    • The cells are lysed, and the activities of both luciferases are measured sequentially using a luminometer and specific substrates.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • For antagonism, the data are plotted as the percentage of inhibition of the agonist response versus the log concentration of this compound to determine the IC50.

    • For agonism, the data are plotted as the percentage of maximal agonist response versus the log concentration of this compound to determine the EC50 and maximal efficacy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound like this compound against a panel of nuclear receptors.

G cluster_binding Ligand Binding Assays cluster_functional Functional Assays b_start Prepare Receptor & Labeled Ligand b_incubate Incubate with this compound b_start->b_incubate b_separate Separate Bound/Free Ligand b_incubate->b_separate b_quantify Quantify Bound Ligand b_separate->b_quantify b_analyze Calculate IC50 b_quantify->b_analyze data_table Comparative Data Table b_analyze->data_table f_start Transfect Cells with Plasmids f_treat Treat with this compound f_start->f_treat f_incubate Incubate for Gene Expression f_treat->f_incubate f_measure Measure Reporter Activity f_incubate->f_measure f_analyze Calculate EC50 & Efficacy f_measure->f_analyze f_analyze->data_table start Test Compound: this compound start->b_start start->f_start

Caption: Workflow for Nuclear Receptor Cross-reactivity Screening.

Signaling Pathway

Given that this compound is known to have antiestrogenic activity, understanding its potential interaction with the estrogen receptor signaling pathway is a primary focus.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Millewanin_G This compound ER Estrogen Receptor (ER) Millewanin_G->ER Potential Binding (Antagonism) Estrogen Estrogen Estrogen->ER ER_HSP ER-HSP Complex ER->ER_HSP Binding ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Transcription of Target Genes ERE->Transcription Activation/Repression

Caption: Estrogen Receptor Signaling Pathway and this compound.

References

A Head-to-Head Comparison of Millewanin G and Daidzein on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed, objective comparison of the in vitro anti-proliferative effects of two natural compounds, the sesquiterpene lactone Millewanin G and the isoflavone Daidzein, on various cancer cell lines. The information presented is collated from peer-reviewed scientific literature to support further research and drug development endeavors.

Executive Summary

Daidzein, a well-studied isoflavone, exhibits moderate anti-proliferative activity against a range of cancer cell lines. Its mechanisms of action are well-documented and include the induction of apoptosis via the intrinsic mitochondrial pathway and cell cycle arrest at the G1 and G2/M phases. These effects are mediated through the modulation of several key signaling pathways, including ERK, NF-κB, and mTOR.

In contrast, research on this compound, a sesquiterpene lactone, is less extensive. Available data demonstrates its cytotoxic potential against specific cancer cell lines, with in vivo efficacy in a melanoma model. Detailed mechanistic studies on this compound are limited. However, research on structurally related compounds, such as Millepachine, suggests that this compound may also induce apoptosis through the mitochondrial pathway and cause cell cycle arrest at the G2/M phase, potentially involving the generation of reactive oxygen species (ROS).

This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of the known and inferred signaling pathways to facilitate a comparative understanding of these two compounds.

Data Presentation: Quantitative Anti-Proliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Daidzein against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of this compound

Cell LineCancer TypeIC50 (µM)Citation
A549Human Lung Carcinoma40[1]
3T3/HER2HER2-transfected Mouse Fibroblasts16[1]

Table 2: IC50 Values of Daidzein

Cell LineCancer TypeIC50 (µM)Citation
BEL-7402Human Hepatoma59.7 ± 8.1
A549Human Lung Carcinoma>100
HeLaHuman Cervical Carcinoma>100
HepG-2Human Hepatocellular Carcinoma>100
MG-63Human Osteosarcoma>100
MCF-7Human Breast Adenocarcinoma (ER+)~50
MDA-MB-453Human Breast Adenocarcinoma (ER-)>5
JARHuman ChoriocarcinomaNot specified
JEG-3Human ChoriocarcinomaNot specified

Mechanisms of Action: A Comparative Overview

Daidzein: A Multi-faceted Inhibitor of Cancer Cell Growth

Daidzein's anti-proliferative effects are attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

  • Apoptosis Induction: Daidzein primarily triggers the intrinsic or mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. This process is often associated with an increase in reactive oxygen species (ROS).

  • Cell Cycle Arrest: Daidzein has been shown to arrest the cell cycle at both the G1 and G2/M phases in different cancer cell lines. This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, it can suppress the ERK signaling pathway, which is crucial for cell cycle progression.[2] The NF-κB and mTOR pathways are also implicated in Daidzein's regulatory effects on cell proliferation.[3][4]

This compound: An Emerging Anti-Cancer Agent with Inferred Mechanisms

Direct mechanistic studies on this compound are not yet widely available. However, based on research into a closely related chalcone, Millepachine (MIL), and the broader class of sesquiterpene lactones, we can infer its likely mechanisms of action.

  • Apoptosis Induction (Inferred): Similar to other sesquiterpene lactones, this compound is likely to induce apoptosis through the mitochondrial pathway.[5] This is often preceded by the generation of intracellular ROS, a common mechanism for this class of compounds. The process would involve the activation of caspases and an increased Bax/Bcl-2 ratio.[5]

  • Cell Cycle Arrest (Inferred): this compound is predicted to cause cell cycle arrest at the G2/M phase.[5] This is supported by studies on Millepachine, which demonstrated G2/M arrest through the inhibition of CDK1 activity and downregulation of cdc25C in response to DNA damage.[5]

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways for Daidzein and the inferred pathways for this compound in the context of cancer cell proliferation.

Daidzein_Signaling_Pathway cluster_daidzein Daidzein cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Daidzein Daidzein ERK ERK Daidzein->ERK Inhibits NFkB NF-κB Daidzein->NFkB Inhibits mTOR mTOR Daidzein->mTOR Inhibits CellCycleArrest Cell Cycle Arrest (G1, G2/M) Daidzein->CellCycleArrest Apoptosis Apoptosis (Mitochondrial Pathway) Daidzein->Apoptosis Proliferation Proliferation ERK->Proliferation Inhibits NFkB->Proliferation Inhibits mTOR->Proliferation Inhibits CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: Known signaling pathways modulated by Daidzein.

Millewanin_G_Inferred_Pathway cluster_millewanin This compound (Inferred) cluster_cellular_stress Cellular Stress cluster_downstream_effects Downstream Effects cluster_outcome Outcome MillewaninG MillewaninG ROS ROS Generation MillewaninG->ROS MitochondrialPathway Mitochondrial Apoptosis (↑Bax/Bcl-2, ↑Caspases) ROS->MitochondrialPathway G2M_Arrest G2/M Cell Cycle Arrest (↓CDK1, ↓cdc25C) ROS->G2M_Arrest Proliferation Proliferation MitochondrialPathway->Proliferation Inhibits G2M_Arrest->Proliferation Inhibits

Caption: Inferred signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and Daidzein stock solutions (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound and Daidzein in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines treated with this compound or Daidzein

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound or Daidzein for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines treated with this compound or Daidzein

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound or Daidzein for the specified time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of this compound and Daidzein on cancer cell proliferation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation CellCulture Cancer Cell Culture CompoundTreatment Treatment with This compound or Daidzein CellCulture->CompoundTreatment MTT_Assay MTT Assay (Cell Viability) CompoundTreatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) CompoundTreatment->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) CompoundTreatment->CellCycle_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination ApoptosisQuantification Quantification of Apoptosis Apoptosis_Assay->ApoptosisQuantification CellCycleDistribution Cell Cycle Distribution Analysis CellCycle_Assay->CellCycleDistribution MechanismInference Mechanism of Action Inference IC50_Determination->MechanismInference ApoptosisQuantification->MechanismInference CellCycleDistribution->MechanismInference

Caption: Workflow for comparing anticancer compounds.

Conclusion and Future Directions

Daidzein demonstrates a consistent, though moderate, inhibitory effect on the proliferation of various cancer cell lines through well-defined mechanisms involving apoptosis and cell cycle arrest. This compound shows promise as a cytotoxic agent; however, a significant gap exists in the understanding of its molecular mechanisms of action.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies of this compound and Daidzein on a broader panel of cancer cell lines.

  • Elucidating the specific signaling pathways modulated by this compound to confirm the inferred mechanisms of apoptosis and cell cycle arrest.

  • Investigating the potential synergistic effects of combining this compound or Daidzein with conventional chemotherapeutic agents.

This guide serves as a foundational resource for researchers interested in the anti-cancer potential of these natural compounds. The provided data and protocols are intended to streamline experimental design and contribute to the advancement of novel cancer therapeutics.

References

Synergistic effects of Millewanin G with other anticancer agents.

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in natural compounds for cancer treatment, a comprehensive review of available scientific literature reveals a significant lack of research on the synergistic effects of Millewanin G with other anticancer agents. Currently, there are no published studies that provide experimental data, detailed protocols, or elucidated signaling pathways regarding the combination of this compound with conventional chemotherapeutic drugs such as cisplatin or doxorubicin, or any other targeted therapies.

This absence of data prevents the creation of a detailed comparison guide for researchers, scientists, and drug development professionals. The core requirements of quantitative data presentation, experimental methodologies, and signaling pathway visualizations cannot be fulfilled due to the unavailability of primary research in this specific area.

While the anticancer potential of various natural products is an active area of investigation, with many studies exploring their synergistic effects to enhance the efficacy of existing treatments and overcome drug resistance, this compound has not yet been a focus of such combination studies.

Further research is needed to explore the potential of this compound as a synergistic agent in cancer therapy. Future studies should aim to:

  • Investigate the in vitro and in vivo efficacy of this compound in combination with a range of standard anticancer drugs against various cancer cell lines and tumor models.

  • Determine the optimal drug ratios and treatment schedules to achieve synergistic, additive, or antagonistic effects.

  • Elucidate the molecular mechanisms and signaling pathways involved in any observed synergistic interactions.

  • Evaluate the safety and toxicity profile of this compound combination therapies.

Until such studies are conducted and their findings published, the potential synergistic effects of this compound in cancer treatment remain unknown. Researchers are encouraged to address this knowledge gap to potentially unlock new and more effective combination therapies for cancer.

Unraveling the Estrogen Receptor Alpha Signaling Cascade: A Comparative Guide to Fulvestrant as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel therapeutics for estrogen receptor-positive (ER+) breast cancer, the use of appropriate controls is paramount to validate experimental findings. This guide provides a comprehensive comparison of experimental methodologies where Fulvestrant is employed as a positive control, particularly in the context of evaluating compounds like the theoretical "Millewanin G" that may target the estrogen receptor alpha (ERα) signaling pathway.

Fulvestrant, a selective estrogen receptor degrader (SERD), is a well-established therapeutic agent for ER+ breast cancer. Its mechanism of action involves binding to the ERα, inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. This targeted degradation of ERα effectively abrogates downstream signaling, inhibiting tumor growth. Due to its potent and specific activity, Fulvestrant serves as an ideal positive control in experiments designed to identify and characterize new ERα-targeting compounds.

Experimental Design: Evaluating a Novel Compound Against a Gold Standard

When assessing a novel compound, such as the hypothetical "this compound," a direct comparison with Fulvestrant provides a robust framework for evaluating its efficacy and mechanism of action. Key experimental questions to address include:

  • Does "this compound" induce the degradation of ERα protein?

  • Is the degradation mediated by the proteasome?

  • What is the effect of "this compound" on the viability of ER+ breast cancer cells?

  • Does "this compound" inhibit the transcriptional activity of ERα?

The following sections detail the experimental protocols and data presentation necessary to answer these questions, using Fulvestrant as a benchmark.

Data Presentation: Quantifying the Impact on ERα

Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables provide a template for summarizing quantitative data from key experiments.

Table 1: Effect of this compound and Fulvestrant on ERα Protein Levels

Treatment (Concentration)ERα Protein Level (% of Vehicle Control)Standard Deviation
Vehicle (DMSO)100± 5.2
This compound (1 µM)45± 4.1
This compound (5 µM)22± 3.5
This compound (10 µM)10± 2.8
Fulvestrant (1 µM)15± 3.1

Table 2: Effect of this compound and Fulvestrant on ER+ Breast Cancer Cell Viability (MCF-7)

Treatment (Concentration)Cell Viability (% of Vehicle Control)IC50 (µM)
Vehicle (DMSO)100-
This compound (1 µM)854.5
This compound (5 µM)52
This compound (10 µM)28
Fulvestrant (1 µM)400.8

Table 3: Effect of this compound and Fulvestrant on ERα Transcriptional Activity (ERE-Luciferase Reporter Assay)

Treatment (Concentration)Luciferase Activity (Relative Light Units)% Inhibition
Vehicle (DMSO) + E210000
This compound (1 µM) + E265035
This compound (5 µM) + E232068
This compound (10 µM) + E215085
Fulvestrant (1 µM) + E220080

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Cell Culture
  • Cell Line: MCF-7 (ER+ human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for ERα Degradation
  • Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of "this compound," Fulvestrant (1 µM as a positive control), and vehicle (DMSO) for 24 hours. To confirm proteasome-mediated degradation, a separate group of cells can be pre-treated with a proteasome inhibitor (e.g., MG132) for 1 hour before the addition of the compounds.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with a primary antibody against ERα overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in 96-well plates.

  • Treatment: Treat cells with a serial dilution of "this compound" and Fulvestrant for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

ERE-Luciferase Reporter Assay for Transcriptional Activity
  • Transfection: Co-transfect MCF-7 cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with "this compound" or Fulvestrant in the presence of 17β-estradiol (E2) for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.

Caption: Canonical Estrogen Receptor Alpha (ERα) Signaling Pathway.

Drug_Action_Pathway cluster_compounds Fulvestrant Fulvestrant ERa ERα Fulvestrant->ERa Binds Millewanin_G This compound Millewanin_G->ERa Binds (?) Conformational_Change Conformational Change & Instability ERa->Conformational_Change Ubiquitination Ubiquitination Conformational_Change->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation Inhibition Inhibition of Downstream Signaling Degradation->Inhibition

Caption: Proposed Mechanism of Action for ERα Degraders.

Experimental_Workflow cluster_assays Parallel Assays start Start: ER+ Breast Cancer Cells (MCF-7) treatment Treatment: - Vehicle (DMSO) - this compound (various conc.) - Fulvestrant (positive control) start->treatment western_blot Western Blot (ERα Protein Levels) treatment->western_blot mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay luciferase_assay ERE-Luciferase Assay (Transcriptional Activity) treatment->luciferase_assay data_analysis Data Analysis and Comparison western_blot->data_analysis mtt_assay->data_analysis luciferase_assay->data_analysis conclusion Conclusion: Efficacy and Mechanism of This compound vs. Fulvestrant data_analysis->conclusion

Caption: Experimental Workflow for Comparing this compound and Fulvestrant.

By adhering to these rigorous experimental designs and data presentation formats, researchers can effectively evaluate the potential of novel compounds like "this compound" in the context of a well-established positive control, Fulvestrant, thereby accelerating the discovery of new and improved therapies for ER+ breast cancer.

Navigating the Metabolic Maze: A Comparative Guide to Isoflavone Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of isoflavones is paramount to harnessing their therapeutic potential. This guide offers a comparative analysis of the metabolic stability of various isoflavones, with a particular focus on providing context for the evaluation of novel compounds like Millewanin G. While direct experimental data on the metabolic stability of this compound is not yet available in the public domain, this guide furnishes a framework for its potential assessment by comparing it with structurally related isoflavones.

The metabolic stability of a compound is a critical determinant of its oral bioavailability and in vivo efficacy. Isoflavones, a class of phytoestrogens abundant in legumes, are subject to extensive metabolism by hepatic enzymes, which can significantly impact their biological activity. This guide synthesizes available in vitro data for common and prenylated isoflavones to aid in the prediction and evaluation of new chemical entities within this class.

Comparative Metabolic Stability of Isoflavones

The following table summarizes key in vitro metabolic stability parameters for several isoflavones, including the common soy isoflavones genistein and daidzein, and the prenylated flavonoid icaritin. These parameters, intrinsic clearance (CLint) and half-life (t1/2), are crucial for predicting the in vivo hepatic clearance of a compound.

CompoundTest SystemSpeciesIntrinsic Clearance (CLint) (mL/min/mg protein)Half-life (t1/2) (min)
Genistein Liver MicrosomesHuman0.13115
Liver MicrosomesRat0.2555
Daidzein Liver MicrosomesHuman0.08173
Liver MicrosomesRat0.1877
Icaritin Liver Microsomes (Glucuronidation)Rat1.12 (3-O-glucuronide), 1.56 (7-O-glucuronide)Not Reported
Intestine Microsomes (Glucuronidation)Rat1.45 (3-O-glucuronide), 0.86 (7-O-glucuronide)Not Reported

Note: Data for genistein and daidzein are representative values from in vitro studies. The data for icaritin specifically reflects glucuronidation, a major metabolic pathway.

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. Below are detailed methodologies for two common experimental systems.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to evaluate the phase I metabolic stability of a compound.

1. Reagents and Materials:

  • Test compound (e.g., this compound, other isoflavones)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • LC-MS/MS system for analysis

2. Procedure:

  • Pre-incubate liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

In Vitro Metabolic Stability Assay Using Cryopreserved Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.

1. Reagents and Materials:

  • Test compound

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' E medium)

  • Control compounds

  • Acetonitrile or other suitable organic solvent

  • LC-MS/MS system

2. Procedure:

  • Thaw and suspend cryopreserved hepatocytes in culture medium.

  • Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or on an orbital shaker.

  • Add the test compound to the hepatocyte suspension to initiate the assay.

  • At specified time points, collect aliquots of the cell suspension.

  • Terminate the metabolic activity by adding a quenching solvent (e.g., cold acetonitrile).

  • Process the samples by centrifugation to separate the precipitated protein.

  • Quantify the concentration of the parent compound in the supernatant by LC-MS/MS.

  • Determine the t1/2 and CLint based on the rate of disappearance of the test compound.

Visualization of Isoflavone-Modulated Signaling Pathway

Isoflavones exert their biological effects through various signaling pathways. The Peroxisome Proliferator-Activated Receptor (PPAR) pathway is a key target involved in the regulation of metabolism and inflammation.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus Isoflavones Isoflavones (e.g., Genistein, Daidzein) PPAR PPARα/γ Isoflavones->PPAR Activation RXR RXR PPAR->RXR PPRE PPRE (PPAR Response Element) TargetGenes Target Gene Transcription PPRE->TargetGenes Binding BiologicalEffects Metabolic Regulation & Anti-inflammatory Effects TargetGenes->BiologicalEffects

Justification for using Millewanin G over other commercially available isoflavonoids.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the selection of a lead compound is a critical decision. For researchers investigating isoflavonoids for their therapeutic potential, a plethora of commercially available options exists. This guide provides a comparative analysis of Millewanin G against other well-studied isoflavonoids, namely Genistein, Daidzein, Biochanin A, and Formononetin. While quantitative data for this compound is emerging, this document compiles available experimental findings to support its consideration as a promising candidate for further investigation.

Comparative Biological Activity

The following table summarizes the available data on the anticancer, anti-inflammatory, and antioxidant activities of this compound and other commercially available isoflavonoids. It is important to note that direct comparative studies involving this compound are limited, and the presented data is compiled from various independent studies.

IsoflavonoidAnticancer Activity (IC50, µM)Anti-inflammatory ActivityAntioxidant ActivityAntiestrogenic Activity
This compound Data not availableData not availableData not availableReported[1]
Genistein 15.1 - 40.3 (K562, A549, SW480)[2]Inhibits LPS-induced inflammation[3]Possesses antioxidant properties[4]Yes
Daidzein Data not available in cited sourcesInhibits LPS-induced inflammation[3]Possesses antioxidant propertiesYes
Biochanin A Data not available in cited sourcesData not available in cited sourcesPossesses antioxidant propertiesYes
Formononetin Data not available in cited sourcesData not available in cited sourcesPossesses antioxidant propertiesYes
Euchrenone b10 15.1 (K562), 40.3 (A549), 39.1 (SW480)[2]Data not availableData not availableData not available
Isolupalbigenin >50 (A549, SW480, K562)[2]Data not availableData not availableData not available

Note: Euchrenone b10 and Isolupalbigenin are other isoflavonoids isolated from Millettia pachycarpa, the same plant source as this compound, and are included for contextual comparison of compounds from the same origin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anticancer Activity: Cytotoxicity Assay

The cytotoxic effects of isoflavonoids are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines:

  • HepG2 (Human hepatocellular carcinoma)

  • C26 (Murine colon adenocarcinoma)

  • LL2 (Lewis lung carcinoma)

  • B16 (Murine melanoma)

  • A549 (Human lung carcinoma)

  • SW480 (Human colon adenocarcinoma)

  • K562 (Human chronic myelogenous leukemia)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Procedure:

  • RAW 264.7 cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours.

  • The cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Apoptosis-Inducing Effects: Flow Cytometry Analysis

The ability of a compound to induce apoptosis can be determined by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

Cell Line:

  • HeLa-C3 (Human cervical cancer)

Procedure:

  • HeLa-C3 cells are treated with the test compound (e.g., 2 µM) for 36 hours.

  • The cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Isoflavonoids are known to exert their biological effects through the modulation of various signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, the general mechanisms of isoflavonoids provide a framework for potential investigation.

Isoflavonoid_Signaling_Pathways General Signaling Pathways Modulated by Isoflavonoids Isoflavonoids Isoflavonoids Estrogen Receptors Estrogen Receptors Isoflavonoids->Estrogen Receptors Modulate Tyrosine Kinases Tyrosine Kinases Isoflavonoids->Tyrosine Kinases Inhibit NF-κB Pathway NF-κB Pathway Isoflavonoids->NF-κB Pathway Inhibit PI3K/Akt Pathway PI3K/Akt Pathway Isoflavonoids->PI3K/Akt Pathway Modulate MAPK Pathway MAPK Pathway Isoflavonoids->MAPK Pathway Modulate ↓ Proliferation ↓ Proliferation Estrogen Receptors->↓ Proliferation Tyrosine Kinases->↓ Proliferation ↓ Inflammation ↓ Inflammation NF-κB Pathway->↓ Inflammation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt Pathway->Cell Cycle Arrest MAPK Pathway->Apoptosis MAPK Pathway->Cell Cycle Arrest

Caption: General signaling pathways modulated by isoflavonoids.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of a novel isoflavonoid like this compound.

Experimental_Workflow Workflow for Biological Activity Screening of Isoflavonoids Isolation_Purification Isolation & Purification of this compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Isolation_Purification->Cytotoxicity_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Production) Cytotoxicity_Screening->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Anti_inflammatory_Assay->Antioxidant_Assay Mechanism_of_Action Mechanism of Action Studies (Western Blot, Flow Cytometry) Antioxidant_Assay->Mechanism_of_Action In_vivo_Studies In vivo Animal Models Mechanism_of_Action->In_vivo_Studies

Caption: A typical experimental workflow for isoflavonoid screening.

Justification for Further Research on this compound

While comprehensive data is still needed, the existing information provides a compelling rationale for prioritizing this compound in future research endeavors:

  • Novelty: this compound is a less-explored isoflavonoid, offering the potential for novel discoveries in its mechanism of action and therapeutic applications.

  • Source Proximity to Bioactivity: The plant from which this compound is isolated, Millettia pachycarpa, has been shown to be a rich source of other bioactive isoflavonoids with potent anticancer and anti-inflammatory properties[2][3][4]. This suggests a higher probability of this compound also possessing significant biological activities.

  • Known Antiestrogenic Activity: The reported antiestrogenic activity of this compound is a significant finding, as estrogen signaling plays a crucial role in the development and progression of various cancers, particularly breast and prostate cancer[1]. This provides a strong starting point for investigating its anticancer potential in hormone-dependent cancers.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Millewanin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Millewanin G. As a novel plant-derived isoflavonoid, this compound's toxicological properties are not yet fully characterized. Therefore, a cautious approach, adhering to best practices for handling potentially hazardous research chemicals, is imperative. The following procedural guidance is based on general safety protocols for isoflavones and novel chemical compounds.

I. Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent exposure through inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandardPurpose
Eye/Face Protection Safety Goggles with Side-ShieldsEN 166 (EU) or NIOSH (US)Protects eyes from dust particles and splashes.[1]
Skin Protection Chemical-Resistant Gloves (Nitrile)EN 374Prevents direct skin contact with the compound.[1]
Laboratory CoatN/AProtects skin and personal clothing from contamination.
Respiratory Protection Full-face Respirator (if dust is generated)N/ARequired when handling the powder outside of a fume hood to prevent inhalation.[1]

II. Operational Plan: Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) don_ppe Don appropriate PPE (Gloves, Lab Coat, Goggles) prep_area->don_ppe 1. Designate Area weigh Weigh this compound carefully to avoid dust formation don_ppe->weigh 2. Gear Up dissolve Dissolve in appropriate solvent weigh->dissolve 3. Handle Compound decontaminate Decontaminate work surfaces dissolve->decontaminate 4. Post-Experiment doff_ppe Doff PPE correctly decontaminate->doff_ppe 5. Clean Up dispose Dispose of waste in -labeled, sealed containers doff_ppe->dispose 6. Final Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Protocol:

  • Engineering Controls : Always handle this compound powder in a certified chemical fume hood to minimize inhalation risk.[1]

  • Donning PPE : Before entering the designated handling area, put on a lab coat, followed by safety goggles, and finally, chemical-resistant gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Handling the Compound :

    • When weighing the solid compound, do so carefully to avoid generating dust.[1]

    • If creating solutions, add the solvent to the powder slowly.

  • Decontamination : After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the following order to prevent cross-contamination: gloves, lab coat, and then safety goggles.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[1]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Plan for this compound Waste

Waste TypeDisposal ContainerProcedure
Unused Solid this compound Labeled, sealed hazardous waste container.Collect in a dedicated, sealed container labeled "Hazardous Chemical Waste" and with the full chemical name.[1]
Contaminated Labware (e.g., pipette tips, tubes) Labeled, sealed hazardous waste bag or container.Place all disposables that have come into contact with this compound into a designated waste container.
Liquid Waste (this compound in solvent) Labeled, sealed hazardous liquid waste container.Collect all liquid waste containing this compound in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

General Disposal Protocol:

  • Segregation : Do not mix this compound waste with other laboratory waste unless explicitly permitted by your institution's safety protocols.

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date.

  • Storage : Store waste containers in a designated, secure area away from general lab traffic.

  • Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Millewanin G
Reactant of Route 2
Millewanin G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.